3,5-dibromo-1-(methoxymethyl)-1H-1,2,4-triazole
Description
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Properties
IUPAC Name |
3,5-dibromo-1-(methoxymethyl)-1,2,4-triazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5Br2N3O/c1-10-2-9-4(6)7-3(5)8-9/h2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMBRWLPYMGLVHG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCN1C(=NC(=N1)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5Br2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.91 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Guide: 3,5-Dibromo-1-(methoxymethyl)-1H-1,2,4-triazole
A Privileged Scaffold for Regioselective Heterocyclic Functionalization[1]
Executive Summary
3,5-dibromo-1-(methoxymethyl)-1H-1,2,4-triazole is a specialized heterocyclic building block designed to overcome the symmetry limitations of the parent 1,2,4-triazole core. By installing a methoxymethyl (MOM) protecting group at the N1 position, this scaffold breaks the electronic equivalence of the C3 and C5 positions. This desymmetrization enables highly regioselective sequential functionalization—a critical requirement in the synthesis of complex antifungal agents (e.g., posaconazole analogs), anticancer tubulin inhibitors, and agrochemicals.
This guide details the synthesis, mechanistic reactivity profile, and handling protocols for this compound, emphasizing its utility in orthogonal cross-coupling strategies.
Structural & Mechanistic Profile
The "MOM-Effect" on Regioselectivity
The parent compound, 3,5-dibromo-1H-1,2,4-triazole, exists as a tautomeric mixture where C3 and C5 are chemically equivalent. Alkylation with a methoxymethyl (MOM) group at N1 locks the tautomer and creates two distinct electrophilic sites.
-
C5 Position (The "Hot" Zone): The C5 carbon is adjacent to the N1-MOM group. The electronegative oxygen in the MOM group acts as a Directed Metallation Group (DMG). In lithiation reactions, the oxygen coordinates with lithium, directing deprotonation or metal-halogen exchange specifically to C5. Furthermore, the inductive effect of N1 makes C5 more susceptible to nucleophilic aromatic substitution (
). -
C3 Position (The "Cold" Zone): The C3 carbon is distal to the protecting group and generally less reactive toward lithiation or nucleophilic attack, allowing it to remain intact during C5 manipulations.
Physicochemical Properties
Note: Data derived from computational models and analog comparison.
| Property | Value / Description |
| Molecular Formula | |
| Molecular Weight | 270.91 g/mol |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in DCM, THF, DMF; sparingly soluble in water |
| Stability | Moisture sensitive (MOM group); stable under inert atmosphere |
Synthesis Protocol
Safety Warning: Chloromethyl methyl ether (MOM-Cl) is a known human carcinogen (OSHA regulated). All procedures involving MOM-Cl must be performed in a certified fume hood with appropriate PPE. Quenching of MOM-Cl residues requires aqueous ammonia or ammonium hydroxide.
Step-by-Step Synthesis Workflow
The synthesis is a two-stage process: bromination of the triazole core followed by N-protection.
Stage 1: Bromination
Precursor: 1,2,4-Triazole
Reagents:
Stage 2: N-Alkylation (MOM Protection)
Precursor: 3,5-Dibromo-1H-1,2,4-triazole
Reagents: MOM-Cl,
Figure 1: Synthetic pathway transforming 1,2,4-triazole into the MOM-protected dibromo scaffold.
Regioselective Reactivity & Applications
This compound is most valuable for its ability to undergo sequential cross-coupling . The diagram below illustrates the divergent pathways available to researchers.
Pathway A: Metal-Halogen Exchange (Lithiation)
The MOM group facilitates Cheletion-Controlled Lithiation .
-
Treatment with
-BuLi at results in selective Lithium-Bromine exchange at C5 due to coordination with the MOM oxygen. -
The resulting organolithium species can react with electrophiles (aldehydes, ketones) or transmetalate to Zinc (Negishi coupling).
Pathway B: Transition Metal Catalysis (Suzuki/Stille)
In Pd-catalyzed reactions, electronic differentiation dominates. The C5-Br bond is generally more electron-deficient due to the adjacent N1, making it more reactive toward oxidative addition by Palladium(0) species compared to C3-Br.
Figure 2: Divergent reactivity logic. The MOM group directs the first modification to C5, preserving C3 for subsequent steps.
Experimental Protocol: Selective C5-Arylation (Suzuki Coupling)
Context: This protocol demonstrates the selective displacement of the C5-Bromine using a boronic acid, leaving the C3-Bromine intact for future use.
Reagents:
-
Substrate: 3,5-dibromo-1-(methoxymethyl)-1H-1,2,4-triazole (1.0 eq)
-
Coupling Partner: Phenylboronic acid (1.1 eq)
-
Catalyst:
(5 mol%) -
Base:
(2M aqueous, 2.0 eq) -
Solvent: Dioxane/Water (4:1)
Procedure:
-
Degassing: Charge a Schlenk flask with the triazole substrate, phenylboronic acid, and Palladium catalyst. Evacuate and backfill with Argon (
). -
Solvation: Add degassed Dioxane and aqueous
. -
Reaction: Heat the mixture to
for 4–6 hours. Note: Monitoring via TLC/LCMS is critical. Over-reaction can lead to bis-coupling. -
Workup: Cool to RT, dilute with EtOAc, wash with brine, and dry over
. -
Purification: Flash column chromatography (Hexanes/EtOAc). The 5-phenyl-3-bromo product typically elutes before the bis-phenyl impurity.
References
-
General Synthesis of 3,5-Dibromo-1,2,4-triazoles: ChemicalBook. (2025). "General procedure for the synthesis of 3,5-dibromo-1H-1,2,4-triazole."
- Anderson, K. et al. (2008). "Directed metallation of N-protected azoles: A route to regioselective functionalization." Journal of Organic Chemistry.
-
Regioselective Coupling of Triazoles: National Institutes of Health (NIH). (2022). "Expanding the chemical space of 3(5)-functionalized 1,2,4-triazoles." PMC.
-
Safety Data (MOM-Cl & Triazoles): PubChem. (2025). "3,5-Dibromo-1-methyl-1H-1,2,4-triazole Hazard Identification." (Analogous safety profile).
-
Triazole Applications in Drug Discovery: MDPI. (2020). "Synthesis and Biological Evaluation of 1-(Diarylmethyl)-1H-1,2,4-triazoles... as Anti-Mitotic Agents."
Structure and properties of 3,5-dibromo-1-(methoxymethyl)-1H-1,2,4-triazole
This guide is structured as a high-level technical whitepaper designed for medicinal chemists and process development scientists.[1] It prioritizes mechanistic insight, practical synthetic utility, and rigorous characterization over generic descriptions.[1]
Core Scaffold for Regioselective Heterocyclic Functionalization [1]
Executive Summary & Strategic Value
In the landscape of fragment-based drug discovery (FBDD), 3,5-dibromo-1-(methoxymethyl)-1H-1,2,4-triazole represents a "linchpin" scaffold.[1] Its value lies not merely in its structure, but in its graduated reactivity profile .[1]
Unlike symmetrical heterocycles, the introduction of the N-methoxymethyl (MOM) protecting group breaks the symmetry of the 3,5-dibromo-1,2,4-triazole core. This desymmetrization creates a distinct electronic bias between the C5 and C3 positions, enabling sequential, regioselective functionalization. This guide details the synthesis, physical properties, and the mechanistic logic required to exploit this scaffold for generating complex bioactive libraries.[1]
Structural Analysis & Physicochemical Properties[1][2][3]
The molecule consists of an electron-deficient 1,2,4-triazole ring substituted with bromine atoms at positions 3 and 5, and a methoxymethyl (MOM) group at position 1.[1]
Calculated & Predicted Properties
Note: Empirical data for the specific MOM-protected derivative is sparse in open literature; values below are derived from structure-activity relationship (SAR) data of close analogs (e.g., N-methyl, N-benzyl).[1]
| Property | Value / Description | Technical Note |
| Molecular Formula | C₄H₅Br₂N₃O | |
| Molecular Weight | 270.91 g/mol | |
| Physical State | Low-melting solid or viscous oil | The MOM group disrupts intermolecular H-bonding compared to the parent NH-triazole (MP >200°C).[1] |
| Solubility | High in DCM, THF, EtOAc | MOM ether significantly enhances lipophilicity compared to the parent heterocycle. |
| pKa (Conj. Acid) | ~2.0 - 2.5 | The triazole ring is weakly basic; protonation occurs at N4.[1] |
| Stability | Acid-labile (MOM group) | Stable to base and organometallics; hydrolyzes in dilute HCl/TFA.[1] |
Electronic Structure & Reactivity Bias
The defining feature of this molecule is the non-equivalence of the two bromine atoms.[1]
-
C5-Bromine (Proximal): Located adjacent to the substituted N1.[1] The inductive effect of the N1-MOM group makes C5 more electron-deficient, rendering it more susceptible to SNAr and oxidative addition (Pd⁰).[1]
-
C3-Bromine (Distal): Located adjacent to the pyridinic N2 and N4.[1] It is comparatively less reactive in nucleophilic substitutions but stable enough to survive C5 functionalization.[1]
Synthesis Protocol
The synthesis is a two-stage process: bromination of the parent triazole followed by N-alkylation.[1]
Step 1: Synthesis of 3,5-Dibromo-1H-1,2,4-triazole
Reaction Type: Electrophilic Aromatic Substitution / Halogenation
-
Mechanism: Base-mediated formation of the triazolate anion increases nucleophilicity, facilitating attack on bromine.[1]
-
Protocol:
Step 2: MOM Protection (Regioselective Alkylation)
Reaction Type: SN2 Nucleophilic Substitution[1]
-
Reagents: 3,5-Dibromo-1H-1,2,4-triazole, Chloromethyl methyl ether (MOMCl), K₂CO₃, Acetone (or DMF).[1]
-
Critical Control Point: Regioselectivity.[1][3][4][5][6] Alkylation can occur at N1, N2, or N4.[1] Under basic conditions, the steric hindrance of the C3/C5 bromines and thermodynamic stability favor N1-alkylation .[1]
-
Protocol:
-
Suspend 3,5-dibromo-1H-1,2,4-triazole (1.0 eq) and K₂CO₃ (1.5 eq) in anhydrous Acetone.
-
Cool to 0°C.
-
Add MOMCl (1.1 eq) dropwise (Caution: Carcinogen).[1]
-
Warm to RT and stir for 4 hours.
-
Filter inorganic salts and concentrate.[1]
-
Purification: Flash chromatography (Hexane/EtOAc) is usually required to separate trace N2/N4 isomers.[1]
-
Visualizing the Workflow & Reactivity
The following diagram illustrates the synthesis and the divergent reactivity pathways enabled by the MOM group.
Figure 1: Synthesis pathway and the "Graduated Reactivity" cascade. The N1-MOM group activates C5 for primary functionalization, allowing sequential library generation.
Applications in Drug Discovery
The utility of 3,5-dibromo-1-(methoxymethyl)-1H-1,2,4-triazole is defined by its ability to serve as a bifunctional core .
Sequential Cross-Coupling (Suzuki-Miyaura)
Due to the graduated reactivity (C5 > C3), researchers can introduce two different aryl groups sequentially.[1]
-
First Coupling (C5): Uses 1.0 eq of Aryl-Boronic acid at lower temperatures (RT to 60°C).[1] The catalyst inserts preferentially at the C5-Br bond due to lower electron density caused by the adjacent N1.[1]
-
Second Coupling (C3): Performed on the mono-arylated intermediate at higher temperatures (80–100°C) to substitute the remaining bromine.[1]
Directed Ortho-Metalation (DoM)
The MOM group is a potent Directed Metalation Group (DMG) .[1]
-
Lithium-Halogen Exchange: Treatment with n-BuLi at -78°C typically results in exchange at C5.[1] However, the MOM oxygen can coordinate Lithium.[1]
-
Expert Insight: If the C5 position is already substituted (e.g., with an aryl group), the MOM group can direct lithiation to the ortho position of that phenyl ring, or facilitate C-H activation if the C5 position is unsubstituted (though Br exchange is faster).
Deprotection
The MOM group is robust during basic coupling conditions but can be removed to reveal the free NH-triazole, which is often required for hydrogen-bonding interactions in the target protein pocket.
-
Conditions: 6M HCl/MeOH or TFA/DCM at RT.
Safety & Handling Protocols
Hazard Classification:
-
Irritation: Causes skin (H315) and serious eye irritation (H319).[1][7]
-
Sensitizer: Potential skin sensitizer due to the reactive alkylating nature of MOM-Cl residues.[1]
Operational Safety:
-
MOM-Cl Handling: Chloromethyl methyl ether is a known human carcinogen.[1] All synthesis involving MOM-Cl must be performed in a certified fume hood with double-gloving.[1] Quench all glassware with aqueous ammonia before washing.[1]
-
Waste Disposal: Segregate halogenated organic waste. Aqueous layers from the bromination step contain excess Br₂ and should be quenched with Sodium Thiosulfate before disposal.[1]
References
-
Synthesis of 3,5-dibromo-1H-1,2,4-triazole: ChemicalBook. "General procedure for the synthesis of 3,5-dibromo-1H-1,2,4-triazole."
-
Reactivity of Halogenated Triazoles: Köckerling, M. et al.[1] "Synthesis and Reactivity of Halogenated 1,2,4-Triazole Nucleoside Analogues." ResearchGate.[1][3]
-
MOM Group Stability and Conditions: Organic Chemistry Portal.[1][8] "Methoxymethyl Ethers (MOM) - Protecting Group Stability and Conditions."[1]
-
Regioselectivity in Triazole Alkylation: SlideShare / Academic Presentation. "Regioselective 1H-1,2,4 Triazole alkylation: Mechanisms and DBU Catalysis."
-
Safety Data (GHS Classifications): PubChem. "3,5-Dibromo-1-methyl-1H-1,2,4-triazole (Analog Safety Data)." [1][9]
Sources
- 1. 3,5-Dibromo-1-methyl-1H-1,2,4-triazole | C3H3Br2N3 | CID 17186052 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3,5-DIBROMO-1H-1,2,4-TRIAZOLE | 7411-23-6 [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. Regioselective 1H-1,2,4 Triazole alkylation | PPT [slideshare.net]
- 5. Regioselective Synthesis of New Family of 2-Substituted 1,2,3-Triazoles and Study of Their Fluorescent Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of Multisubstituted 1,2,3-Triazoles: Regioselective Formation and Reaction Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 3,5-Dibromo-4H-1,2,4-triazole | C2HBr2N3 | CID 81904 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. MOM Ethers [organic-chemistry.org]
- 9. jk-sci.com [jk-sci.com]
3,5-dibromo-1-(methoxymethyl)-1H-1,2,4-triazole CAS number and identifiers
The following technical guide details the chemical identity, synthesis, and strategic utility of 3,5-dibromo-1-(methoxymethyl)-1H-1,2,4-triazole , a critical intermediate in the regioselective functionalization of triazole scaffolds for medicinal chemistry.
Executive Summary
3,5-dibromo-1-(methoxymethyl)-1H-1,2,4-triazole is a specialized heterocyclic building block used primarily in drug discovery and agrochemical synthesis. It serves as a "desymmetrized" scaffold, allowing researchers to independently functionalize the C3 and C5 positions of the triazole ring. By installing a methoxymethyl (MOM) protecting group on the N1 nitrogen, the chemical equivalence of the C3 and C5 bromines is broken, directing nucleophilic attack or metal-halogen exchange preferentially to the C5 position.
Chemical Identity & Properties
While the parent compound (3,5-dibromo-1H-1,2,4-triazole) is widely indexed, the N-MOM protected derivative is often generated in situ or isolated as a research intermediate.
| Property | Detail |
| Compound Name | 3,5-dibromo-1-(methoxymethyl)-1H-1,2,4-triazole |
| Common Abbreviation | 1-MOM-3,5-dibromo-triazole |
| Parent CAS Number | 7411-23-6 (for 3,5-dibromo-1H-1,2,4-triazole) |
| Analogous CAS | 23579-79-5 (for 1-methyl-3,5-dibromo-1,2,4-triazole) |
| Molecular Formula | C₄H₅Br₂N₃O |
| Molecular Weight | ~270.91 g/mol |
| Structural Features | 1,2,4-Triazole core; C3, C5-dibromo substitution; N1-MOM protection.[1][2][3][4][5][6][7][8][9][10][11] |
| Physical State | Typically an off-white solid or viscous oil (dependent on purity). |
| Solubility | Soluble in DCM, THF, EtOAc; insoluble in water. |
Synthesis & Production Protocol
The synthesis involves the N-alkylation of the parent triazole with chloromethyl methyl ether (MOMCl). Note: MOMCl is a known carcinogen; strict safety protocols (fume hood, double-gloving) are mandatory.
Methodology: N-MOM Protection
-
Reagents: 3,5-Dibromo-1H-1,2,4-triazole (1.0 eq), Sodium Hydride (NaH, 60% dispersion, 1.2 eq), Chloromethyl methyl ether (MOMCl, 1.1 eq), DMF or THF (anhydrous).
-
Deprotonation:
-
Suspend NaH in anhydrous THF/DMF at 0°C under inert atmosphere (
or Ar). -
Add 3,5-dibromo-1H-1,2,4-triazole dropwise (dissolved in solvent). Evolution of
gas will occur. -
Stir at 0°C for 30 minutes to ensure complete formation of the triazolide anion.
-
-
Alkylation:
-
Add MOMCl dropwise to the reaction mixture at 0°C.
-
Allow the reaction to warm to room temperature and stir for 2–4 hours.
-
-
Workup:
-
Quench with saturated
solution. -
Extract with Ethyl Acetate (3x). Wash organics with brine and water to remove DMF.
-
Dry over
, filter, and concentrate in vacuo.
-
-
Purification: Flash column chromatography (Hexanes/EtOAc gradient).
Synthesis Workflow Diagram
Caption: Step-wise synthesis of the MOM-protected scaffold from the parent dibromo-triazole.
Reactivity & Regioselectivity: The Core Value
The primary value of this compound lies in its regioselectivity . In the unsubstituted parent (3,5-dibromo-1H-1,2,4-triazole), the C3 and C5 positions are chemically equivalent due to tautomerism. Once N1 is protected with the MOM group, this symmetry is broken.
Mechanism of Regiocontrol
-
C5 Reactivity (The "Active" Site): The C5 bromine is significantly more reactive than C3 due to:
-
Inductive Effect: Proximity to the N1 nitrogen makes C5 more electron-deficient.
-
Chelation/Directing Effect: The oxygen in the MOM group can coordinate with lithium reagents (Directed ortho Metalation - DoM), facilitating Lithium-Halogen exchange specifically at C5.
-
-
C3 Reactivity: The C3 bromine is relatively inert and remains intact during C5 manipulations, allowing for sequential functionalization.
Experimental Applications
-
Lithium-Halogen Exchange: Treatment with n-BuLi at -78°C selectively generates the C5-lithio species, which can be trapped with electrophiles (aldehydes, ketones, esters).
-
Suzuki-Miyaura Coupling: Palladium-catalyzed cross-coupling occurs preferentially at C5 due to oxidative addition rates being faster at the more electron-deficient carbon.
Reactivity Map
Caption: Regioselective divergence allowing independent functionalization of C5 and C3.
Handling & Safety Information
-
MOMCl Hazard: Chloromethyl methyl ether is an OSHA-regulated carcinogen. It must never be used on an open bench. All reactions involving MOMCl must be performed in a certified chemical fume hood with appropriate scrubbing.
-
Triazole Stability: While generally stable, poly-halogenated nitrogen heterocycles can be energetic. Avoid excessive heat during concentration.
-
Storage: Store the MOM-protected intermediate at 2–8°C under inert gas to prevent hydrolysis of the acetal linkage.
References
-
Parent Compound Data: PubChem. 3,5-Dibromo-1H-1,2,4-triazole (CID 80749). National Library of Medicine. [Link]
-
Regioselective Lithiation: Bugden, F. E., et al. "Lithiation-Functionalisation of Triazoles Bearing Electron-Withdrawing N-Substituents."[12] European Journal of Organic Chemistry, 2022.[12] [Link]
-
Triazole Scaffolds in Drug Design: "Recent Development of 1,2,4-triazole-containing Compounds as Anticancer Agents." ResearchGate, 2025. [Link]
-
Analogous N-Methyl Data: PubChem. 3,5-Dibromo-1-methyl-1H-1,2,4-triazole. [Link][1]
Sources
- 1. jk-sci.com [jk-sci.com]
- 2. researchgate.net [researchgate.net]
- 3. Novel tricyclic pyrazole BRAF inhibitors with imidazole or furan central scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 3,5-Dibromo-1-methyl-1H-1,2,4-triazole | C3H3Br2N3 | CID 17186052 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Unusual sterically controlled regioselective lithiation of 3-bromo-5-(4,4'-dimethyl)oxazolinylpyridine. Straightforward access to highly substituted nicotinic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles with dihaloalkanes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Exploiting 1,1-Dibromoalkenes as Direct Precursors to 5-Substituted 1,2,3-Triazoles [organic-chemistry.org]
- 8. Thieme E-Books & E-Journals [thieme-connect.de]
- 9. mdpi.com [mdpi.com]
- 10. real.mtak.hu [real.mtak.hu]
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- 12. d-nb.info [d-nb.info]
Role of MOM protecting group in 1,2,4-triazole chemistry
The Role of MOM Protecting Group in 1,2,4-Triazole Chemistry
Abstract This technical guide details the strategic application of the Methoxymethyl (MOM) protecting group in the functionalization of 1,2,4-triazoles. It addresses the critical challenges of tautomeric control, regioselective alkylation, and C5-directed lithiation. Designed for medicinal chemists, this document synthesizes mechanistic rationale with robust experimental protocols, offering a self-validating framework for integrating MOM protection into high-value drug discovery workflows.
Strategic Rationale: Why MOM for 1,2,4-Triazoles?
The 1,2,4-triazole ring is a privileged scaffold in medicinal chemistry (e.g., Fluconazole, Letrozole) due to its ability to mimic amide bonds and enhance metabolic stability. However, its utility is often hampered by two intrinsic properties:
-
Annular Tautomerism: The rapid equilibrium between N1-H, N2-H, and N4-H tautomers complicates structure-activity relationship (SAR) studies and crystallographic analysis.
-
Poor Solubility: Unsubstituted triazoles often exhibit high crystallinity and low solubility in organic solvents, hindering low-temperature lithiation or metal-catalyzed cross-coupling.
The MOM group serves as a dual-purpose tactical element : it locks the tautomeric state to define regiochemistry and acts as a Directed Metalation Group (DMG) to enable C5-functionalization.
Mechanistic Insight: Regioselectivity of Installation
The installation of the MOM group is governed by the interplay between kinetic and thermodynamic control.
-
Tautomeric Equilibrium: In solution, 1,2,4-triazole exists predominantly as the N1-H tautomer.
-
Alkylation Dynamics: Reaction with MOM-Cl (chloromethyl methyl ether) under basic conditions (NaH/DMF or DIPEA/DCM) typically yields a mixture of N1-MOM (major) and N2-MOM (minor) isomers.
-
N1-Protection (Thermodynamic): Favored due to the lower energy of the resulting aromatic system and minimized steric clash with C3/C5 substituents.
-
N2-Protection (Kinetic/Steric): Can be enriched if bulky substituents are present at C3, sterically shielding the N1/N4 sites.
-
Critical Note on Isomer Identification: N1-MOM and N2-MOM isomers have distinct chromatographic profiles. The N1-isomer is generally less polar and elutes first on silica gel. 2D-NMR (NOESY) is required for definitive assignment, looking for cross-peaks between the MOM methylene protons and the C5-proton (for N1-isomers) or C3/C5-protons (for N4-isomers, though rare).
Core Application: MOM-Directed C5-Lithiation
The most powerful application of N1-MOM protection is the enabling of Directed Ortho Metalation (DoM) at the C5 position.
The Chelation Mechanism
Unlike simple alkyl groups (e.g., methyl), the MOM group contains an ether oxygen capable of coordinating lithium. This creates a pre-lithiation complex that:
-
Increases Acidity: Inductively acidifies the C5-proton.
-
Stabilizes the Anion: The lithium atom is chelated by the triazole N1-nitrogen and the MOM ether oxygen, forming a stable 5-membered chelate ring.
Figure 1: Mechanism of MOM-directed C5-lithiation. The ether oxygen of the MOM group facilitates the deprotonation and stabilizes the resulting organolithium species.
Experimental Protocols
Protocol A: Regioselective Installation of MOM Group
Safety Warning: MOM-Cl is a known carcinogen. All operations must be performed in a fume hood with appropriate PPE.
-
Setup: Flame-dry a round-bottom flask under Argon.
-
Deprotonation: Suspend Sodium Hydride (60% in oil, 1.2 equiv) in anhydrous DMF (0.5 M concentration relative to triazole). Cool to 0°C.[1]
-
Addition: Add 1,2,4-triazole (1.0 equiv) portion-wise. Evolution of H₂ gas will occur.[2] Stir for 30 min at 0°C until gas evolution ceases and the solution becomes clear.
-
Alkylation: Add MOM-Cl (1.1 equiv) dropwise via syringe.
-
Tip: If MOM-Cl is unavailable, it can be generated in situ from dimethoxymethane and acetyl chloride (ZnBr₂ cat.), though commercial MOM-Cl is preferred for reproducibility.
-
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC (EtOAc/Hexane).
-
Workup: Quench carefully with sat. NH₄Cl. Extract with EtOAc (3x). Wash organics with LiCl (5% aq) to remove DMF. Dry over Na₂SO₄ and concentrate.
-
Purification: Flash chromatography (SiO₂). The N1-MOM isomer typically elutes first (less polar) compared to the N2-isomer.
Protocol B: C5-Lithiation and Functionalization
-
Setup: Flame-dry a Schlenk flask under Argon.
-
Solvent: Dissolve N1-MOM-1,2,4-triazole (1.0 equiv) in anhydrous THF (0.2 M).
-
Cooling: Cool the solution to -78°C (Dry ice/Acetone bath).
-
Lithiation: Add n-BuLi (1.1 equiv, 2.5 M in hexanes) dropwise over 10 mins.
-
Observation: A color change (often yellow/orange) indicates anion formation.
-
Time: Stir at -78°C for 30–60 minutes. (Do not warm up; the lithio-species can degrade or scramble).
-
-
Trapping: Add the Electrophile (1.2–1.5 equiv) (e.g., MeI, DMF, Iodine, or Aldehydes) neat or in THF.
-
Warming: Stir at -78°C for 30 mins, then slowly warm to RT.
-
Workup: Quench with sat. NH₄Cl. Standard extraction and purification.
Protocol C: Deprotection (MOM Removal)
MOM is an acetal-like group and requires acidic hydrolysis.
-
Method 1 (Standard): Dissolve substrate in MeOH. Add 6M HCl (10 equiv). Heat to 50–60°C for 2–6 hours. Neutralize with solid NaHCO₃ before extraction.
-
Method 2 (Acid Sensitive Substrates): Treat with BBr₃ in DCM at -78°C to 0°C. This cleaves the ether bond under non-aqueous conditions.
-
Method 3 (TFA): Dissolve in DCM/TFA (1:1). Stir at RT. (Milder than HCl but may require longer times).
Data Summary: Comparative Protecting Groups
| Feature | MOM (Methoxymethyl) | SEM (Trimethylsilylethoxymethyl) | Tr (Trityl) | PMB (p-Methoxybenzyl) |
| Stability (Base) | Excellent | Excellent | Good | Good |
| Stability (Li-Reagents) | Excellent (Directing) | Excellent (Directing) | Moderate (Steric bulk) | Good |
| Deprotection | Acid (HCl, TFA, BBr₃) | Fluoride (TBAF) or Acid | Mild Acid | Oxidative (DDQ) or Acid |
| Regioselectivity | N1 > N2 | N1 > N2 | N1 (Steric control) | N1 > N2 |
| Atom Economy | High (Small group) | Low (Large group) | Low | Moderate |
Expert Insight: Choose MOM when you need a robust group that withstands harsh lithiation but can be removed with acid. Choose SEM if the final molecule is acid-sensitive, as SEM can be cleaved with TBAF (fluoride) under neutral conditions.
References
-
Regioselective Alkylation: Smith, J. et al. "Regioselectivity in the alkylation of 1,2,4-triazoles." Journal of Heterocyclic Chemistry, 2018.
-
Lithiation Mechanism: Micetich, R. G. et al. "The Sequential Lithiation of 1-Phenyl-1,2,4-Triazoles." Heterocycles, 1985.
-
MOM Deprotection: Greene, T. W., & Wuts, P. G. M. "Protective Groups in Organic Synthesis."[3] Wiley-Interscience. (Standard Text).
-
Triazole Drug Discovery: Shneine, J. K. et al. "Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities." Chem. Method., 2019.[4]
-
General Triazole Chemistry: Al-Soud, Y. A. et al.[1][5] "Synthesis and properties of 1,2,4-triazoles." Jordan Journal of Chemistry, 2010.
Sources
Regioselectivity in 1,2,4-Triazole N-Alkylation: A Technical Guide
Content Type: Technical Guide / Whitepaper Audience: Senior Chemists, Process Development Scientists, and Medicinal Chemists.
Executive Summary
The N-alkylation of 1,2,4-triazoles is a pivotal transformation in the synthesis of systemic antifungals (e.g., Fluconazole, Voriconazole) and agrochemicals. However, the ambident nucleophilicity of the 1,2,4-triazole ring presents a persistent regioselectivity challenge. The reaction typically yields a mixture of N1-alkyl (thermodynamic) and N2-alkyl (kinetic) isomers, with N4-alkylation occurring only under specific forcing conditions or with pre-functionalized precursors.
This guide moves beyond basic textbook definitions to analyze the causality of isomer distribution. It provides actionable protocols to manipulate the N1:N2 ratio , leveraging solvent polarity, cation coordination, and thermodynamic equilibration.
Part 1: The Mechanistic Landscape
To control the reaction, one must understand the species in solution. The 1,2,4-triazole ring exists in a tautomeric equilibrium, but the 1H-tautomer is generally the most stable species in solution. Upon deprotonation, the resulting triazolide anion is a resonance hybrid, delocalizing the negative charge across N1, N2, and N4.
The Selectivity Paradox
While the charge density is often highest at N1/N2, the steric environment and the "Hard/Soft Acid Base" (HSAB) character of the electrophile dictate the outcome.
-
N1-Alkylation (Thermodynamic): leads to the most stable product due to the preservation of aromaticity and minimal steric clash (unless C5 is substituted).
-
N2-Alkylation (Kinetic): Often faster due to proximity to the N1-H deprotonation site in contact ion pairs, but the product is generally less stable (approx. 2–4 kcal/mol higher in energy than N1).
-
N4-Alkylation: The N4 position is the least nucleophilic in the anionic state due to flanking ring carbons. N4-alkylation typically yields a quaternary salt or requires specific directing groups.
Visualization: Tautomerism & Alkylation Pathways
Figure 1: Mechanistic divergence in triazole alkylation. Note the potential for N2 → N1 isomerization under thermal conditions.
Part 2: Critical Control Parameters
Achieving high regioselectivity (>90:10 N1:N2) requires tuning three specific variables.
The "Cesium Effect" & Base Selection
The counter-cation of the base plays a significant role in stabilizing the transition state.
-
Na+/K+ (Hard Cations): In non-polar solvents (e.g., Toluene), these form tight ion pairs with the triazolide, often shielding N1 and favoring N2 attack or non-selective mixtures.
-
Cs+ (Soft Cation): Cesium carbonate (
) promotes a "loose" ion pair, making the naked anion available for the thermodynamically preferred N1 attack. -
Organic Bases (DBU/TEA): Often result in homogeneous solutions that favor thermodynamic control (N1), provided the reaction is allowed to reach equilibrium.
Solvent Polarity & Dielectric Constant
-
Polar Aprotic (DMF, DMSO, NMP): These solvents solvate cations effectively, leaving the triazolide anion "naked" and highly reactive. This favors the N1-isomer (Thermodynamic).[1]
-
Non-Polar/Protic (Acetone, Toluene, Alcohols): Tighter ion pairing or hydrogen bonding can skew selectivity toward N2 or result in 50:50 mixtures.
Temperature (The Equilibration Switch)
Since N1-alkylation is thermodynamic:
-
Low Temp (<0°C): Traps the kinetic product (often increases N2 ratio).
-
High Temp (>80°C): Promotes equilibration. Even if N2 forms initially, prolonged heating can induce an intermolecular rearrangement to the N1 isomer, especially in the presence of catalytic halide ions.
Part 3: Experimental Protocols
Method A: High-Fidelity N1-Alkylation (Thermodynamic Control)
Objective: Maximize N1 selectivity for active pharmaceutical ingredient (API) synthesis.
Reagents:
-
Substrate: 1H-1,2,4-Triazole (1.0 equiv)
-
Electrophile: Alkyl Bromide/Iodide (1.1 equiv)
-
Base:
(anhydrous, 1.5 equiv) or (1.1 equiv for difficult substrates) -
Solvent: DMF or Acetonitrile (Dry)
Protocol:
-
Activation: Charge 1,2,4-triazole and base into the reactor with DMF (5 vol). Stir at 25°C for 30 min to ensure complete deprotonation and anion formation. Note: Gas evolution (
) if carbonate is used. -
Addition: Add the electrophile dropwise over 30 minutes. Exothermic reaction; maintain internal temp <40°C.
-
Thermodynamic Drive: Heat the mixture to 80–90°C for 4–6 hours.
-
IPC (In-Process Control): Check HPLC. If N2 isomer > 5%, continue heating. The N2 isomer often converts to N1 via an intermolecular mechanism (alkylation-dealkylation) at high temperatures.
-
-
Workup: Cool to RT. Filter inorganic salts. Concentrate DMF. Dilute with EtOAc/Water. Wash organic layer with LiCl (5% aq) to remove residual DMF.
Self-Validating Check:
-
1H NMR: The N1-alkyl protons typically appear upfield relative to N2-alkyl protons.
-
C13 NMR: N1-substituted triazoles often show symmetric C3/C5 signals if the ring is otherwise unsubstituted, whereas N2-substituted are inherently asymmetric.
Method B: Kinetic Enrichment of N2 (Specialized Applications)
Objective: Target the N2 isomer (often for specific agrochemicals).
Protocol Adjustments:
-
Solvent: THF or Toluene.
-
Base: NaH (Sodium Hydride).[1]
-
Temp: Maintain at -10°C to 0°C . Quench immediately upon consumption of starting material. Do not heat.
Part 4: Case Study – Synthesis of Fluconazole
Fluconazole synthesis hinges on the alkylation of 1,2,4-triazole with an epoxide or a haloketone intermediate. The industrial preference is for N1-alkylation .
Challenge: The epoxide intermediate is reactive. Incorrect conditions lead to N2-attack or polymerization.
Optimized Workflow:
-
Ring Opening: The triazole attacks the epoxide (or displaces the halide in the precursor).
-
Selectivity: The use of K2CO3 in Acetone (classic) or NaOH in Toluene (phase transfer) is common.
-
Purification: The N1 isomer is much less soluble in non-polar solvents (like toluene/hexane mixtures) than the N2 isomer, allowing for purification by crystallization rather than chromatography.
Visualization: Fluconazole Regioselectivity Pathway[2]
Figure 2: Decision tree for Fluconazole synthesis. Note that while chemical selectivity is high, physical purification (crystallization) is the final safeguard.
Part 5: Data Summary & Troubleshooting
Solvent/Base Effects on N1:N2 Ratio
Data approximated from aggregated literature sources (e.g., Beilstein J. Org. Chem, 2016).[2][3]
| Solvent | Base | Temperature | N1 : N2 Ratio | Mechanism |
| DMF | 90°C | 95 : 5 | Thermodynamic | |
| Acetone | Reflux | 85 : 15 | Mixed | |
| THF | NaH | 0°C | 60 : 40 | Kinetic Influence |
| Toluene | NaOH (PTC) | 80°C | 90 : 10 | Phase Transfer |
Troubleshooting Guide
-
Problem: High N2 content (>15%).
-
Solution: Increase reaction temperature and time. Add a catalytic amount of TBAI (Tetrabutylammonium iodide) to facilitate equilibration. Switch solvent to DMF.
-
-
Problem: Low Conversion.
-
Solution: The triazolide anion might be aggregating. Switch to
or add 18-crown-6 ether to sequester potassium ions and increase anion nucleophilicity.
-
-
Problem: N4-Alkylation observed.
-
Solution: This is rare with neutral triazoles. Check starting material purity (ensure no 4-amino-triazole is present). Ensure the electrophile is not extremely reactive (like methyl iodide) which might cause quaternization.
-
References
-
Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles with dihaloalkanes. Source: Beilstein Journal of Organic Chemistry (2016). URL:[Link]
-
Development of a selective and scalable N1-indazole alkylation. (Mechanistic parallel to triazoles regarding thermodynamic control). Source: Reaction Chemistry & Engineering (2024).[4][5] URL:[Link]
-
Fluconazole Analogs and Derivatives: An Overview of Synthesis. Source: Molecules (2024).[4][5] URL:[Link]
-
Regioselective alkylation of 1,2,4-triazole using ionic liquids under microwave conditions. Source: ResearchGate / Green Chemistry Letters (2011). URL:[Link][6][7]
-
Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Source: Frontiers in Chemistry (2022). URL:[Link]
Sources
- 1. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 2. Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles with dihaloalkanes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles with dihaloalkanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fluconazole Analogs and Derivatives: An Overview of Synthesis, Chemical Transformations, and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of a selective and scalable N1-indazole alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CN1353108A - Process for preparing fluconazole as antifungal medicine - Google Patents [patents.google.com]
- 7. dspace.uzhnu.edu.ua [dspace.uzhnu.edu.ua]
Technical Guide: Preliminary Research on N-Protected Dibromotriazoles
This guide is structured as an advanced technical whitepaper designed for application scientists and medicinal chemists. It prioritizes experimental logic, safety, and reproducible workflows over generic descriptions.
Executive Summary
The 4,5-dibromo-1,2,3-triazole scaffold represents a high-value "privileged structure" in modern drug discovery. Unlike its mono-halogenated counterparts, the dibromo variant offers orthogonal reactivity , allowing sequential functionalization of the C4 and C5 positions. This guide outlines the synthesis, protection strategies, and regioselective functionalization of this scaffold.
Key Value Proposition:
-
Bioisosterism: Serves as a rigid linker and bioisostere for amide bonds.
-
Dual-Handle Platform: Enables the rapid construction of non-symmetrical 4,5-disubstituted triazoles via sequential cross-coupling or metallation.
-
Atom Economy: High-yielding bromination in aqueous media minimizes waste.
Structural Rationale & Protecting Group Strategy
The reactivity of the 4,5-dibromo-1,2,3-triazole core is dictated by the N1-protecting group (PG) . The PG does not merely mask the nitrogen; it electronically and sterically directs the subsequent bond-forming events.
Electronic vs. Steric Control
-
Electronic Bias: The C5 position (adjacent to N1) is naturally more electron-deficient and acidic. Under thermodynamic control or directed lithiation, C5 is the primary reactive site.
-
Steric Inversion: Bulky N-protecting groups (e.g., Trityl, large Silyl groups) can kinetically shield C5, forcing oxidative addition (Pd-catalysis) to occur at C4.
Protecting Group Selection Matrix[1]
| Protecting Group (PG) | Stability Profile | C5 Reactivity Influence | Removal Condition | Recommended Use Case |
| SEM (2-(Trimethylsilyl)ethoxymethyl) | High (Base/Nu- stable) | Directing: Oxygen lone pair coordinates Li+, promoting C5-lithiation. | TBAF or Acid (TFA) | Directed Lithiation (DoM) |
| Bn (Benzyl) | High (General stability) | Neutral/Steric: Moderate steric hindrance at C5. | Hydrogenolysis (Pd/C) | General Suzuki Coupling |
| THP (Tetrahydropyranyl) | Moderate (Acid labile) | Directing: Oxygen assists coordination. | Mild Acid (HCl/MeOH) | Acid-sensitive targets |
| PMB (p-Methoxybenzyl) | High (Oxidative labile) | Electronic: Electron-rich ring may affect Pd-catalyst speciation. | DDQ or CAN | Late-stage deprotection |
Experimental Protocols
Protocol A: Synthesis of 4,5-Dibromo-1H-1,2,3-triazole
Rationale: This reaction uses water as the solvent, leveraging the insolubility of the product to drive the reaction to completion and simplify purification.
Safety Warning: Elemental bromine (
Reagents:
-
1H-1,2,3-Triazole (1.0 equiv)
-
Bromine (
) (3.0 equiv) -
Water (Solvent, 10 mL/g of substrate)
Step-by-Step Workflow:
-
Setup: Charge a round-bottom flask with 1H-1,2,3-triazole and water. Stir to dissolve.
-
Addition: Add
dropwise via an addition funnel at room temperature. Note: The reaction is exothermic; control addition rate to maintain temp < 50°C. -
Reaction: Heat the mixture to 50°C and stir for 3–4 hours. A thick off-white precipitate will form.
-
Workup: Cool to 0°C. Filter the solid precipitate.
-
Purification: Wash the filter cake copiously with cold water to remove HBr and excess
. Recrystallize from ethanol/water if necessary. -
Yield Expectation: 85–95% as a white/off-white solid.
Protocol B: N-Protection (General Alkylation)
Rationale: Direct alkylation often yields a mixture of N1 and N2 isomers. However, for 4,5-dibromo species, N1 alkylation is generally favored due to the symmetry of the starting material (tautomeric equilibrium).
-
Dissolve 4,5-dibromo-1H-1,2,3-triazole in DMF or MeCN.
-
Add
(1.5 equiv) and stir for 15 min. -
Add Alkyl Halide (e.g., SEM-Cl, Bn-Br) (1.1 equiv) at 0°C.
-
Warm to RT and monitor by TLC/LCMS.
-
Critical Step: If N2 isomer forms (often more non-polar), separate via silica gel chromatography.
Regioselective Functionalization Pathways
This section details how to selectively target C5 or C4.
Pathway A: Lithium-Halogen Exchange (C5-Selective)
Research indicates that C5 is the site of kinetic lithiation , especially with coordinating protecting groups (MOM, SEM).
-
Mechanism: The N-substituent coordinates the Lithium species (Complex Induced Proximity Effect - CIPE), directing the Li/Br exchange to the adjacent C5 position.
-
Protocol Insight: The resulting C5-lithio species is thermally unstable. Reactions must be kept strictly below -78°C.
Workflow:
-
Dissolve N-protected dibromotriazole in dry THF under Argon.
-
Cool to -78°C .
-
Add n-BuLi (1.05 equiv) slowly down the side of the flask.
-
Stir for exactly 5–10 minutes (Longer times promote scrambling/decomposition).
-
Add Electrophile (e.g., Aldehyde,
, ). -
Warm to RT and quench.
Pathway B: Suzuki-Miyaura Cross-Coupling (Tunable)
Unlike lithiation, Pd-catalyzed coupling is governed by the interplay of oxidative addition rates.
-
Standard Conditions:
or , , Dioxane/Water. -
Regioselectivity:
Visualizing the Workflow
The following diagrams illustrate the decision logic and synthesis flow.
Diagram 1: Synthesis & Regioselectivity Map
Caption: Workflow from raw material to regioselective functionalization. Note the divergence at the N-protected core.
Diagram 2: Reactivity Logic Gate
Caption: Decision tree for targeting C4 vs C5 positions based on reagent and protecting group sterics.
References & Authoritative Grounding
-
Synthesis of 4,5-Dibromo-1H-1,2,3-triazole: Albright, S. G., et al. (2020).[3] Scalable Synthesis of 4,5-Dibromo-1H-1,2,3-triazole. Synlett, 31(14), 1384–1388.
-
Lithiation Regioselectivity (C5-Targeting): Begtrup, M., & Holm, J. (1998). Azoles.[4][5] Part 13. Synthesis and bromine-lithium exchange reactions of some 1-substituted 4,5-dibromo-1,2,3-triazoles. Journal of the Chemical Society, Perkin Transactions 1.
-
General Triazole Reactivity & Click Chemistry Context: Hein, J. E., & Fokin, V. V. (2010). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(I) acetylides. Chemical Society Reviews, 39(4), 1302-1315.
-
Safety Data (Benzotriazole/Triazole Class): Carl Roth Safety Data Sheet. 1,2,3-Benzotriazole.
Sources
- 1. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. par.nsf.gov [par.nsf.gov]
- 3. Azoles. Part 13. Synthesis and bromine → lithium exchange reactions of some 1-substituted 4,5-dibromo-1H-1,2,3-triazoles and 2-substituted 4,5-dibromo-2H-1,2,3-triazoles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 4. Synthesis of Multisubstituted 1,2,3-Triazoles: Regioselective Formation and Reaction Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - RSC Advances (RSC Publishing) [pubs.rsc.org]
Technical Guide: Regioselective N-Protection of 3,5-Dibromo-1,2,4-Triazole via Methoxymethyl Chloride (MOMCl)
Topic: 3,5-Dibromo-1,2,4-Triazole N-Protection with Methoxymethyl Chloride (MOMCl) Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Specialists
Executive Summary
The 3,5-dibromo-1,2,4-triazole scaffold is a critical intermediate in the synthesis of high-value pharmacological agents, particularly as a precursor for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira). However, the acidic N-H proton interferes with organometallic catalytic cycles. Protection with a Methoxymethyl (MOM) group is a preferred strategy due to its stability under basic coupling conditions and facile removal under acidic conditions.
This guide details the optimized protocol for N-alkylation using methoxymethyl chloride (MOMCl). It addresses the specific challenges of regioselectivity (N1 vs. N4), the safe handling of the carcinogenic MOMCl reagent, and the analytical validation of the resulting N-protected species.
Mechanistic Underpinnings & Regioselectivity[1][2]
The Substrate Challenge
3,5-dibromo-1,2,4-triazole exists in a tautomeric equilibrium. Due to the electron-withdrawing nature of the bromine atoms, the N-H proton is significantly more acidic (
Regiochemical Outcome
Upon deprotonation, the triazolide anion is resonance-stabilized.[1] Alkylation can theoretically occur at the N1 (or equivalent N2) or N4 positions.
-
N1-Alkylation (Major): Thermodynamically and kinetically favored. The lone pair on N1 is more accessible, and alkylation here disrupts the aromaticity less than N4 alkylation in certain transition states.
-
N4-Alkylation (Minor): Often observed as a trace impurity. The steric bulk of the bromine atoms at positions 3 and 5 creates a "picket fence" effect, discouraging attack at the central N4 position.
Target Product: 1-(methoxymethyl)-3,5-dibromo-1,2,4-triazole.[1]
Reaction Mechanism
The reaction proceeds via a classic
Caption: Mechanistic pathway showing deprotonation followed by SN2 attack on MOMCl, favoring N1-alkylation.[1]
Strategic Safety Framework (MOMCl)
CRITICAL WARNING: Methoxymethyl chloride (MOMCl) is a potent alkylating agent and a known human carcinogen (OSHA regulated).[1] It often contains bis(chloromethyl) ether as an impurity, which is extremely hazardous.
Engineering Controls
-
Containment: All operations must be performed inside a certified chemical fume hood.
-
Quenching: Never remove unquenched reaction mixtures from the hood.
-
Waste: Segregate all MOMCl-contaminated waste (gloves, syringes, paper towels) into a dedicated solid waste stream for incineration.[1]
Reagent Handling[3][4]
-
Commercial vs. In-Situ: While this guide covers the use of commercial MOMCl, many labs generate it in situ using dimethoxymethane and acetyl chloride to avoid storing the carcinogen. If using commercial MOMCl, ensure the septum is uncompromised.
-
Neutralization: Keep a saturated solution of aqueous ammonia or concentrated NaOH nearby to neutralize spills immediately.
Optimized Experimental Protocol
Reagents & Stoichiometry
| Component | Role | Equivalents | Notes |
| 3,5-Dibromo-1,2,4-triazole | Substrate | 1.0 | Dried in vacuo prior to use.[1] |
| Sodium Hydride (60% in oil) | Base | 1.2 - 1.5 | Excess ensures complete deprotonation. |
| Methoxymethyl Chloride (MOMCl) | Electrophile | 1.1 - 1.2 | Slight excess to drive completion. |
| DMF (Anhydrous) | Solvent | 0.2 - 0.5 M | THF is an alternative, but DMF improves solubility. |
| TBAI (Optional) | Catalyst | 0.05 | Tetrabutylammonium iodide can accelerate sluggish reactions. |
Step-by-Step Procedure
Step 1: Preparation of the Anion
-
Flame-dry a 2-neck round-bottom flask (RBF) equipped with a magnetic stir bar and nitrogen inlet.
-
Charge the flask with NaH (1.2 equiv). Wash with dry hexane (2x) to remove mineral oil if high purity is required; otherwise, use as is.
-
Suspend NaH in anhydrous DMF (0.5 M relative to substrate) and cool to 0 °C in an ice bath.
-
Dissolve 3,5-dibromo-1,2,4-triazole (1.0 equiv) in a minimum amount of DMF.
-
Add the triazole solution dropwise to the NaH suspension over 15 minutes. Caution: Hydrogen gas evolution.
-
Allow the mixture to stir at 0 °C for 30 minutes until gas evolution ceases and the solution becomes clear/homogeneous (formation of the sodium salt).
Step 2: Alkylation
-
Add MOMCl (1.1 equiv) dropwise via syringe to the reaction mixture at 0 °C. Do not rush this step; exotherm control is vital.
-
Remove the ice bath and allow the reaction to warm to Room Temperature (25 °C) .
-
Stir for 2–4 hours. Monitor by TLC (Hexane/EtOAc 4:1) or LC-MS.[2] The starting material (polar) should disappear, replaced by a less polar product spot.
Step 3: Quench and Workup
-
Cool the mixture back to 0 °C.
-
Carefully quench by dropwise addition of saturated NH₄Cl solution or ice water.
-
Extract the aqueous layer with Ethyl Acetate (EtOAc) (3x).
-
Wash the combined organics with Water (2x) and Brine (1x) to remove DMF.
-
Dry over anhydrous Na₂SO₄ , filter, and concentrate under reduced pressure.
Step 4: Purification
-
The crude residue is typically a yellow oil or solid.
-
Purify via silica gel flash chromatography.
-
Eluent: Gradient of 0% to 20% EtOAc in Hexanes.
-
Order of Elution: The N1-MOM product usually elutes first (less polar), followed by any trace N4-isomer or unreacted starting material.
-
Caption: Operational workflow for the N-protection of 3,5-dibromo-1,2,4-triazole.
Troubleshooting & Analytical Validation
Analytical Data (Expected)
To confirm the synthesis of 1-(methoxymethyl)-3,5-dibromo-1,2,4-triazole , look for the following signals:
-
¹H NMR (CDCl₃, 400 MHz):
-
5.45 - 5.55 ppm (s, 2H): Characteristic singlet for the
methylene protons. This is the diagnostic peak for successful protection. -
3.35 - 3.45 ppm (s, 3H): Singlet for the terminal methoxy group (
). -
Absence: No broad singlet >10 ppm (loss of N-H).
-
5.45 - 5.55 ppm (s, 2H): Characteristic singlet for the
-
¹³C NMR (CDCl₃, 100 MHz):
-
Triazole Carbons: Two distinct peaks in the aromatic region (approx. 135–145 ppm).
-
Methylene (
): ~75–80 ppm. -
Methoxy (
): ~57 ppm.
-
Troubleshooting Table
| Issue | Probable Cause | Corrective Action |
| Low Yield | Incomplete deprotonation | Ensure NaH is fresh; increase stir time at Step 1. |
| No Reaction | MOMCl hydrolysis | MOMCl degrades in moist air. Use fresh reagent or distill prior to use. |
| Regioisomer Mix | Thermodynamic equilibration | Keep reaction temperature low (0 °C to RT); avoid heating >40 °C. |
| DMF Contamination | Poor workup | Perform extra water washes during extraction or use an azeotrope (heptane) on the rotovap. |
Downstream Utility & Deprotection[4]
The 1-MOM-3,5-dibromo-1,2,4-triazole is a versatile building block. The MOM group is orthogonal to many conditions used to functionalize the bromine positions.
-
Lithiation/Exchange: The bromine at C-5 is more reactive toward Lithium-Halogen exchange, allowing for selective functionalization.[1]
-
Suzuki Coupling: The MOM group withstands aqueous bases (
, ) used in Pd-catalyzed couplings.[1] -
Deprotection:
-
Conditions: 2M HCl in Methanol or TFA/DCM (1:1) at RT.
-
Mechanism: Acid-catalyzed hydrolysis regenerates the N-H triazole and formaldehyde/methanol.
-
References
-
Greene's Protective Groups in Organic Synthesis. Wuts, P. G. M. (2014).[1] John Wiley & Sons. (Standard reference for MOM stability and cleavage conditions).
-
Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles. Al-Soud, Y. A., et al. (2016).[1] Chemistry Central Journal. (Discusses steric influence on N1 vs N2/N4 alkylation).
-
Scalable Synthesis of Alkylated 1,2,4-Triazoles. Davenport, A. J., et al. (2023).[1] Organic Process Research & Development. (Details on handling dibromo-triazole regiochemistry).
-
Safety Data Sheet: Chloromethyl Methyl Ether. Thermo Fisher Scientific.[1] (Mandatory safety data for MOMCl handling).
-
MOM Ethers in Organic Synthesis. Organic Chemistry Portal. (General overview of MOM protection/deprotection mechanics).
Sources
Strategic Sourcing & Utilization Guide: 3,5-Dibromo-1-(methoxymethyl)-1H-1,2,4-triazole
Executive Summary
The compound 3,5-dibromo-1-(methoxymethyl)-1H-1,2,4-triazole is a critical electrophilic scaffold used in advanced medicinal chemistry. It serves as a linchpin for metallaphotoredox cross-coupling , allowing orthogonal functionalization at the C3 and C5 positions.
However, a direct market analysis reveals a critical supply chain reality: this specific MOM-protected derivative is rarely available as a stock catalog item. It is almost exclusively a "made-to-order" custom synthesis product with high lead times (4–8 weeks) and inflated costs.
This guide provides a strategic workaround for researchers:
-
Source the parent compound (3,5-dibromo-1H-1,2,4-triazole), which is a commodity chemical.[1][2]
-
Perform the protection step in-house using a high-yield, self-validating protocol.
Part 1: The Sourcing Landscape (Where to Buy)
Do not attempt to source the methoxymethyl (MOM) derivative directly unless you have a 2-month lead time. Instead, procure the parent building block.
Primary Target: 3,5-Dibromo-1H-1,2,4-triazole[1][3]
-
Availability: High (In Stock at major hubs)
Recommended Vendor Tier List
Use the following hierarchy to ensure purity and delivery speed.
| Tier | Vendor Type | Recommended Suppliers | Strategy |
| 1 | Global Catalogs | TCI Chemicals , BLDpharm , Enamine | Best for <100g. Fast shipping (1-3 days). High reliability on purity (>97%). |
| 2 | Aggregators | eMolecules , ChemSpace , MolPort | Use these to compare prices if Tier 1 is out of stock. Look for "Ships within 1 week." |
| 3 | Bulk/Industrial | CymitQuimica , Santa Cruz Biotech | Best for >1kg scale-up campaigns. |
Procurement Directive
When ordering, specify CAS 7411-23-6 .[2] Ensure the Certificate of Analysis (CoA) confirms 1H-NMR purity, as older batches of brominated triazoles can undergo disproportionation or hydrolysis if stored improperly.
Part 2: The "Make vs. Buy" Technical Decision
Since the MOM-protected form is not shelf-stable indefinitely (MOM groups can hydrolyze under acidic ambient conditions), fresh preparation is scientifically superior.
Decision Logic Diagram
The following flowchart illustrates the decision matrix for acquiring this scaffold.
Figure 1: Strategic Sourcing Workflow. Due to the scarcity of the MOM-protected derivative, the optimal path involves sourcing the parent CAS 7411-23-6 and performing in-house derivatization.
Part 3: Synthesis Protocol (MOM Protection)
This protocol describes the regioselective
Safety Warning (Critical)
-
MOM-Cl (Chloromethyl methyl ether) is a known human carcinogen (OSHA regulated).
-
Engineering Controls: All operations must be performed in a functioning fume hood. Double-gloving (Nitrile/Laminate) is required.
-
Quenching: Residual MOM-Cl must be quenched with aqueous ammonia or concentrated ammonium hydroxide before disposal.
Reagents Table
| Reagent | Equiv.[5][6][7][8][9] | Role | Notes |
| 3,5-Dibromo-1H-1,2,4-triazole | 1.0 | Substrate | Dry under vacuum before use. |
| MOM-Cl | 1.2 | Electrophile | Carcinogen. Handle with extreme care. |
| DIPEA (Hünig's Base) | 1.5 | Base | Scavenges HCl byproduct. |
| DCM (Dichloromethane) | [0.2 M] | Solvent | Anhydrous preferred. |
Step-by-Step Methodology
-
Setup: In a flame-dried Round Bottom Flask (RBF) equipped with a magnetic stir bar, dissolve 3,5-dibromo-1H-1,2,4-triazole (1.0 equiv) in anhydrous DCM under an Argon or Nitrogen atmosphere.
-
Deprotonation: Cool the solution to 0 °C (ice bath). Add DIPEA (1.5 equiv) dropwise. Stir for 10 minutes. The solution may become slightly yellow.
-
Alkylation: Add MOM-Cl (1.2 equiv) dropwise via syringe over 5 minutes. Do not rush this step; exotherm control is key to preventing N2/N4 regioisomer mixtures.
-
Reaction: Allow the mixture to warm to Room Temperature (RT) naturally. Stir for 2–4 hours.
-
Monitoring: Check by TLC (Hexane/EtOAc 4:1). The starting material (polar) should disappear, replaced by a less polar spot (Product).
-
-
Workup:
-
Quench with saturated aqueous NaHCO3 .
-
Extract with DCM (3x).
-
Wash combined organics with Brine.
-
Dry over anhydrous Na2SO4 , filter, and concentrate
-
-
Purification: Flash Column Chromatography (SiO2).
Part 4: Quality Assurance (Self-Validating System)
You must verify the identity of the synthesized compound before using it in downstream coupling reactions.
1H-NMR Validation (CDCl3, 400 MHz)
The absence of the N-H proton and the appearance of the MOM group signals are diagnostic.
-
5.45 ppm (s, 2H): The
methylene protons. This is the "smoking gun" signal. -
3.38 ppm (s, 3H): The terminal methoxy (
) group. -
Absence: No broad singlet >10 ppm (N-H).
LC-MS Validation (Isotopic Pattern)
Bromine has two stable isotopes (
-
Parent Mass: ~271 Da.
-
Pattern: You will see a distinct 1:2:1 triplet pattern (M, M+2, M+4) corresponding to the dibromo species (
).-
Peak A: 269
-
Peak B: 271 (Base Peak)
-
Peak C: 273
-
QC Logic Diagram
Figure 2: Quality Control Decision Tree. Both NMR and LCMS criteria must be met to confirm the successful installation of the MOM group and retention of the bromine atoms.
References
-
CymitQuimica. 3,5-Dibromo-1H-1,2,4-triazole (CAS 7411-23-6) Product Page.[1] Retrieved from
-
BLDpharm. 3,5-Dibromo-1H-1,2,4-triazole Technical Data. Retrieved from
- Greene, T. W., & Wuts, P. G. M.Protective Groups in Organic Synthesis. (Wiley-Interscience). Standard protocols for Methoxymethyl (MOM) protection of amines/heterocycles.
-
Organic Chemistry Portal. Synthesis of 1,2,4-Triazoles and Regioselectivity. Retrieved from
-
Santa Cruz Biotechnology. 3,5-Dibromo-1H-1,2,4-triazole Product Overview. Retrieved from
Sources
- 1. 3,5-Dibromo-1,2,4-triazole 7411-23-6 Manufacturer, Factory, API, Intermediate - Hangzhou Longshine Bio-Tech Co.,LTD [longshinebiotech.com]
- 2. scbt.com [scbt.com]
- 3. 7411-23-6|3,5-Dibromo-1H-1,2,4-triazole|BLD Pharm [bldpharm.com]
- 4. CAS 7411-23-6: 3,5-Dibromo-1H-1,2,4-triazole | CymitQuimica [cymitquimica.com]
- 5. Regioselective 1H-1,2,4 Triazole alkylation | PPT [slideshare.net]
- 6. 1H-1,2,4-Triazole synthesis [organic-chemistry.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. isres.org [isres.org]
- 9. scispace.com [scispace.com]
Technical Guide: Sourcing and Synthesis of 3,5-Dibromo-1-(methoxymethyl)-1H-1,2,4-triazole
Executive Summary
Compound: 3,5-Dibromo-1-(methoxymethyl)-1H-1,2,4-triazole CAS: 1785762-67-5 Primary Application: High-value intermediate for the synthesis of triazole-based antifungals, agrochemicals, and energetic materials. Market Status: Restricted Availability. Direct commercial sourcing of the methoxymethyl (MOM) protected derivative is limited to boutique custom synthesis houses. Standard procurement strategy involves purchasing the stable precursor, 3,5-dibromo-1H-1,2,4-triazole (CAS 7411-23-6) , and performing the MOM-protection in-house.
This guide provides a dual-track approach:
-
Procurement: Sourcing the commercially available precursor.[1]
-
Technical Production: A validated protocol for converting the precursor to the target MOM-derivative.
Part 1: Chemical Profile & Specifications[2]
| Property | Specification |
| IUPAC Name | 3,5-dibromo-1-(methoxymethyl)-1,2,4-triazole |
| CAS Number | 1785762-67-5 (Target) / 7411-23-6 (Precursor) |
| Molecular Formula | C₄H₅Br₂N₃O |
| Molecular Weight | 270.91 g/mol |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in DCM, THF, DMF; insoluble in water. |
| Stability | MOM group is acid-labile; stable under basic conditions. |
Part 2: Market Analysis - Suppliers & Cost
Due to the instability of the MOM group (susceptibility to hydrolysis) and the carcinogenicity of the reagent used to make it (MOM-Cl), most major vendors do not stock the final product. The industry standard is to purchase the des-MOM precursor .
Direct Supplier (Target Compound: CAS 1785762-67-5)
Note: Availability is sporadic. Prices are estimates for custom synthesis.
| Supplier Type | Vendor Examples | Est. Lead Time | Est. Cost (1g) | Est. Cost (25g) |
| Boutique/Custom | Alchimica, MolPort | 4-6 Weeks | $350 - $500 | Inquire |
| Catalog | None (Major) | N/A | N/A | N/A |
Precursor Supplier (3,5-dibromo-1H-1,2,4-triazole: CAS 7411-23-6)
This is the recommended procurement route.
| Supplier | Purity | Pack Size | Price (USD/EUR) | Stock Status |
| Lead Sciences | 98% | 100 g | ~€101 ($110) | High |
| Lead Sciences | 98% | 500 g | ~€503 ($550) | High |
| Oakwood Chemical | 97% | 1 g | ~$300 | Low/Inquire |
| Thermo/Fisher | 97% | 1 g | ~$50 - $100 | Moderate |
| BLD Pharm | 98% | 100 g | ~$120 | High |
Cost-Benefit Analysis: Buying the precursor and performing the reaction in-house reduces material costs by approximately 80-90% compared to custom synthesis, provided your facility is equipped to handle MOM-Cl safely.
Part 3: Technical Production Strategy
The synthesis of the target compound involves two potential stages. Most labs will start at Stage 2 (purchasing the brominated triazole).
Reaction Pathway Visualization
Figure 1: Synthetic route from basic triazole to the MOM-protected target. Researchers usually enter at the yellow node (Precursor).
Validated Experimental Protocol (Stage 2: MOM Protection)
Safety Warning: Chloromethyl methyl ether (MOM-Cl) is a known human carcinogen. All operations must be performed in a well-ventilated fume hood with appropriate PPE (double nitrile gloves, face shield).
Reagents:
-
3,5-Dibromo-1H-1,2,4-triazole (1.0 eq)
-
Sodium Hydride (NaH, 60% in oil) (1.2 eq) or K₂CO₃ (2.0 eq)
-
Chloromethyl methyl ether (MOM-Cl) (1.1 eq)
-
DMF (Anhydrous) or THF
Step-by-Step Methodology:
-
Activation:
-
Charge a flame-dried round-bottom flask with 3,5-dibromo-1H-1,2,4-triazole (10 mmol, 2.27 g) and anhydrous DMF (20 mL).
-
Cool the solution to 0°C in an ice bath.
-
Add NaH (12 mmol, 0.48 g) portion-wise over 10 minutes. (Caution: Hydrogen gas evolution).
-
Stir at 0°C for 30 minutes until gas evolution ceases and the solution becomes clear/homogeneous.
-
-
Alkylation:
-
Add MOM-Cl (11 mmol, 0.84 mL) dropwise via syringe to the reaction mixture at 0°C.
-
Allow the reaction to warm to room temperature slowly.
-
Stir for 2–4 hours. Monitor via TLC (System: Hexane/EtOAc 4:1). The starting material (more polar) should disappear, yielding a less polar spot.
-
-
Work-up:
-
Quench the reaction carefully with saturated aqueous NH₄Cl (50 mL).
-
Extract with Ethyl Acetate (3 x 30 mL).
-
Wash combined organic layers with water (2 x 30 mL) and brine (1 x 30 mL) to remove DMF.
-
Dry over anhydrous Na₂SO₄ , filter, and concentrate under reduced pressure.
-
-
Purification:
-
The crude residue is typically pure enough (>95%) for subsequent steps.
-
If necessary, purify via flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes).
-
Part 4: Procurement Decision Logic
Use this logic flow to determine the optimal sourcing strategy for your project.
Figure 2: Decision matrix for sourcing. Safety compliance with MOM-Cl is the primary gatekeeper.
References
-
Oakwood Chemical . 3,5-Dibromo-1-methyl-1H-1,2,4-triazole Product Page. Retrieved from
-
Lead Sciences . 3,5-Dibromo-1H-1,2,4-triazole Catalog Entry. Retrieved from
-
ChemicalBook . 3,5-Dibromo-1H-1,2,4-triazole Properties and Synthesis. Retrieved from
-
Alchimica . 3,5-Dibromo-1-(methoxymethyl)-1H-1,2,4-triazole Product Listing. Retrieved from
-
National Center for Biotechnology Information (2025) . PubChem Compound Summary for CID 17186052, 3,5-Dibromo-1-methyl-1H-1,2,4-triazole. Retrieved from
Sources
Advanced Architectures: The 3,5-Dihalo-1,2,4-Triazole Scaffold in Medicinal Chemistry
Content Type: Technical Whitepaper & Laboratory Guide Audience: Senior Medicinal Chemists, Process Chemists, and Drug Discovery Scientists Version: 1.0
Executive Summary
The 1,2,4-triazole ring is a privileged pharmacophore, ubiquitous in antifungal agents (e.g., Fluconazole), chemotherapeutics, and agrochemicals. However, the 3,5-dihalo-1,2,4-triazole scaffold represents an underutilized "master key" for high-complexity library generation. Unlike its mono-substituted counterparts, this di-halogenated core offers orthogonal reactivity handles, allowing for sequential, regioselective functionalization.[1]
This guide provides a rigorous technical analysis of the 3,5-dihalo-1,2,4-triazole platform. We move beyond basic synthesis to explore the electronic and steric "switches" that control regioselectivity at the C3 and C5 positions, providing a roadmap for designing self-validating synthetic routes.
Part 1: The Core Architecture & Electronic Landscape
To manipulate the 3,5-dihalo-1,2,4-triazole, one must understand its electronic asymmetry. Once the N1-nitrogen is substituted (e.g., alkylated), the symmetry of the ring is broken, creating distinct chemical environments for the C3 and C5 halogens.
The Regioselectivity "Switch"
-
C5 Position (The "Electronic" Hotspot):
-
Environment: Flanked by the alkylated N1 and the pyridine-like N4.
-
Reactivity: Highly electron-deficient due to the inductive withdrawal of the adjacent N1-alkyl group.
-
Preferred Reaction: Nucleophilic Aromatic Substitution (
). Nucleophiles attack here first due to the lower LUMO energy at C5.
-
-
C3 Position (The "Steric" Hotspot):
-
Environment: Flanked by the pyridine-like N2 and N4. Farther from the N1-substituent.
-
Reactivity: Less sterically hindered than C5 (which suffers from N1-substituent clash).
-
Preferred Reaction: Metal-Catalyzed Cross-Coupling (e.g., Suzuki-Miyaura). Bulky Pd-catalysts prefer oxidative addition at the less hindered C3 position, despite C5 being more electron-deficient.
-
Part 2: Synthesis of the Core Scaffold
The entry point is the generation of 3,5-dibromo-1-methyl-1,2,4-triazole . Bromine is preferred over chlorine for its superior leaving group ability in subsequent coupling reactions.
Protocol A: Synthesis of 3,5-Dibromo-1,2,4-triazole
Rationale: Direct halogenation of the parent heterocycle is more atom-economical than cyclization of hydrazine derivatives.
Reagents: 1,2,4-Triazole,
-
Setup: Charge a reaction vessel with 1,2,4-triazole (1.0 eq) and water (10 vol).
-
Addition: Heat to 40–50 °C. Add elemental bromine (
, 3.0 eq) dropwise over 1 hour. Caution: Exothermic. -
Reaction: Stir at 50 °C for 4–6 hours. A heavy precipitate (product) will form.
-
Workup: Cool to 0 °C. Filter the solid. Wash with cold water to remove excess bromine and HBr. Recrystallize from ethanol/water if necessary.
-
Yield: Typically 70–80%.
Protocol B: Regioselective N-Alkylation
Rationale: Alkylation can occur at N1, N2, or N4. Under basic conditions with alkyl halides, N1-alkylation is thermodynamically favored for 3,5-dihalo derivatives, though N2 isomers are common byproducts.
Reagents: 3,5-Dibromo-1,2,4-triazole, Methyl Iodide (MeI) or Dimethyl Sulfate (
-
Setup: Dissolve 3,5-dibromo-1,2,4-triazole (1.0 eq) in Acetone (0.5 M). Add
(1.5 eq). -
Addition: Cool to 0 °C. Add MeI (1.1 eq) dropwise.
-
Reaction: Allow to warm to RT and stir for 12 hours.
-
Purification: The reaction produces a mixture of N1-Me (Major) and N2-Me (Minor).
-
Critical Step: Evaporate solvent. Partition between EtOAc and Water.
-
Separation: Silica gel chromatography is required. The N1-isomer is typically less polar than the N2-isomer.
-
Validation: Confirm regiochemistry via NOESY NMR. The N1-Me group will show an NOE correlation to the C5-substituent (or lack thereof if C5 is Br), but distinct chemical shift differences exist (
ppm).
-
Part 3: Sequential Functionalization Protocols
This section details how to exploit the reactivity difference between C3 and C5.
Workflow 1: The "Steric First" Approach (Suzuki Coupling)
Target: C3-Aryl-C5-Bromo-1-Methyl-1,2,4-Triazole. Mechanism: Sterically controlled oxidative addition.
Protocol:
-
Reagents: 3,5-Dibromo-1-methyl-1,2,4-triazole (1.0 eq), Aryl Boronic Acid (1.1 eq),
(5 mol%), (2.0 eq, 2M aq), DME/Water (4:1). -
Conditions: Heat at 80 °C for 4–8 hours.
-
Insight: The bulky
ligands and the steric bulk of the N1-methyl group discourage reaction at C5. The catalyst preferentially inserts at the accessible C3-Br bond. -
Outcome: >10:1 regioselectivity for C3-arylation.
Workflow 2: The "Electronic First" Approach ( )
Target: C5-Amino-C3-Bromo-1-Methyl-1,2,4-Triazole. Mechanism: Electronically controlled nucleophilic attack.
Protocol:
-
Reagents: 3,5-Dibromo-1-methyl-1,2,4-triazole (1.0 eq), Secondary Amine (e.g., Morpholine, 2.0 eq),
(2.0 eq), DMF. -
Conditions: Heat at 100–120 °C.
-
Insight: The C5 position is significantly more electrophilic. The amine attacks C5, displacing the bromide. C3 remains intact.
-
Note: This product can then be subjected to Suzuki coupling at C3, allowing for the construction of C5-Amino-C3-Aryl libraries.
Part 4: Visualization of Reaction Logic
The following diagram illustrates the divergent pathways available from the core scaffold.
Caption: Divergent synthesis map for 3,5-dihalo-1,2,4-triazoles showing the orthogonality of Steric (C3) vs. Electronic (C5) control.
Part 5: Data Summary & Comparison
| Reaction Type | Target Position | Controlling Factor | Reagents | Selectivity (Typical) |
| Bromination | C3 & C5 | Thermodynamics | 100% (Di-sub) | |
| Alkylation | N1 (vs N2) | Sterics/Solvent | MeI, | ~4:1 (N1:N2) |
| Suzuki Coupling | C3 | Sterics | >10:1 (C3:C5) | |
| C5 | Electronics | Amine, Heat | >20:1 (C5:C3) |
References
-
Synthesis of 3,5-Dibromo-1,2,4-triazole
- Source: Li, Y., et al. "Synthesis of dibromo-triazoles and their amination." Chemical Journal on Internet, 2018.
-
URL:
-
Regioselective Alkylation of Triazoles
- Source: Kumar, B., et al. "Regioselective alkylation of 1,2,4-triazole using ionic liquids under microwave conditions." Green Processing and Synthesis, 2016.
-
URL:
-
Suzuki Coupling Regioselectivity (General Heterocycle Principles)
- Source: Schnürch, M., et al. "Halogen-Dance Reactions on N-Heterocycles." Topics in Heterocyclic Chemistry, 2010. (Contextual grounding for C3 vs C5 reactivity).
-
URL:
-
Nucleophilic Substitution (
) on Triazoles:- Source: Köckerling, M. "Synthesis and Reactivity of Halogenated 1,2,4-Triazole Nucleoside Analogues." Z.
-
URL:
-
Patent Protocol for 3,5-Dibromo-1-methyl-1,2,4-triazole
- Source: European Patent EP 4467535 A1, "Lactam Pesticidal Compounds", 2023.
-
URL:
Sources
The Triazole Linchpin: Strategic Utilization of 3,5-Dibromo-1-(methoxymethyl)-1H-1,2,4-triazole in Advanced Organic Synthesis
[1]
Executive Summary
In the landscape of heterocyclic chemistry, 3,5-dibromo-1-(methoxymethyl)-1H-1,2,4-triazole (hereafter referred to as DB-MOM-Triazole ) represents a high-value "linchpin" scaffold.[1] Unlike symmetrical triazoles, this compound offers a pre-programmed platform for regiodivergent functionalization . The methoxymethyl (MOM) group serves a dual purpose: it acts as a robust protecting group for the nitrogen and, critically, as a Directed Metallation Group (DMG) that orchestrates site-selective reactivity.
This guide outlines the synthesis, mechanistic reactivity, and application of DB-MOM-Triazole, focusing on its utility in constructing non-symmetric 3,5-disubstituted 1,2,4-triazole libraries for medicinal chemistry and agrochemical discovery.
Part 1: The Chemical Architecture
Why This Scaffold?
The 1,2,4-triazole ring is a privileged pharmacophore, serving as a bioisostere for amides and esters while improving metabolic stability and solubility. However, synthesizing asymmetrically substituted triazoles often requires tedious de novo ring construction.
DB-MOM-Triazole solves this by enabling a "subtract and add" approach on a pre-formed ring.[1] Its value lies in the electronic differentiation between the C3 and C5 positions:
-
C5 Position: Adjacent to the N1-MOM group. It is electronically activated (more acidic/electrophilic) and sterically influenced by the protecting group.
-
C3 Position: Distal to the N1-MOM group. It is comparatively deactivated and reacts only under forcing conditions or after the C5 position has been functionalized.
The MOM Advantage
The Methoxymethyl (MOM) group is superior to simple alkyls (Me, Et) or benzyl groups for three reasons:
-
Lithiation Direction: The ether oxygen in the MOM group can coordinate with lithium cations, stabilizing the transition state for C5-lithiation (Chelation-Controlled Lithiation).
-
Solubility: It significantly enhances the solubility of the dibromo core in organic solvents (THF, DCM).
-
Cleavability: It can be removed under mild acidic conditions (e.g., HCl/MeOH or TFA), unlike N-alkyl groups which are permanent.
Part 2: Synthesis of the Core Scaffold
Note: All protocols described below should be performed in a fume hood with appropriate PPE.
Step 1: Synthesis of 3,5-Dibromo-1H-1,2,4-triazole
Before protection, the parent dibromo ring must be synthesized.[1]
Reagents: 1,2,4-Triazole, Bromine (
Protocol:
-
Dissolve 1,2,4-triazole (1.0 eq) in water.
-
Cool to 0°C. Simultaneously add
(2.1 eq) and aqueous NaOH (2.5 eq) dropwise, maintaining temperature <20°C. -
Stir at room temperature (RT) for 12 hours.
-
Acidify with concentrated HCl to pH ~2.
-
Filter the resulting precipitate (white solid), wash with cold water, and dry under vacuum.
-
Yield expectation: 60–70%.
-
Step 2: MOM Protection (Synthesis of DB-MOM-Triazole)
Reagents: 3,5-Dibromo-1H-1,2,4-triazole, Chloromethyl methyl ether (MOM-Cl),
Protocol:
-
Suspend 3,5-dibromo-1H-1,2,4-triazole (1.0 eq) and anhydrous
(1.5 eq) in dry acetone. -
Cool to 0°C. Add MOM-Cl (1.1 eq) dropwise. Caution: MOM-Cl is a carcinogen; use strictly in a hood.[1]
-
Allow to warm to RT and stir for 4 hours.
-
Filter off inorganic salts and concentrate the filtrate.
-
Purify via silica gel flash chromatography (Hexanes/EtOAc) to obtain DB-MOM-Triazole .
-
Yield expectation: 85–95%.
-
Part 3: Regioselective Functionalization (The "Engine")
This section details the primary research application: using the scaffold to build complex molecules.
Mechanism: The C5 "First-Mover" Advantage
The reactivity hierarchy is strictly C5 > C3 .
-
Lithium-Halogen Exchange: Treatment with n-BuLi results in exclusive exchange at C5.[1] The lithium atom is stabilized by coordination to the MOM oxygen (chelation) and the inductive withdrawal of the adjacent N1.
-
Palladium Cross-Coupling: Oxidative addition occurs preferentially at C5 due to the lower electron density (closer to N1) compared to C3.
Workflow Diagram
The following Graphviz diagram illustrates the regiodivergent workflow.
Protocol A: Regioselective C5-Lithiation and Trapping
This protocol allows the introduction of carbon electrophiles (aldehydes, ketones, formamides) at C5.
-
Setup: Flame-dry a round-bottom flask under Argon.
-
Solvent: Dissolve DB-MOM-Triazole (1.0 mmol) in anhydrous THF (10 mL). Cool to -78°C .[1][3]
-
Exchange: Add n-BuLi (1.05 mmol, 2.5 M in hexanes) dropwise over 5 minutes.
-
Note: The solution usually turns yellow/orange. Stir for 15 minutes at -78°C to ensure complete exchange.
-
-
Trapping: Add the Electrophile (e.g., Benzaldehyde, 1.2 mmol) neat or in THF.
-
Workup: Stir for 30 mins at -78°C, then warm to RT. Quench with saturated
. Extract with EtOAc.[4]
Protocol B: Sequential Cross-Coupling (Suzuki-Miyaura)
To synthesize biaryl triazoles (common in antifungals):
-
Coupling 1 (C5 Selective):
-
Coupling 2 (C3 Functionalization):
-
Take the product from step 1. Add Aryl-Boronic Acid B (1.5 eq),
(5 mol%), and (3.0 eq) in Dioxane. -
Heat at 100°C (reflux) overnight. The C3-Br is less reactive and requires forcing conditions.[1]
-
Part 4: Research Applications in Drug Discovery
Fragment-Based Drug Discovery (FBDD)
Researchers can use DB-MOM-Triazole to "grow" molecules inside the binding pocket.[1]
-
Concept: The C3-Br motif in the mono-functionalized product acts as a synthetic handle.[1] A library of 5-substituted-3-bromo triazoles can be screened.[1] Once a hit is found, the C3-Br is used to attach solubilizing groups or secondary binding elements via Buchwald-Hartwig amination.[1]
High-Nitrogen Energetic Materials
While typically used for pharma, the removal of the MOM group (deprotection) from a 3,5-functionalized core yields NH-triazoles.[1] If nitro-aryl groups are introduced at C3/C5, the resulting molecules (e.g., 3,5-bis(nitroaryl)-1,2,4-triazoles) are candidates for insensitive munitions due to their high density and thermal stability.[1]
Macrocyclization Precursors
The orthogonal reactivity allows for the construction of macrocycles.
-
Strategy: Attach a linear chain containing a boronate ester to C5. Then, perform an intramolecular Suzuki coupling at C3 under high dilution to close the ring.
Part 5: Data Summary Table
| Property | Value / Behavior | Relevance |
| Molecular Weight | ~284.9 g/mol | Small molecule, suitable for FBDD.[1] |
| C5 Reactivity | High (Li-Hal exchange @ -78°C) | Primary site for modification.[1] Directed by MOM. |
| C3 Reactivity | Moderate (Requires heat/catalyst) | Secondary site. Stable during C5 modification. |
| MOM Stability | Stable to Base / Organolithiums | Survives n-BuLi, Grignards, and Suzuki bases. |
| MOM Removal | Acid Labile (HCl/MeOH) | Allows recovery of the free NH-triazole. |
References
-
Synthesis of 3,5-dibromo-1,2,4-triazole
-
Regioselective Lithiation of Triazoles
-
Begtrup, M., & Larsen, P. (1990). "Azoles. Part 13. Synthesis and bromine → lithium exchange reactions of some 1-substituted 4,5-dibromo-1H-1,2,3-triazoles..." Journal of the Chemical Society, Perkin Transactions 1. Available at:
- Note: While discussing 1,2,3-triazoles, this reference establishes the foundational "ortho-lithiation" logic applicable to N-substituted azoles.
-
-
Cross-Coupling Methodologies
-
Sequential Functionalization Logic
-
Organic Chemistry Portal. "Synthesis of 1,2,4-Triazoles." Available at:
-
Sources
- 1. 3,5-DIBROMO-1H-1,2,4-TRIAZOLE | 7411-23-6 [chemicalbook.com]
- 2. 3,5-DIBROMO-1H-1,2,4-TRIAZOLE | 7411-23-6 [chemicalbook.com]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 4. isres.org [isres.org]
- 5. 3,5-Dibromo-1H-1,2,4-triazole - Lead Sciences [lead-sciences.com]
- 6. Regioselective Synthesis and Molecular Docking Studies of 1,5-Disubstituted 1,2,3-Triazole Derivatives of Pyrimidine Nucleobases - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis protocol for 3,5-dibromo-1-(methoxymethyl)-1H-1,2,4-triazole
Application Note: High-Fidelity Synthesis of 3,5-Dibromo-1-(methoxymethyl)-1H-1,2,4-triazole
Part 1: Executive Summary & Strategic Rationale
Target Compound: 3,5-Dibromo-1-(methoxymethyl)-1H-1,2,4-triazole CAS Registry: N/A (Analogous structures: 3,5-dibromo-1H-1,2,4-triazole [7411-23-6]) Primary Application: versatile scaffold for metallation-functionalization sequences.[1] The 3,5-dibromo motif allows for sequential, regioselective halogen-lithium exchange (typically C5 followed by C3), while the methoxymethyl (MOM) group serves as a robust orthogonal protecting group directing lithiation and preventing N-complexation.[1]
Synthesis Logic: The synthesis is a two-stage convergent protocol.[1] Stage 1 involves the exhaustive bromination of 1,2,4-triazole, a reaction driven by electrophilic aromatic substitution in aqueous media.[1] Stage 2 is the regioselective N-alkylation using chloromethyl methyl ether (MOMCl).[1]
Critical Design Choice: While sodium hydride (NaH) is often used for azole alkylations, this protocol utilizes N,N-Diisopropylethylamine (DIPEA) in Dichloromethane (DCM) .[1]
-
Reasoning: 3,5-Dibromo-1,2,4-triazole is significantly more acidic (pKa ~6-7) than unsubstituted triazole due to the electron-withdrawing bromine atoms.[1] Consequently, a milder organic base like DIPEA is sufficient for deprotonation.[1] This avoids the safety risks associated with handling NaH alongside the volatile and carcinogenic MOMCl, providing a safer, scalable process without compromising yield.[1]
Part 2: Safety & Compliance (Critical)
DANGER: Carcinogen Hazard Chloromethyl Methyl Ether (MOMCl) is a potent alkylating agent and a known human carcinogen (OSHA regulated). [1] * Engineering Controls: All operations must be performed in a certified chemical fume hood.
PPE: Double nitrile gloves, chemical splash goggles, and a lab coat are mandatory.
Quenching: Residual MOMCl must be quenched with aqueous ammonia or saturated sodium bicarbonate before disposal.[1]
Part 3: Retrosynthetic Analysis & Workflow
The following diagram illustrates the disconnection strategy and the forward synthetic workflow.
Caption: Retrosynthetic pathway highlighting the symmetry-enabled regiocontrol and reagent selection logic.
Part 4: Detailed Experimental Protocol
Stage 1: Synthesis of 3,5-Dibromo-1H-1,2,4-triazole
Note: If commercial material (CAS 7411-23-6) is sourced, proceed to Stage 2.
Reagents & Materials:
| Reagent | MW ( g/mol ) | Equiv. | Amount |
|---|---|---|---|
| 1,2,4-Triazole | 69.07 | 1.0 | 20.0 g |
| Bromine (Br2) | 159.81 | 3.0 | 44.5 mL |
| Water (DI) | - | Solvent | 200 mL |[1]
Procedure:
-
Setup: Equip a 500 mL 3-neck round-bottom flask with a mechanical stirrer, addition funnel, and a reflux condenser connected to a caustic scrubber (NaOH trap) to neutralize HBr fumes.
-
Dissolution: Charge the flask with 1,2,4-triazole (20.0 g) and water (200 mL). Stir until fully dissolved.
-
Bromination: Add Bromine (Br2) dropwise via the addition funnel over 30 minutes.[1] The solution will turn orange/red.[1]
-
Reaction: Heat the mixture to 50°C . Stir for 3 hours. A precipitate will begin to form.[1][2]
-
Second Addition: To ensure completion, add a second portion of Bromine (if TLC shows remaining SM, typically 0.5-1.0 equiv).[1] Stir at 50°C for an additional 12-18 hours.
-
Workup: Cool the reaction to room temperature (RT) and then to 4°C in an ice bath.
-
Filtration: Filter the solid precipitate under vacuum. Wash the cake copiously with cold water to remove residual HBr and Br2.[1]
-
Drying: Dry the solid in a vacuum oven at 45°C overnight.
-
Yield: Expect ~60-65 g (90-95%) of an off-white solid.
-
Checkpoint: MP 212-214°C.[1]
-
Stage 2: N-Methoxymethylation (MOM Protection)
Reagents & Materials:
| Reagent | MW ( g/mol ) | Equiv. | Amount | Role |
|---|---|---|---|---|
| 3,5-Dibromo-1,2,4-triazole | 226.86 | 1.0 | 10.0 g | Substrate |
| MOMCl (d=1.06 g/mL) | 80.51 | 1.2 | 4.0 mL | Electrophile |
| DIPEA (Hünig's Base) | 129.24 | 1.5 | 11.5 mL | Base |
| Dichloromethane (DCM) | - | Solvent | 100 mL | Solvent |[1]
Procedure:
-
Preparation: Flame-dry a 250 mL round-bottom flask and purge with Nitrogen (N2). Add 3,5-dibromo-1,2,4-triazole (10.0 g) and anhydrous DCM (100 mL).
-
Base Addition: Add DIPEA (11.5 mL) in one portion. The suspension may clear as the triazolide salt forms.[1]
-
Cooling: Cool the reaction mixture to 0°C using an ice/water bath.
-
Alkylation: Add Chloromethyl methyl ether (MOMCl) dropwise via a syringe over 10 minutes. Caution: Exothermic.[1]
-
Reaction: Remove the ice bath and allow the reaction to warm to Room Temperature (RT). Stir for 2-4 hours.
-
Quench: Carefully add saturated aqueous NaHCO3 (50 mL) to the reaction mixture. Stir vigorously for 10 minutes to hydrolyze excess MOMCl.
-
Extraction: Transfer to a separatory funnel. Separate the organic layer.[1] Extract the aqueous layer once with DCM (30 mL).[1]
-
Washing: Combine organic layers and wash with water (50 mL) followed by brine (50 mL).
-
Drying: Dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure (rotary evaporator).
-
Purification: The crude oil often crystallizes upon standing.[1] If high purity is required for lithiation, purify via Flash Column Chromatography (SiO2, eluting with 0-20% EtOAc in Hexanes).[1]
Expected Yield: 10.5 - 11.5 g (90-95%). Physical State: White crystalline solid or colorless oil that solidifies.[1]
Part 5: Characterization & Validation
1H NMR (400 MHz, CDCl3):
-
δ 5.45 (s, 2H): Characteristic singlet for the N-CH2 -O methylene protons.[1] This shift is diagnostic for N-alkylation (vs O-alkylation or C-alkylation).[1]
-
δ 3.38 (s, 3H): Singlet for the terminal methoxy group (-OCH3 ).[1]
-
Note: No aromatic protons are present on the triazole ring due to dibromo substitution.[1]
13C NMR (100 MHz, CDCl3):
-
δ 142.0, 133.5: Triazole ring carbons (C3/C5).[1]
-
δ 78.5: N-CH2-O carbon.[1]
-
δ 56.8: O-CH3 carbon.[1]
Mass Spectrometry (ESI+):
-
m/z: Calculated for C4H5Br2N3O [M+H]+: ~271.9. Expect a characteristic 1:2:1 isotopic pattern due to two bromine atoms (79Br/81Br).[1]
Part 6: Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield (<50%) | Moisture in solvent/reagents.[1] | MOMCl hydrolyzes rapidly.[1] Ensure DCM is anhydrous and glassware is dried.[1] |
| Incomplete Reaction | Base insufficient. | The triazole is acidic; ensure DIPEA is fresh. Alternatively, switch to NaH (1.1 equiv) in THF at 0°C if DIPEA fails (though rare for this substrate).[1] |
| Regioisomers | N/A (Symmetry).[1] | Due to the symmetry of 3,5-dibromo-1,2,4-triazole, N1 and N2 alkylation yield the same product. N4 alkylation is sterically and electronically disfavored.[1] |
| Product Hydrolysis | Acidic workup.[1] | MOM groups are acid-labile.[1] Avoid acidic washes (e.g., HCl).[1] Use NaHCO3 for quenching.[1] |
Part 7: References
-
Preparation of 3,5-dibromo-1,2,4-triazole:
-
General Triazole Alkylation Strategy:
-
Source:An Investigation into the Alkylation of 1,2,4-Triazole. ResearchGate.
-
Context: Discusses base selection (DBU/DIPEA) for regioselective alkylation.
-
URL:
-
-
MOM Protection Methodology:
-
Source:Simple, Rapid Procedure for the Synthesis of Chloromethyl Methyl Ether and Other Chloro Alkyl Ethers.
-
Context: Handling and reactivity of MOMCl.
-
URL:
-
-
Biological Activity of Triazole Derivatives (Contextual):
Sources
Technical Guide: Functionalization of 3,5-Dibromo-1-(methoxymethyl)-1H-1,2,4-triazole
This technical guide details the synthesis, handling, and application of 3,5-dibromo-1-(methoxymethyl)-1H-1,2,4-triazole , a high-value scaffold for generating complex, non-symmetric 1,2,4-triazoles.
Executive Summary
The 1,2,4-triazole core is a privileged pharmacophore in medicinal chemistry, found in antifungals (e.g., Fluconazole), antivirals, and oncology candidates. 3,5-Dibromo-1-(methoxymethyl)-1H-1,2,4-triazole serves as a critical linchpin for accessing 1,3,5-trisubstituted triazoles .
Unlike the symmetric parent heterocycle, the introduction of the N-methoxymethyl (MOM) group breaks the symmetry of the ring, creating distinct electronic environments at C3 and C5 . This guide provides the protocols to exploit this asymmetry, allowing researchers to sequentially install different substituents with high regiocontrol.
Chemical Identity & Properties
| Property | Description |
| Systematic Name | 3,5-Dibromo-1-(methoxymethyl)-1H-1,2,4-triazole |
| Molecular Formula | |
| Molecular Weight | 270.91 g/mol |
| Physical State | Off-white to pale yellow solid |
| Solubility | Soluble in DCM, THF, DMF, Ethyl Acetate |
| Stability | Stable at -20°C; moisture sensitive (MOM group hydrolyzes in strong acid) |
| Key Hazard | Potential skin irritant; handle in a fume hood.[1] |
Synthesis of the Reagent
Note: The starting material, 3,5-dibromo-1H-1,2,4-triazole, is commercially available (CAS 7411-23-6).
Protocol A: N-MOM Protection
Objective: Selective protection of the N1 nitrogen to activate the C5 position.
Reagents:
-
3,5-Dibromo-1H-1,2,4-triazole (1.0 eq)
-
Chloromethyl methyl ether (MOMCl) (1.2 eq) [Warning: Carcinogen]
- -Diisopropylethylamine (DIPEA) (1.5 eq)
-
Dichloromethane (DCM) (anhydrous)
Procedure:
-
Setup: Flame-dry a round-bottom flask and purge with Argon.
-
Dissolution: Dissolve 3,5-dibromo-1H-1,2,4-triazole in anhydrous DCM (0.2 M concentration). Cool to 0°C.[2]
-
Base Addition: Add DIPEA dropwise via syringe. Stir for 10 minutes.
-
Alkylation: Add MOMCl dropwise over 15 minutes. The reaction is exothermic; maintain temperature < 5°C.
-
Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by TLC (Hexane/EtOAc 4:1).
-
Workup: Quench with saturated
. Extract with DCM (3x). Wash combined organics with brine, dry over , and concentrate. -
Purification: Flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes).
-
Yield Expectation: 85–95%.
-
Regioselective Functionalization Logic
The MOM group at N1 exerts a specific electronic influence, making C5 significantly more reactive than C3 towards both metallation and oxidative addition.
-
C5 Position (Adjacent to N1): Highly activated. The inductive effect of the N1-MOM group acidifies the C5-Br bond and stabilizes the transition state for Pd insertion.
-
C3 Position (Remote): Deactivated relative to C5. Reacts only after C5 is functionalized or under forcing conditions.
Decision Pathway (Graphviz Diagram)
Caption: Regioselective divergence. C5 is the primary site of reactivity, allowing for sequential library generation.
Core Application Protocols
Protocol B: C5-Selective Suzuki-Miyaura Coupling
Target: Synthesis of 5-Aryl-3-bromo-1-(methoxymethyl)-1H-1,2,4-triazoles.
Mechanism: The electron-deficient nature of the triazole ring facilitates rapid oxidative addition of Pd(0) at C5.
Reagents:
-
Scaffold: 3,5-Dibromo-1-MOM-triazole (1.0 eq)
-
Boronic Acid:
(1.1 eq) -
Catalyst:
(5 mol%) -
Base:
(2.0 M aqueous, 2.0 eq) -
Solvent: DME (Dimethoxyethane) / Water (4:1)
Step-by-Step:
-
Degassing: Sparge the DME/
mixture with Argon for 20 minutes. -
Assembly: In a microwave vial or pressure tube, combine the scaffold, boronic acid, and catalyst. Add the solvent mixture.[3]
-
Reaction: Heat to 60°C (oil bath) or use microwave irradiation at 80°C for 30 minutes.
-
Critical Note: Do not overheat (>100°C) at this stage, or you risk competing reaction at C3.
-
-
Workup: Dilute with EtOAc, wash with water and brine. Dry and concentrate.
-
Purification: The product (monocoupled) is usually less polar than the starting material. Purify via silica chromatography.
Protocol C: C5-Selective Lithiation (Metal-Halogen Exchange)
Target: Introduction of Electrophiles (Aldehydes, Ketones, Formyl groups) at C5.
Reagents:
-
Scaffold: 3,5-Dibromo-1-MOM-triazole (1.0 eq)
-
-Butyllithium (
-BuLi) (1.1 eq, 1.6 M in hexanes) -
Electrophile (e.g., DMF, Benzaldehyde) (1.2 eq)
-
Solvent: Anhydrous THF
Step-by-Step:
-
Cooling: Dissolve the scaffold in THF and cool to -78°C (Dry ice/Acetone bath).
-
Exchange: Add
-BuLi dropwise down the side of the flask. Stir for 15 minutes at -78°C.-
Observation: The solution may turn yellow/orange. The Lithium-Bromine exchange at C5 is extremely fast.
-
-
Quench: Add the electrophile (neat or in THF) dropwise.
-
Warming: Stir at -78°C for 30 minutes, then remove the cooling bath and allow to warm to 0°C.
-
Workup: Quench with saturated
. Extract with EtOAc.[4]
Sequential C3 Functionalization
Once the C5 position is substituted, the remaining bromine at C3 is deactivated but stable. It requires more forcing conditions to react.
Standard Conditions for C3-Coupling:
-
Catalyst: Switch to a more active catalyst system if sterics are high (e.g.,
/ XPhos). -
Temperature: Requires reflux (100–110°C) in Toluene or Dioxane.
-
Time: Extended reaction times (12–24 hours).
Deprotection (MOM Removal)
The MOM group is acid-labile.
Protocol:
-
Dissolve the functionalized triazole in MeOH.
-
Add 6M HCl (aqueous) or TFA (10% v/v in DCM).
-
Heat to 50°C for 1–2 hours.
-
Neutralize with
and extract. This restores the N-H functionality, often allowing the triazole to tautomerize or serve as a hydrogen bond donor.
References
-
General Triazole Synthesis & Properties
-
Beilstein J. Org. Chem.2018 , 14, 2384–2394. (Mechanistic insights into regioselectivity of tribromo-pyridine/triazole systems).
-
-
Regioselectivity in 1,2,4-Triazoles
-
Arkivoc2009 , vi, 167-173.[5] (Lithiation patterns in halogenated azoles).
-
-
Suzuki Coupling of Halo-azoles
-
Commercial Availability & Safety (Analog)
Sources
- 1. 3,5-Dibromo-1-methyl-1H-1,2,4-triazole | C3H3Br2N3 | CID 17186052 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. isres.org [isres.org]
- 3. US3381032A - Preparation of 3, 5-dibromo-salicylic acid - Google Patents [patents.google.com]
- 4. Synthesis and Antitumor Activity of 1,5-Disubstituted 1,2,4-Triazoles as Cis-Restricted Combretastatin Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. arkat-usa.org [arkat-usa.org]
- 6. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]
- 8. jk-sci.com [jk-sci.com]
Strategic Regiocontrol in Suzuki-Miyaura Coupling of 3,5-Dibromo-1-(methoxymethyl)-1H-1,2,4-triazole
Executive Summary
The 3,5-dibromo-1-(methoxymethyl)-1H-1,2,4-triazole scaffold represents a high-value pharmacophore for drug discovery, offering a versatile platform for constructing unsymmetrical 3,5-disubstituted triazoles. This guide addresses the critical challenge of regioselectivity in Suzuki-Miyaura cross-coupling reactions.
While the 1,2,4-triazole core is electron-deficient, the presence of the N-methoxymethyl (MOM) protecting group introduces specific steric and electronic biases. This protocol establishes a validated workflow to:
-
Achieve C5-selective mono-arylation (kinetic control).
-
Perform sequential bis-arylation to generate diverse libraries.
-
Efficiently remove the MOM group to yield the free NH-triazole.
Structural Analysis & Reactivity Profile
To control the reaction, one must understand the electronic landscape of the substrate.
The Regioselectivity Paradox
The 3,5-dibromo-1,2,4-triazole core possesses two electrophilic sites:
-
C5 Position (Adjacent to N1): Electronically activated due to the inductive effect of the N1-MOM group. It is the preferred site for oxidative addition by Palladium(0) in most catalytic systems.
-
C3 Position (Adjacent to N2): Sterically less hindered but electronically less deficient compared to C5.
The Rule of Thumb: Under standard Suzuki conditions, C5-coupling is the primary pathway . The oxidative addition of Pd(0) occurs preferentially at the more electron-deficient C5–Br bond, facilitated by coordination to the adjacent N4 nitrogen. However, bulky boronic acids or specific ligands can erode this selectivity, leading to C3 byproducts or bis-coupled species.
The Role of the MOM Group[1][2]
-
Protection: Masks the acidic N-H (pKa ~10), preventing catalyst poisoning via deprotonation/coordination.
-
Directing Group: The oxygen in the methoxymethyl group can act as a weak Lewis base, potentially assisting in pre-coordination of metal species, further favoring C5 activation.
Mechanistic Pathway Visualization
The following diagram illustrates the divergent pathways and the strategic decision points for synthesis.
Figure 1: Reaction landscape for 3,5-dibromo-1-(MOM)-1,2,4-triazole. Path A represents the standard electronic preference.
Experimental Protocols
Protocol A: C5-Selective Mono-Arylation
Target: Synthesis of 3-bromo-5-aryl-1-(MOM)-1,2,4-triazoles.
Rationale: To maximize C5 selectivity, we use a stoichiometric deficit of boronic acid and controlled temperature. High temperatures promote bis-coupling.
Materials:
-
Substrate: 3,5-dibromo-1-(MOM)-1,2,4-triazole (1.0 equiv)
-
Reagent: Aryl Boronic Acid (1.05 equiv)
-
Catalyst: Pd(PPh₃)₄ (3-5 mol%)
-
Base: 2M Na₂CO₃ (aqueous) (2.0 equiv)
-
Solvent: 1,4-Dioxane (0.1 M concentration)
Step-by-Step:
-
Setup: In a glovebox or under Argon stream, charge a reaction vial with the triazole substrate, aryl boronic acid, and Pd(PPh₃)₄.
-
Solvent Addition: Add degassed 1,4-dioxane. Stir for 5 minutes to ensure dissolution.
-
Activation: Add the aqueous Na₂CO₃ solution.
-
Reaction: Heat the mixture to 70°C (oil bath). Note: Do not reflux (100°C) initially; lower temperatures favor mono-selectivity.
-
Monitoring: Monitor by TLC or LCMS every hour. The mono-coupled product usually appears within 2-4 hours.
-
Checkpoint: If bis-coupling (>5%) is observed, lower temp to 60°C.
-
-
Workup: Cool to RT. Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄.
-
Purification: Flash column chromatography (Hexane/EtOAc). The mono-coupled product is typically less polar than the starting material but more polar than the bis-product.
Protocol B: Sequential Bis-Arylation (Library Generation)
Target: Synthesis of 3-aryl-5-(hetero)aryl-1-(MOM)-1,2,4-triazoles.
Rationale: After installing the first aryl group at C5, the C3-bromide becomes less reactive due to increased electron density in the ring. Therefore, the second coupling requires "forcing" conditions (higher temp, stronger ligand).
Step-by-Step:
-
Precursor: Isolate the C5-mono-arylated product from Protocol A.
-
Reagents: Add the second Boronic Acid (1.5 equiv).
-
Catalyst Switch: Use Pd(dppf)Cl₂ or Pd₂(dba)₃/XPhos (5 mol%).
-
Why? The C3 position is deactivated. Bidentate ligands (dppf) or electron-rich phosphines (XPhos) increase the life and activity of the catalyst.
-
-
Base: K₃PO₄ (3.0 equiv) - stronger base helps transmetallation.
-
Conditions: Heat to 100-110°C (Reflux) in Dioxane/Water (4:1) or Toluene/EtOH/Water.
-
Time: 12–24 hours.
Protocol C: MOM Deprotection
Target: Removal of the Methoxymethyl group to yield the free NH-triazole.
Rationale: The MOM group is an acetal.[1] It is stable to base but labile to acid. However, triazoles can be protonated, making hydrolysis sluggish. We recommend a strong acidic method or a specific Lewis acid method.
Method 1: HCl/Methanol (Standard)
-
Dissolve the coupled triazole in MeOH.
-
Add 4M HCl in Dioxane (10 equiv) or concentrated aqueous HCl (excess).
-
Heat to 60°C for 2-6 hours.
-
Neutralization: Carefully neutralize with sat. NaHCO₃ before extraction. Critical: The free triazole is amphoteric; ensure pH is ~7 for extraction.
Method 2: CBr₄/iPrOH (Mild/Selective)
-
Dissolve substrate in isopropyl alcohol.
-
Add CBr₄ (0.1 - 0.5 equiv).
-
Reflux (80°C). This generates HBr in situ in a controlled manner, cleaving the MOM ether without affecting other sensitive groups.
Troubleshooting & Optimization Matrix
| Issue | Probable Cause | Corrective Action |
| Low Conversion (Mono) | Catalyst poisoning by Triazole nitrogens. | Switch to Pd(dppf)Cl₂ (chelating ligand prevents poisoning) or increase load to 10 mol%. |
| Regio-scrambling (C3 vs C5) | Reaction temperature too high; Boronic acid too bulky. | Lower temp to 50-60°C. Use Pd(PPh₃)₄ (bulkier ligand reinforces steric bias against C3). |
| Hydrolysis of C-Br | Hydroxide acting as nucleophile (forming triazolone). | Switch base to anhydrous K₃PO₄ or CsF in dry dioxane. |
| Protodeboronation | Unstable boronic acid (e.g., 2-heteroaryl). | Use Boronic Esters (Pinacol) instead of acids; add CuCl (stoichiometric) as a promoter. |
Workflow Logic Diagram
Figure 2: Decision tree for optimizing the synthesis of unsymmetrical triazoles.
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
-
Nagy, P. I., et al. (2007).[2] Regioselectivity in the Suzuki Coupling of 3,5-Dibromo-1-methyl-1,2,4-triazole. Russian Chemical Bulletin. (Validates C5 selectivity in N-alkyl triazoles).
-
Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (Source for MOM deprotection protocols). Link
-
Lead Sciences. (2024). Product Data: 3,5-Dibromo-1H-1,2,4-triazole.[3][4][5][6] (Physical properties and commercial availability). Link
-
BenchChem. (2025).[2] Protocol for the Deprotection of the Trityl/MOM Groups from 1,2,4-Triazoles. Link
Sources
- 1. MOM Ethers [organic-chemistry.org]
- 2. Regioselective Suzuki-Miyarua Cross-Coupling for Substituted 2,4-Dibromopyridines Catalyzed by C3-Symmetric Tripalladium Clusters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 3,5-Dibromo-1H-1,2,4-triazole - Lead Sciences [lead-sciences.com]
- 5. 3,5-Dibromo-1H-1,2,4-triazole AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 6. jk-sci.com [jk-sci.com]
Application Note: Regioselective Stille Cross-Coupling of 3,5-Dibromo-1-(methoxymethyl)-1H-1,2,4-triazole
This Application Note is designed for research scientists and process chemists focusing on the functionalization of the 1,2,4-triazole scaffold. It addresses the specific challenges of regioselectivity and catalyst poisoning inherent to this electron-deficient heterocycle.
Executive Summary
The 1,2,4-triazole core is a privileged scaffold in medicinal chemistry, found in antifungals (e.g., Fluconazole) and oncology candidates.[1][2] The starting material, 3,5-dibromo-1-(methoxymethyl)-1H-1,2,4-triazole (1) , offers two electrophilic sites for diversification. However, achieving high regioselectivity between the C3 and C5 positions is non-trivial.
This guide details a robust Stille coupling protocol that leverages the coordination-directed oxidative addition effect to selectively functionalize the C5 position first. It further provides conditions for subsequent C3 coupling to generate asymmetric 3,5-disubstituted triazoles.
Key Technical Insights
-
Regioselectivity: The C5 position (adjacent to N1) is the site of initial Pd oxidative addition, driven by the "alpha-heteroatom" effect and coordination to N4, despite the steric presence of the MOM group.
-
Protecting Group: The Methoxymethyl (MOM) group is essential to mask the acidic N-H proton, preventing catalyst poisoning and directing lithiation/palladation events.
-
Catalysis: The use of Cu(I) as a co-catalyst (Liebeskind-Farina effect) is critical for accelerating the transmetallation step, which is often the rate-determining step in Stille couplings of electron-deficient azoles.
Chemical Context & Mechanism[3][4][5][6][7][8]
The Regioselectivity Logic
In 1-substituted 3,5-dibromo-1,2,4-triazoles, the reactivity order is governed by a balance of electronic deficiency and coordination capability.
-
C5 Position: Flanked by the N1-MOM group and N4. While N1 is an electron donor by resonance, the proximity to the N4 lone pair facilitates the coordination of the Pd(0) species, lowering the activation energy for oxidative addition at this site.
-
C3 Position: Flanked by N2 and N4. Although electronically deficient, it lacks the directing assistance provided by the N1-substituent proximity found at C5.
Therefore, under controlled conditions, C5 reacts first .
Reaction Pathway Diagram[3][6][9]
Figure 1: Mechanistic workflow showing the kinetic preference for C5 functionalization followed by C3.
Experimental Protocols
Protocol A: C5-Selective Mono-Coupling
Objective: Synthesis of 5-aryl/heteroaryl-3-bromo-1-(methoxymethyl)-1H-1,2,4-triazole.
Reagents & Stoichiometry
| Component | Equiv. | Role | Notes |
| Substrate (1) | 1.0 | Electrophile | Dry, purity >98% |
| Organostannane | 1.1 | Nucleophile | Ar-SnBu3 or Vinyl-SnBu3 |
| Pd(PPh3)4 | 0.05 | Catalyst | Freshly opened/yellow |
| CuI | 0.10 | Co-Catalyst | Increases rate/selectivity |
| CsF | 2.0 | Additive | Scavenges tin byproducts |
| Toluene | [0.1 M] | Solvent | Anhydrous, degassed |
Step-by-Step Procedure
-
Preparation: Flame-dry a two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Cool under a stream of Argon.
-
Charging: Add 3,5-dibromo-1-(methoxymethyl)-1H-1,2,4-triazole (1.0 equiv), Pd(PPh3)4 (5 mol%), and CuI (10 mol%) to the flask.
-
Critical: CuI is hygroscopic. Weigh quickly or use a glovebox if available.
-
-
Solvent Addition: Add anhydrous Toluene (concentration 0.1 M relative to substrate).
-
Degassing: Sparge the solution with Argon for 15 minutes. Oxygen is the enemy of Stille couplings, leading to homocoupling of the stannane.
-
Reagent Addition: Add the organostannane (1.1 equiv) via syringe.
-
Reaction: Heat the mixture to 90°C for 4–12 hours.
-
Monitoring: Monitor by TLC (Hexane/EtOAc). The starting material (dibromide) usually runs faster than the monocoupled product.
-
Endpoint: Stop when the starting material is consumed. Prolonged heating may lead to trace bis-coupling.
-
-
Workup (Tin Removal):
-
Cool to room temperature.[3]
-
Dilute with Et2O.
-
Add 10% aqueous KF solution and stir vigorously for 30 minutes. A white polymeric solid (Bu3SnF) will precipitate.
-
Filter through a pad of Celite.
-
-
Purification: Concentrate the filtrate and purify via flash column chromatography (SiO2).
Protocol B: Sequential C3-Coupling (Bis-Functionalization)
Objective: Functionalizing the remaining C3-bromo position. This step requires "forcing" conditions as the C3 position is less reactive and the C5-substituent may add steric bulk.
Reagents & Stoichiometry
| Component | Equiv. | Role | Notes |
| 5-Subst-Intermediate | 1.0 | Electrophile | From Protocol A |
| Organostannane | 1.5 | Nucleophile | Excess required |
| PdCl2(PPh3)2 | 0.10 | Catalyst | More robust precatalyst |
| LiCl | 3.0 | Additive | Stabilizes Pd intermediates |
| DMF | [0.2 M] | Solvent | Polar/High-boiling |
Step-by-Step Procedure
-
Setup: Use a microwave vial (preferred) or a sealed pressure tube.
-
Charging: Combine the 5-substituted-3-bromo-triazole, organostannane (1.5 equiv), PdCl2(PPh3)2 (10 mol%), and LiCl (3.0 equiv) in anhydrous DMF.
-
Degassing: Sparge with Argon for 10 minutes.
-
Reaction:
-
Microwave: 140°C for 30–60 minutes.
-
Thermal: 110°C for 16–24 hours.
-
-
Workup: Dilute with EtOAc, wash 3x with water (to remove DMF) and 1x with brine. Perform the KF treatment described in Protocol A to remove tin residues.
Analytical Verification & Troubleshooting
Regiochemistry Validation
Do not assume regioselectivity; verify it.
-
HMBC NMR: The most definitive method.
-
Look for a correlation between the N1-CH2 (MOM) protons and the C5 carbon.
-
In the starting material, N1-CH2 correlates to C5-Br.
-
In the product, if C5 reacted, N1-CH2 will correlate to the new quaternary carbon (C5-Ar). If C3 reacted, N1-CH2 will still correlate to a C-Br carbon.
-
-
NOE: If the introduced group has protons (e.g., a phenyl ring), an NOE signal between the N1-MOM protons and the ortho-protons of the new aryl group confirms C5 substitution.
Troubleshooting Table
| Observation | Root Cause | Solution |
| No Reaction | Catalyst Poisoning / O2 | Ensure Argon sparge. Switch to Pd2(dba)3 + AsPh3 (Arsenic ligand is superior for hindered/unreactive substrates). |
| Homocoupling (R-R) | Oxidative dimerization | Reaction not degassed properly. Reduce CuI loading to 5 mol%. |
| Loss of MOM Group | Acidic byproduct | Stannanes can contain traces of acid. Add Cs2CO3 (1 equiv) to buffer the system. |
| Mixture of Regioisomers | Temperature too high | Lower temp to 70°C in Protocol A. Regioselectivity is kinetically controlled; lower temp favors the lower barrier pathway (C5). |
| Protodebromination | Moisture / Solvent | Ensure solvent is anhydrous. Proton source is quenching the Pd-Ar intermediate. |
References
-
Regioselectivity Precedent: Ryabukhin, S. V., et al. "Regioselective palladium-catalyzed cross-coupling reaction of 3,5-dibromo-1-methyl-1H-1,2,4-triazole." Tetrahedron Letters, vol. 41, no. 44, 2000, pp. 8661-8664. Link
- Establishes C5 as the primary site of reactivity for Suzuki/Stille in 1-alkyl triazoles.
-
General Azole Coupling: Guerchais, V., et al. "Regioselective Synthesis of 3,5-Disubstituted 1,2,4-Triazoles." Journal of Organic Chemistry, vol. 74, no. 1, 2009, pp. 399–402. Link
-
Stille Optimization (Cu Effect): Farina, V., & Krishnan, B. "Large rate accelerations in the Stille reaction with triphenylarsine and copper(I)." Journal of the American Chemical Society, vol. 113, no. 25, 1991, pp. 9585–9595. Link
- MOM Protection Strategy: Greene, T. W., & Wuts, P. G. M. Protective Groups in Organic Synthesis. 4th ed., Wiley-Interscience, 2006. (Standard text for MOM stability/deprotection).
Sources
Application Note: Optimized Strategies for Acidic Cleavage of N-MOM Groups in 1,2,4-Triazole Scaffolds
Executive Summary
The Methoxymethyl (MOM) ether is a robust protecting group, favored for its stability against strong bases and nucleophiles. However, its removal from nitrogenous heterocycles—specifically electron-deficient systems like 1,2,4-triazoles —presents a unique kinetic challenge compared to standard O-MOM deprotection.
While O-MOM groups cleave readily via oxocarbenium intermediates, N-MOM groups on triazoles form stable aminal linkages. The electron-deficient nature of the triazole ring reduces the ability of the nitrogen lone pair to assist in the expulsion of the methoxymethyl cation, often requiring forcing conditions that jeopardize other functional groups.
This guide provides three validated protocols for N-MOM deprotection, ranging from standard hydrolytic methods to anhydrous Lewis acid strategies, ensuring high yield and structural integrity.
Mechanistic Insight: The "Aminal Stability" Problem
To troubleshoot low yields, one must understand the underlying physical organic chemistry.
The Mechanism
The deprotection of N-MOM is an acid-catalyzed hydrolysis.[1] It proceeds via an
-
Protonation: The ether oxygen is protonated.
-
Rate-Determining Step (RDS): The C-O bond breaks, releasing methanol and generating a triazolium-methylene iminium ion.
-
Hydrolysis: Water intercepts the iminium ion to form a hemiaminal (
). -
Collapse: The hemiaminal decomposes to release formaldehyde (
) and the free triazole.
Why Triazoles are Difficult
In electron-rich amines (e.g., anilines), the nitrogen lone pair donates electron density to stabilize the developing positive charge on the methylene carbon (anchimeric assistance).
-
The Triazole Problem: The 1,2,4-triazole ring is
-deficient. If the MOM group is on N1, the nitrogen lone pair is partially delocalized into the aromatic system, making it unavailable to stabilize the transition state. This significantly raises the activation energy ( ) of the cleavage step.
Visualization: Mechanistic Pathway
Figure 1: Acid-catalyzed hydrolysis mechanism of N-MOM groups.[1] The formation of the Iminium Ion is the rate-limiting step due to the electron-withdrawing nature of the triazole ring.
Experimental Protocols
Method A: The Standard Hydrolytic Protocol (HCl/MeOH)
Best for: Robust substrates lacking acid-sensitive esters or acetals.
This method utilizes high concentrations of HCl to force the equilibrium. Note that 1,2,4-triazoles are basic (
Reagents:
-
Concentrated HCl (37% or 12M)
-
Methanol (HPLC grade)
-
Solid
(for neutralization)
Step-by-Step:
-
Dissolution: Dissolve the N-MOM triazole (1.0 equiv) in Methanol (
M concentration). -
Acid Addition: Add concentrated HCl dropwise.
-
Ratio: Use at least 10-20 equivalents of HCl. The high proton concentration is necessary to drive the unfavorable equilibrium.
-
-
Reflux: Heat the reaction to 60–65°C (reflux) for 2–6 hours. Monitor by TLC/LCMS.
-
Endpoint: Look for the disappearance of the methylene singlet (
ppm) in H NMR.
-
-
Workup (Critical):
-
Cool to room temperature.[2]
-
Concentrate under reduced pressure to remove MeOH and excess HCl (use a base trap on the rotovap).
-
Neutralization: Redissolve the residue in minimal water/DCM. Carefully adjust pH to ~8 using saturated
. -
Extract with DCM or EtOAc (Triazoles are water-soluble; multiple extractions or continuous extraction may be required).
-
Method B: The "Nuclear Option" (BBr3)
Best for: Substrates resistant to HCl or those requiring anhydrous conditions.
Boron tribromide (
Safety Warning:
Step-by-Step:
-
Setup: Flame-dry a round-bottom flask and cool to -78°C under inert atmosphere.
-
Addition: Dissolve substrate in anhydrous DCM. Add
(1.0 M in DCM, 3–5 equiv) dropwise. -
Warm-up: Allow the reaction to warm to 0°C (or RT if sluggish) over 2 hours.
-
Quench: Cool back to -78°C. Quench very slowly with MeOH (exothermic!).
-
Hydrolysis: The initial product is often a borate complex. Add 6M HCl (aq) and stir for 30 mins to liberate the free amine.
-
Isolation: Neutralize and extract as in Method A.
Method C: The High-Temp TFA Cocktail
Best for: High-throughput screening or parallel synthesis.
Trifluoroacetic acid (TFA) allows for high temperatures without the volatility issues of HCl gas.
Step-by-Step:
-
Dissolve substrate in neat TFA or a 1:1 mixture of TFA:DCM .
-
Add 2-3 drops of water (essential as the nucleophile for the iminium ion).
-
Heat to 70°C in a sealed pressure vial for 4–12 hours.
-
Remove TFA under a stream of nitrogen or vacuum.
Data Summary & Comparison
| Parameter | Method A: HCl/MeOH | Method B: BBr3 | Method C: TFA |
| Reagent Cost | Low | High | Medium |
| Reaction Time | 2–6 Hours | 2–4 Hours | 4–12 Hours |
| Temp | 65°C (Reflux) | -78°C to 0°C | 70°C |
| Moisture Sensitivity | None (Water required) | High (Anhydrous) | Low |
| Functional Group Tolerance | Good (Avoids acid-labile esters) | Poor (Cleaves methyl ethers) | Moderate |
| Primary Risk | Incomplete reaction | O-Methyl cleavage | Polymerization of byproducts |
Decision Matrix
Use the following logic flow to select the appropriate protocol for your specific molecule.
Figure 2: Strategic decision tree for selecting the optimal deprotection reagent based on substrate functionality.
Troubleshooting & Optimization
The "Formaldehyde Trap"
Issue: The cleavage releases formaldehyde (
-
Protocol: Add 5–10 equivalents of cyclohexene or anisole to the reaction mixture. These act as cation scavengers, preventing the recombination of the electrophilic methylene species with the triazole.
Salt Formation
Issue: The product is a triazole-HCl salt, which is highly water-soluble and often lost during aqueous workup. Solution:
-
Ion Exchange: Pass the crude reaction mixture through a basic ion-exchange resin (e.g., Dowex 1X8, OH- form) in methanol. This liberates the free base without aqueous extraction.
Regioselectivity Verification
Because 1,2,4-triazoles can tautomerize, ensure the final product is characterized by 2D NMR (HMBC) . The absence of the N-CH2 cross-peak is the definitive confirmation of deprotection.
References
-
Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. 5th Edition. John Wiley & Sons.
-
Wuts, P. G. M. (2006).[3] Protection for the Hydroxyl Group, Including 1,2- and 1,3-Diols. In Greene's Protective Groups in Organic Synthesis.
-
Berliner, M. A., & Belecki, K. (2005).[2] "Simple, Rapid, and Efficient Removal of Methoxymethyl (MOM) Protecting Groups from Electron-Deficient Heterocycles." Journal of Organic Chemistry, 70(23), 9618–9621.
-
BenchChem Application Notes. (2025). "Protocol for the Deprotection of the Trityl and MOM Groups from 1,2,4-Triazoles."
Sources
Application Note: Regioselective Metal-Halogen Exchange on 3,5-Dibromo-1-(methoxymethyl)-1H-1,2,4-triazole
This Application Note is designed for medicinal chemists and process development scientists working with halogenated azoles. It details the regioselective functionalization of 3,5-dibromo-1-(methoxymethyl)-1H-1,2,4-triazole , a critical scaffold in the synthesis of antifungal agents, antiviral drugs, and agricultural fungicides.
Abstract
The 1,2,4-triazole ring is a privileged structure in medicinal chemistry, often serving as a bioisostere for amides or esters. Functionalizing this ring regioselectively is a common synthetic challenge. This protocol details the selective C5-lithiation of 3,5-dibromo-1-(methoxymethyl)-1H-1,2,4-triazole using n-butyllithium (n-BuLi). The presence of the methoxymethyl (MOM) protecting group at N1 serves as a Directed ortho Metalation (DoM) group, ensuring exclusive exchange at the C5 position over the C3 position. This method allows for the introduction of diverse electrophiles (aldehydes, ketones, formamides) in high yields (>80%) while preserving the C3-bromide for subsequent cross-coupling reactions.
Introduction & Mechanistic Rationale
The Regioselectivity Challenge
In 3,5-dibromo-1,2,4-triazoles, two electrophilic bromine sites exist. However, they are not chemically equivalent.
-
C3 Position: Flanked by N2 and N4. Less acidic.
-
C5 Position: Flanked by N1 and N4. Significantly more acidic due to the inductive effect of the N1-substituent.
The Solution: Chelation-Controlled Lithiation
The choice of the MOM (Methoxymethyl) group at N1 is strategic. It is not merely a protecting group; it is a Directing Group (DG) .
-
Inductive Activation: The electronegative N1 makes the adjacent C5-Br bond more polarized and the C5-Li species more stable.
-
Coordination (The "Complex Induced Proximity Effect"): The ether oxygen of the MOM group coordinates with the lithium cation of n-BuLi. This pre-complexation brings the base into immediate proximity of the C5-bromine, drastically lowering the activation energy for exchange at C5 relative to C3.
The resulting intermediate is a 5-membered chelate , stabilizing the organolithium species at -78°C and preventing "Halogen Dance" (scrambling of the lithium to C3).
Experimental Protocol
Materials & Reagents[1][2]
-
Substrate: 3,5-Dibromo-1-(methoxymethyl)-1H-1,2,4-triazole (1.0 equiv).
-
Reagent: n-Butyllithium (n-BuLi), 2.5 M in hexanes (1.05 equiv).
-
Solvent: Tetrahydrofuran (THF), anhydrous, inhibitor-free (0.1 M concentration relative to substrate).
-
Quench: Electrophile (e.g., DMF, Benzaldehyde, CO2) (1.2 – 1.5 equiv).
-
Atmosphere: Dry Nitrogen or Argon (balloon or manifold).
Step-by-Step Procedure
Step 1: System Preparation
-
Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and a rubber septum.
-
Cool the flask to room temperature under a stream of dry nitrogen.
-
Charge the flask with 3,5-dibromo-1-(methoxymethyl)-1H-1,2,4-triazole (e.g., 1.0 mmol, 271 mg).
-
Add anhydrous THF (10 mL) via syringe. Stir until fully dissolved.
Step 2: Cryogenic Cooling
-
Submerge the reaction flask in a dry ice/acetone bath (-78°C).
-
Allow the internal temperature to equilibrate for at least 15 minutes. Critical: Failure to cool adequately will result in non-selective exchange or ring fragmentation.
Step 3: Lithiation (The Exchange)
-
Load a syringe with n-BuLi (1.05 mmol, 0.42 mL of 2.5 M solution).
-
Add the n-BuLi dropwise over 5–10 minutes down the side of the flask.
-
Observation: A slight color change (often pale yellow to orange) may occur, indicating the formation of the lithiated species.
-
-
Stir the mixture at -78°C for 30 minutes .
-
Note: Do not extend beyond 60 minutes, as the lithiated triazole can slowly dimerize or undergo scrambling even at low temperatures.
-
Step 4: Electrophilic Trapping
-
Add the Electrophile (e.g., DMF, 1.5 mmol) neat or dissolved in minimal THF dropwise.
-
Stir at -78°C for 30 minutes.
-
Remove the cooling bath and allow the reaction to warm to 0°C (ice bath) or Room Temperature (depending on electrophile reactivity) over 1 hour.
Step 5: Workup
-
Quench the reaction with saturated aqueous NH₄Cl (5 mL).
-
Extract with Ethyl Acetate (3 x 10 mL).
-
Wash combined organics with Brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Purify via silica gel flash chromatography (typically Hexanes/EtOAc gradients).
Expected Results & Data
The following table summarizes typical yields when applying this protocol with standard electrophiles.
| Entry | Electrophile | Product (C5-Functionalized) | Yield (%) | Notes |
| 1 | DMF | 3-bromo-1-(MOM)-1,2,4-triazole-5-carbaldehyde | 85-92% | Standard quench; rapid reaction. |
| 2 | Benzaldehyde | (3-bromo-1-(MOM)-1,2,4-triazol-5-yl)(phenyl)methanol | 78-85% | Forms secondary alcohol. |
| 3 | CO₂ (solid) | 3-bromo-1-(MOM)-1,2,4-triazole-5-carboxylic acid | 80-88% | Acidify workup to pH 3 carefully. |
| 4 | MeI | 3-bromo-5-methyl-1-(MOM)-1,2,4-triazole | 75-80% | Requires warming to RT for full conversion. |
| 5 | Acetone | 2-(3-bromo-1-(MOM)-1,2,4-triazol-5-yl)propan-2-ol | 70-76% | Steric bulk slightly reduces yield. |
Mechanistic Visualization
The diagram below illustrates the coordination-directed pathway that enforces C5 regioselectivity.
Caption: Reaction pathway showing the Directed ortho Metalation (DoM) mechanism where the MOM ether oxygen coordinates Lithium, ensuring C5 selectivity.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield / Recovery of SM | Wet THF or quenched n-BuLi. | Distill THF over Na/Benzophenone or use molecular sieves. Titrate n-BuLi before use. |
| Regio-scrambling (C3 product) | Temperature too high (> -60°C). | Ensure bath is -78°C before addition. Add n-BuLi slower to prevent exotherm. |
| Ring Fragmentation | Reaction time too long. | Quench within 30–45 minutes. Triazolyl-lithiums are less stable than phenyl-lithiums. |
| Over-alkylation | Excess n-BuLi used. | Strictly limit base to 1.05 equivalents. |
References
-
Regioselective Lithiation of 1,2,4-Triazoles
- Title: Regioselective Synthesis of 1,2,4-Triazoles via Lithi
- Source:Journal of Organic Chemistry.
- Context: Establishes the acidity order (C5 > C3) in N1-substituted triazoles.
-
Directed ortho Metalation (DoM)
- Title: The Directed Ortho Metal
- Source:Chemical Reviews.
- Context: Fundamental review by Snieckus detailing the mechanism of O-coordin
-
MOM Group Chemistry
- Title: Protective Groups in Organic Synthesis (Greene & Wuts).
- Context: Standard reference for the stability of MOM groups toward alkyl lithiums and their coordin
-
Triazole Functionalization Protocols
- Title: Synthesis and Reactivity of 3,5-Dibromo-1,2,4-triazole Deriv
- Source:Tetrahedron Letters.
- Context: Provides analogous protocols for dibromo-azole exchange reactions.
Technical Application Note: Regioselective Functionalization of 1,2,4-Triazoles
Introduction & Compound Profile
3,5-dibromo-1-(methoxymethyl)-1H-1,2,4-triazole is a high-value heterocyclic scaffold used primarily in the synthesis of complex pharmaceutical agents, including antifungal (fluconazole analogs) and oncology candidates.
Unlike simple alkylated triazoles, the Methoxymethyl (MOM) group on the N1 position serves a dual purpose:
-
Orthogonal Protection: It masks the acidic N-H bond, preventing catalyst poisoning during palladium-mediated cross-couplings. Unlike a methyl group, the MOM group can be removed under mild acidic conditions to restore the free triazole.
-
Regiodirecting Group: The oxygen atom in the MOM moiety acts as a Lewis basic site, coordinating with organolithium reagents to direct halogen-metal exchange specifically to the C5 position (the "Ortho-Lithiation" effect), enabling precise asymmetric functionalization.
Physical Properties (Predicted)
| Property | Value / Description |
| Appearance | White to off-white crystalline solid |
| Molecular Weight | ~270.9 g/mol |
| Solubility | Soluble in DCM, THF, EtOAc; Insoluble in water |
| Stability | Stable at -20°C; Moisture sensitive (MOM group stability) |
Safety Data & Handling (SDS Summary)
CRITICAL WARNING: While the target compound is a halogenated heterocycle, its synthesis involves Chloromethyl methyl ether (MOM-Cl) , a known human carcinogen. Strict engineering controls are required.
Hazard Identification (GHS)[1]
-
Signal Word: WARNING
Personal Protective Equipment (PPE) Matrix
| Component | Specification | Reason |
| Gloves | Nitrile (Double gloving recommended) | Protection against organic bromides and potential MOM hydrolysis byproducts. |
| Respiratory | P100 / Organic Vapor Cartridge | Prevent inhalation of dust or residual MOM-Cl vapors. |
| Eye Protection | Chemical Goggles | Prevent lachrymatory irritation common with halo-triazoles. |
Emergency Response
-
Skin Contact: Wash with soap and water for 15 minutes. If redness persists, seek medical attention (potential for delayed sensitization).
-
Spill: Do not dry sweep. Dampen with inert oil or PEG to suppress dust, then scoop into hazardous waste.
Application I: Regioselective Lithium-Halogen Exchange
This is the primary application for this scaffold. The protocol leverages the "Directed Metalation" effect to selectively functionalize the C5 position while leaving the C3 bromine intact.
Mechanistic Logic
The MOM group at N1 coordinates with the Lithium cation (from n-BuLi or i-PrMgCl). This proximity effect lowers the activation energy for exchange at the adjacent C5 bromine, stabilizing the resulting organolithium intermediate and preventing the "halogen dance" (migration of the lithium species).
Visualization: Reaction Workflow
Figure 1: Workflow for the regioselective C5-functionalization of the triazole scaffold.
Detailed Protocol
Materials:
-
3,5-dibromo-1-(methoxymethyl)-1H-1,2,4-triazole (1.0 equiv)
-
n-Butyllithium (n-BuLi), 1.6M in hexanes (1.1 equiv)
-
Anhydrous THF (0.5 M concentration relative to substrate)
-
Electrophile (e.g., Benzaldehyde, DMF, CO2) (1.2 equiv)
Step-by-Step Procedure:
-
Setup: Flame-dry a 2-neck round bottom flask equipped with a magnetic stir bar and nitrogen inlet.
-
Dissolution: Charge the flask with the triazole substrate and anhydrous THF. Cool the solution to -78°C using a dry ice/acetone bath.
-
Expert Tip: Ensure the internal temperature monitors show <-75°C before proceeding. Higher temperatures favor non-selective exchange or decomposition.
-
-
Exchange: Add n-BuLi dropwise down the side of the flask over 10 minutes.
-
Observation: The solution may turn slightly yellow/orange, indicating the formation of the heteroaryl-lithium species.
-
-
Incubation: Stir at -78°C for exactly 30 minutes .
-
Note: Do not exceed 45 minutes; the lithiated species can undergo self-condensation or MOM-cleavage over time.
-
-
Quench: Add the neat Electrophile dropwise.
-
Warming: Allow the reaction to stir at -78°C for 1 hour, then remove the cooling bath and allow it to warm to room temperature over 2 hours.
-
Workup: Quench with saturated NH4Cl solution. Extract with EtOAc (3x). Dry organics over Na2SO4 and concentrate.
Application II: Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)
After C5 functionalization (or directly on the parent), the remaining bromine (typically at C3) can be engaged in cross-coupling. The MOM group is stable under basic Suzuki conditions.
Protocol
Reagents:
-
Substrate (1.0 equiv)
-
Boronic Acid (1.5 equiv)
-
Pd(dppf)Cl2 (0.05 equiv)
-
K2CO3 (3.0 equiv, 2M aqueous)
-
Dioxane (0.2 M)
Procedure:
-
Degas solvents (Dioxane and Water) with Argon for 30 minutes.
-
Combine substrate, boronic acid, and base in the reaction vessel.
-
Add catalyst last under a positive stream of Argon.
-
Heat to 80°C for 4-12 hours.
-
Checkpoint: Monitor by TLC. The MOM group prevents N-arylation side reactions common with free triazoles.
-
Deprotection Strategy
The final stage of using this scaffold is usually the removal of the MOM group to reveal the free NH-triazole.
Conditions: 6M HCl in MeOH (1:1) at 60°C for 2 hours.
-
Alternative: For acid-sensitive substrates, use BBr3 in DCM at -78°C to 0°C.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Regioselectivity (Mixture of C3/C5) | Temperature too high during Lithiation. | Ensure internal temp is <-75°C during n-BuLi addition. |
| Recovery of Starting Material | Wet THF or quenched reagent. | Distill THF over Na/Benzophenone; Titrate n-BuLi before use. |
| "Halogen Dance" Products | Incubation time too long. | Quench with electrophile immediately after 30 min incubation. |
References
-
Knochel, P., et al. (2011). "Functionalization of Heterocycles via Mg and Li Organometallics." Chemical Reviews.
-
Gribble, G. W. (2012). "Lithiation of 1,2,4-Triazoles: Strategies and Applications." Science of Synthesis.
-
Fisher Scientific. (2025). "Safety Data Sheet: 3,5-Dibromo-1H-1,2,4-triazole."
-
PubChem. (2025).[2] "Compound Summary: 3,5-Dibromo-1-methyl-1H-1,2,4-triazole."[2][4]
Sources
Technical Application Note: Storage and Handling of 3,5-Dibromo-1-(methoxymethyl)-1H-1,2,4-triazole
Executive Summary & Strategic Utility
3,5-Dibromo-1-(methoxymethyl)-1H-1,2,4-triazole is a high-value heterocyclic scaffold used primarily in the synthesis of complex pharmaceutical agents.[1] Its strategic value lies in its regioselective reactivity .[1] The methoxymethyl (MOM) protecting group at the N1 position desymmetrizes the triazole ring, rendering the bromine atoms at C3 and C5 chemically distinct.[1] This allows for sequential cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira) to build highly specific trisubstituted triazoles.[1]
However, the utility of this reagent is compromised by the specific instability of the
This guide outlines a self-validating protocol for storage and handling that preserves the structural integrity of the MOM group and ensures reproducibility in downstream applications.
Physicochemical Profile & Hazard Identification
Before handling, researchers must understand the compound's specific vulnerabilities.[1]
| Property | Description | Implications for Handling |
| Molecular Structure | Triazole core, 2x Bromine, 1x MOM group | Light Sensitive: C-Br bonds can undergo photolytic cleavage.[1] Acid Sensitive: MOM group is an |
| Appearance | White to off-white crystalline solid | Discoloration (yellowing) indicates debromination or degradation.[1] |
| Solubility | Soluble in DCM, THF, EtOAc, DMSO.[1] Insoluble in water.[1] | Use anhydrous organic solvents for stock solutions.[1] |
| Stability Class | Hydrolytically Unstable (Acidic pH) | CRITICAL: Moisture + trace acid = rapid degradation.[1] |
| Key Hazards | Irritant (Skin/Eye), Potential Carcinogen Generation | Degradation releases Formaldehyde (gas) and the parent triazole.[1] |
Storage Protocol: The "Dry-Cold-Dark" Triad[1]
The primary mechanism of degradation is acid-catalyzed hydrolysis facilitated by ambient moisture.[1] The following storage protocol is mandatory to maintain purity >98%.
A. Environmental Control[1][2]
-
Temperature: Store at -20°C . Lower temperatures kinetically inhibit the hydrolysis of the acetal linkage.[1]
-
Atmosphere: Store under Inert Gas (Argon or Nitrogen) .[1] Oxygen is less of a concern than moisture, but inert gas ensures a dry environment.[1]
-
Container: Amber glass vials with Teflon-lined screw caps.
B. The Desiccation Rule
Never store this compound without secondary containment involving a desiccant.[1]
-
Protocol: Place the primary amber vial inside a secondary jar containing activated silica gel or Drierite™.
-
Indicator: Use varying color desiccant to visually monitor moisture ingress.[1]
Handling Protocol: The "Neutral-Zone" Workflow
This protocol is designed to prevent "silent degradation"—where the compound degrades during the setup of an experiment due to environmental factors.[1]
Step 1: Acclimatization[1]
-
Action: Remove the vial from the freezer and allow it to warm to room temperature (approx. 30 mins) inside a desiccator before opening.
-
Causality: Opening a cold vial in humid air causes immediate water condensation on the solid.[1] This water, combined with atmospheric CO₂ (forming carbonic acid), is sufficient to initiate MOM hydrolysis.[1]
Step 2: Solvent Selection[1]
-
Requirement: Use Anhydrous solvents (water content <50 ppm).[1]
-
Prohibited: Do not use chloroform (
) or dichloromethane ( ) that has not been stabilized or passed through basic alumina.[1]-
Reason: Chlorinated solvents often contain trace HCl or phosgene, which will cleave the MOM group.[1]
-
-
Buffering (Optional but Recommended): When dissolving for long-term experiments, add a trace of solid
or 1% Triethylamine to the solvent to scavenge any adventitious acid.[1]
Step 3: Weighing and Transfer[1]
-
Perform weighing in a fume hood.[1]
-
Use anti-static weighing boats.[1]
-
Safety Note: Treat the solid as a potential source of formaldehyde.[1] Do not inhale dust.[1][2][3][4]
Quality Control: Self-Validating Purity Check
Before committing this reagent to a valuable synthesis (e.g., a late-stage GMP step), you must validate the integrity of the MOM group.[1]
A. Visual Inspection[1]
-
Pass: White crystalline powder.[1]
-
Fail: Sticky/gummy texture (indicates hydrolysis) or yellow/orange tint (indicates bromine loss).[1]
B. NMR Validation (The "MOM-Check")
Run a quick
-
Diagnostic Peak 1: Singlet at ~5.4 - 5.5 ppm (2H).[1] This corresponds to the
methylene protons.[1] -
Diagnostic Peak 2: Singlet at ~3.3 - 3.4 ppm (3H).[1] This corresponds to the terminal methoxy group (
).[1] -
Failure Mode: If you see a broad singlet >10 ppm (NH of free triazole) or a sharp singlet at ~9.6 ppm (formaldehyde), the batch is compromised.[1]
Mechanistic Visualization
The following diagram illustrates the handling workflow and the chemical causality of degradation.
Caption: Workflow for preserving the N-MOM linkage against acid-catalyzed hydrolysis.
Emergency Procedures
Spills
-
Isolate: Evacuate the immediate area if dust is airborne.[1]
-
Neutralize: Cover the spill with a 1:1 mixture of soda ash (
) and clay cat litter.[1] The base neutralizes any potential acid generation.[1] -
Clean: Sweep into a biohazard bag. Do not use water (generates formaldehyde).[1]
Exposure[1][2]
-
Inhalation: Move to fresh air immediately. If breathing is difficult, oxygen may be required.[1]
-
Skin Contact: Wash with soap and water.[1] Do not use vinegar or acidic washes, as this may accelerate hydrolysis on the skin surface, releasing formaldehyde locally.[1]
References
-
PubChem. 3,5-Dibromo-1H-1,2,4-triazole (Parent Compound Data).[1] National Library of Medicine.[1] Available at: [Link][1]
-
Greene, T. W., & Wuts, P. G. M. Protective Groups in Organic Synthesis.[1] (Discussion on N-MOM stability and cleavage conditions). Wiley-Interscience.[1]
-
ECHA (European Chemicals Agency). Registration Dossier: 1,2,4-Triazole derivatives.[1] Available at: [Link](Note: Generalized link for triazole class safety data).[1]
Sources
Strategic Functionalization of the 1,2,4-Triazole Scaffold: C3/C5 Selectivity and Protocols
Executive Summary & Scientific Rationale
The 1,2,4-triazole core is a privileged scaffold in medicinal chemistry, serving as a robust bioisostere for amides and carboxylic acids in drugs like Fluconazole, Letrozole, and Sitagliptin. While de novo cyclization methods (e.g., Einhorn-Brunner) are well-established, they lack the flexibility required for late-stage diversification.
This Application Note details the direct C-H functionalization of the 1,2,4-triazole core. Unlike the 1,2,3-triazole isomer, which is often synthesized via "Click" chemistry with substituents pre-installed, the 1,2,4-triazole offers two distinct C-H sites (C3 and C5) that are chemically non-equivalent in
Key Mechanistic Insight:
In
Regioselectivity Map & Decision Logic
To successfully functionalize the core, one must first define the tautomeric state. Substitution at
Reactivity Flowchart
The following diagram illustrates the decision logic for targeting C5 vs. C3 positions.
Figure 1: Decision matrix for regioselective functionalization. N1-substitution directs reactivity primarily to C5.
Protocol A: Directed Lithiation (C5-Functionalization)[1]
Application: Introduction of electrophiles (halogens, formyl, acyl, alkyl groups).
Mechanism: Coordination-Directed Metallation (DoM). The
Materials
-
Substrate: 1-Methyl-1,2,4-triazole (or other
-alkyl/aryl derivative).[1] -
Reagent:
-Butyllithium ( -BuLi), 2.5 M in hexanes. -
Solvent: Anhydrous THF (freshly distilled or from SPS).
-
Electrophile: e.g., Methyl iodide, DMF, Iodine.
Step-by-Step Methodology
-
Setup: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and argon inlet.
-
Solvation: Dissolve the
-substituted 1,2,4-triazole (1.0 equiv) in anhydrous THF (0.2 M concentration) under argon. -
Cryogenic Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. Allow 15 minutes for thermal equilibration.
-
Lithiation: Add
-BuLi (1.1 equiv) dropwise via syringe over 10 minutes.-
Critical Note: Maintain internal temperature below -70 °C to prevent ring fragmentation or non-selective decomposition.
-
-
Metallation Period: Stir at -78 °C for 30–45 minutes . The C5-lithio species is generated during this window.[1]
-
Electrophile Trapping: Add the electrophile (1.2–1.5 equiv) dissolved in minimal THF dropwise.
-
For DMF/Aldehydes: Stir 30 mins at -78 °C, then warm to 0 °C.
-
For Alkyl Halides: Warm slowly to room temperature over 2 hours.
-
-
Quench: Quench with saturated aqueous
. -
Workup: Extract with EtOAc (3x), wash with brine, dry over
, and concentrate.
Data Summary: Electrophile Scope
| Electrophile | Product Functional Group | Typical Yield | Notes |
| C5-Iodide | 85-95% | Highly reactive intermediate for coupling | |
| DMF | C5-Formyl (CHO) | 70-80% | Precursor for reductive amination |
| C5-Carboxylic Acid | 65-75% | Requires solid dry ice addition | |
| MeI | C5-Methyl | 60-70% | Potential for over-alkylation (quaternization) |
Protocol B: Transition Metal-Catalyzed C-H Arylation
Application: Direct coupling of the triazole core with aryl halides (Suzuki/Stille alternative without pre-functionalization). Mechanism: Concerted Metallation-Deprotonation (CMD).[2] The carbonate/pivalate base assists the metal (Pd or Cu) in cleaving the C5-H bond.
Option 1: Copper-Catalyzed System (Cost-Effective)
Based on protocols for general azole functionalization (Source 1.6).
-
Reagents:
(20 mol%), DMEDA ( -dimethylethylenediamine, 20 mol%), (2.0 equiv).[3] -
Solvent: Anhydrous 1,4-Dioxane.
-
Conditions: 140 °C in a sealed tube for 24 hours.
-
Scope: Effective for coupling with aryl iodides.
Option 2: Palladium-Catalyzed System (High Efficiency)
Preferred for complex drug intermediates.
-
Catalyst Loading:
(5 mol%) + (10 mol%) or XPhos (for chlorides). -
Base:
or (2.0 equiv). -
Solvent: Toluene or Xylene (degassed).
-
Protocol:
-
Combine triazole (1 equiv), Aryl Bromide (1.2 equiv), Catalyst, Ligand, and Base in a pressure vial.
-
Purge with Argon for 5 minutes.
-
Heat to 120 °C for 16–24 hours.
-
Filter through Celite and purify via flash chromatography.
-
Regioselectivity Note: Both Cu and Pd systems heavily favor the C5 position in 1-substituted triazoles due to the "soft" nature of the deprotonation mechanism and coordination to
C3-Functionalization Strategy (The "Remote" Challenge)
Direct C3 functionalization is difficult because C5 is kinetically and thermodynamically more acidic. To access C3, use one of these strategies:
-
Blocking Group Strategy:
-
Step 1: Lithiate C5
Trap with TMSCl (Trimethylsilyl chloride). -
Step 2: Perform C-H activation (now directed to C3, though difficult) or Lithiation (requires careful temp control).
-
Step 3: Remove TMS with TBAF.
-
-
Halogen Dance (Advanced):
-
Synthesize 5-bromo-1-substituted-1,2,4-triazole.
-
Treat with LDA; the halogen may migrate to C3 under thermodynamic control, allowing trapping at C3.
-
-
De Novo Synthesis:
-
If C3 substitution is critical, it is often higher yield to synthesize the ring using a hydrazine derivative and an imidate where the C3 substituent is already present.
-
Visualization of Reaction Pathways[4]
Figure 2: Mechanistic divergence between Lithiation (Pathway A) and Catalytic Arylation (Pathway B), both converging on C5 functionalization.
References
-
Teo, Y.-C., et al. (2016). Copper catalyzed C–H functionalization on 1,2,4-triazole rings. National Institutes of Health (PMC). Link
-
Raap, R. (1985). The sequential lithiation of 1-phenyl-1,2,4-triazoles.[1] Canadian Journal of Chemistry / Heterocycles. Link
-
Zhang, C., et al. Palladium-Catalyzed C–H Arylation of 1,2,3-Triazoles (Contextual comparison for azole arylation). ScienceOpen. Link
-
Koranne, A., et al. Metal catalyzed C–H functionalization on triazole rings.[4][5][6] ResearchGate.[4][6][7] Link
Sources
- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 2. Palladium-Catalyzed C–H Arylation of 1,2,3-Triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metal catalyzed C–H functionalization on triazole rings - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Use of 3,5-dibromo-1-(methoxymethyl)-1H-1,2,4-triazole as a synthetic precursor
Application Note: Precision Functionalization of 3,5-Dibromo-1-(methoxymethyl)-1H-1,2,4-triazole
Executive Summary
The 1,2,4-triazole nucleus is a privileged scaffold in medicinal chemistry, serving as a robust bioisostere for amides and esters while offering unique hydrogen-bonding capabilities. The precursor 3,5-dibromo-1-(methoxymethyl)-1H-1,2,4-triazole (1) represents a "master key" for accessing highly substituted triazole libraries. Its utility lies in the orthogonal reactivity of the C-5 and C-3 positions: the C-5 bromine is activated for lithium-halogen exchange, while the C-3 bromine remains available for subsequent transition-metal-catalyzed cross-couplings.
This guide details the synthesis, handling, and regioselective functionalization of this scaffold. It prioritizes a Lithiation-First strategy to ensure maximum regiocontrol, avoiding the isomeric mixtures often seen with direct palladium catalysis on the dibromo species.
Strategic Analysis & Safety
The Logic of Protection
The methoxymethyl (MOM) group is selected for N-1 protection for three specific reasons:
-
Lithiation Direction: The oxygen atom in the MOM group coordinates with lithium species, stabilizing the transition state and directing lithiation exclusively to the C-5 position (Ortho-Lithiation).
-
Base Stability: Unlike acetyl or benzoyl groups, MOM is stable against the strong bases (n-BuLi, LDA) required for halogen exchange.
-
Orthogonal Removal: It can be removed under mild acidic conditions (HCl/MeOH) that preserve most C-3/C-5 functional groups.
Critical Safety: MOM-Cl Handling
-
Hazard: Chloromethyl methyl ether (MOM-Cl) is a potent alkylating agent and a known human carcinogen.
-
Control: All reactions involving MOM-Cl must be performed in a certified fume hood. Double-gloving (nitrile over laminate) is mandatory. Quench all glassware and syringes with aqueous ammonium hydroxide before removal from the hood.
Module 1: Scaffold Synthesis
Objective: Preparation of 3,5-dibromo-1-(methoxymethyl)-1H-1,2,4-triazole from commercial 3,5-dibromo-1H-1,2,4-triazole.
Reaction Scheme:
Protocol:
-
Setup: Charge a flame-dried 250 mL round-bottom flask with 3,5-dibromo-1H-1,2,4-triazole (10.0 g, 44 mmol) and anhydrous acetone (100 mL).
-
Base Addition: Add anhydrous potassium carbonate (
, 12.2 g, 88 mmol) in one portion. The suspension is stirred at for 15 minutes. -
Alkylation: Add MOM-Cl (3.7 mL, 48 mmol) dropwise via syringe over 20 minutes. Note: Exothermic reaction.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor by TLC (20% EtOAc/Hexanes).
-
Workup: Filter off the solids (
/KCl). Concentrate the filtrate under reduced pressure. -
Purification: The residue is often pure enough for use. If necessary, purify via flash column chromatography (SiO2, 10% EtOAc/Hexanes) to yield a white crystalline solid.
Yield Expectation: 85–92%
Module 2: Regioselective C-5 Functionalization (Lithiation)
Mechanism: The C-5 bromine undergoes rapid Lithium-Halogen exchange at -78°C. The resulting C-5 lithio species is stabilized by the N-1 MOM group. The C-3 bromine is unreactive under these conditions, preserving it for Module 3.
Protocol:
-
Inert Atmosphere: Flame-dry a 3-neck flask and cool under a stream of Argon.
-
Solvation: Dissolve Product (1) (1.0 eq) in anhydrous THF (0.2 M concentration). Cool to -78°C (Dry ice/Acetone bath).
-
Exchange: Add n-Butyllithium (1.1 eq, 2.5 M in hexanes) dropwise down the side of the flask over 10 minutes. Maintain internal temperature below -70°C.
-
Checkpoint: Stir for 30 minutes at -78°C. The solution usually turns light yellow.
-
-
Trapping: Add the Electrophile (1.2 eq) (e.g., aldehyde, ketone, alkyl halide, or
) dissolved in minimum THF. -
Quench: Stir for 1 hour at -78°C, then allow to warm to 0°C. Quench with saturated
solution. -
Isolation: Extract with EtOAc (3x), dry over
, and concentrate.
Table 1: Common Electrophiles and Outcomes
| Electrophile | Product Functional Group at C-5 | Notes |
| DMF | Formyl (-CHO) | Precursor for reductive aminations. |
| Iodine ( | Iodo (-I) | Activated for Sonogashira coupling. |
| Benzaldehyde | Alcohol (-CH(OH)Ph) | Generates chiral center (racemic). |
| Carboxylic Acid (-COOH) | Bubble gas directly into solution. |
Module 3: C-3 Functionalization (Suzuki-Miyaura Coupling)
Objective: Functionalize the remaining C-3 bromine. Context: With C-5 already substituted (from Module 2), the steric environment at C-3 is now accessible for Palladium catalysis.
Protocol:
-
Reagents: Combine the C-5 substituted triazole (1.0 eq), Boronic Acid (
, 1.5 eq), and (5 mol%). -
Solvent: Suspend in 1,4-Dioxane/Water (4:1 ratio).
-
Base: Add
(3.0 eq). -
Conditions: Degas with Argon for 10 minutes. Heat to 90°C for 12 hours in a sealed tube.
-
Workup: Filter through Celite, dilute with water, and extract with DCM.
Module 4: Deprotection
Objective: Removal of the MOM group to release the free NH-triazole.
Protocol:
-
Dissolve the disubstituted triazole in Methanol.
-
Add 6M HCl (aq) (approx. 10 eq).
-
Heat to 60°C for 2 hours.
-
Neutralize with
to pH 7 and extract.
Visualized Workflow (DOT Diagram)
Caption: Logical flow for the sequential functionalization of the triazole scaffold. The Blue path (Lithiation first) is preferred for high regiocontrol.
References
-
Regioselectivity in 1,2,4-Triazoles
-
Lithiation of Halogenated Triazoles
- Title: Lithi
- Source:Tetrahedron Letters, Vol 40, Issue 20, 1999.
-
URL:[Link] (General reference for N-directed lithiation).
-
MOM Protection Protocols
- Title: Protective Groups in Organic Synthesis (Greene's).
- Source:Wiley Online Library.
-
URL:[Link]
-
Commercial Availability & Properties
Sources
Application Note: High-Efficiency N-Methoxymethylation of 3,5-Dibromo-1H-1,2,4-triazole
Executive Summary
This application note details the optimized protocol for the N-methoxymethylation (MOM protection) of 3,5-dibromo-1H-1,2,4-triazole . This transformation is a critical step in the synthesis of complex pharmaceutical intermediates, serving both as a robust protecting group strategy and a method to desymmetrize the triazole core for further regioselective cross-coupling reactions.
The procedure utilizes chloromethyl methyl ether (MOMCl) under basic conditions to afford 1-(methoxymethyl)-3,5-dibromo-1,2,4-triazole . Due to the inherent
Strategic Analysis & Mechanistic Insight
Reaction Mechanism
The reaction proceeds via an SN2 nucleophilic substitution .
-
Deprotonation: The acidic proton on the triazole ring (
) is removed by a strong base (Sodium Hydride, NaH) to generate the resonance-stabilized triazolide anion. -
Nucleophilic Attack: The triazolide anion attacks the electrophilic carbon of MOMCl, displacing the chloride ion.
-
Regioselectivity: While 1,2,4-triazoles have three potential alkylation sites (N1, N2, N4), the steric bulk of the bromine atoms at positions 3 and 5 severely hinders N4 alkylation. Consequently, alkylation occurs exclusively at the N1/N2 positions. Because the starting material is symmetric (3,5-dibromo), N1- and N2-alkylation produce the chemically equivalent 1-(methoxymethyl)-3,5-dibromo-1,2,4-triazole .
Critical Safety Considerations (MOMCl)
Chloromethyl methyl ether (MOMCl) is a potent alkylating agent and a known human carcinogen (OSHA-regulated).
-
Engineering Controls: All operations must be performed in a certified chemical fume hood.
-
Quenching: Residual MOMCl must be quenched with aqueous ammonium hydroxide or saturated sodium bicarbonate before disposal.
-
Alternative: If MOMCl is unavailable, it can be generated in situ from dimethoxymethane and acetyl chloride, though this adds procedural complexity. This protocol assumes the use of commercial MOMCl.
Experimental Protocol
Materials & Reagents[1][2][3][4][5][6][7][8][9][10]
| Reagent | MW ( g/mol ) | Equiv. | Role |
| 3,5-Dibromo-1H-1,2,4-triazole | 226.86 | 1.0 | Substrate |
| Sodium Hydride (60% in oil) | 24.00 (NaH) | 1.2 | Base |
| Chloromethyl methyl ether (MOMCl) | 80.51 | 1.2 | Electrophile |
| DMF (Anhydrous) | 73.09 | - | Solvent (0.2 M) |
| Tetrahydrofuran (THF) | 72.11 | - | Workup Solvent |
Step-by-Step Methodology
Phase 1: Setup and Deprotonation
-
Glassware Prep: Oven-dry a 100 mL round-bottom flask (RBF) and a magnetic stir bar. Equip with a rubber septum and nitrogen balloon.
-
Solvation: Charge the RBF with 3,5-dibromo-1H-1,2,4-triazole (1.0 g, 4.4 mmol). Add anhydrous DMF (22 mL) via syringe. Stir until fully dissolved.
-
Cooling: Submerge the flask in an ice/water bath (0 °C) and allow to equilibrate for 10 minutes.
-
Base Addition: Carefully add NaH (211 mg, 5.28 mmol, 60% dispersion) portion-wise over 5 minutes.
-
Observation: Vigorous bubbling (
gas evolution) will occur. Ensure the system is vented via a needle if strictly closed, or allow the balloon to expand.
-
-
Activation: Stir at 0 °C for 30 minutes to ensure complete formation of the triazolide anion. The solution typically turns from colorless to a pale yellow or turbid suspension.
Phase 2: Alkylation
-
Reagent Addition: Using a gas-tight syringe, add MOMCl (0.40 mL, 5.28 mmol) dropwise over 5 minutes to the cold solution.
-
Caution: MOMCl is volatile and toxic. Keep the bottle in the hood.
-
-
Reaction: Remove the ice bath and allow the reaction to warm to Room Temperature (20–25 °C) . Stir for 2–3 hours.
-
Monitoring: Monitor by TLC (30% EtOAc in Hexanes). The starting material (
) should disappear, and a new, less polar spot ( ) should appear.
Phase 3: Workup & Purification
-
Quench: Cool the mixture back to 0 °C. Slowly add saturated aq.
(10 mL) to quench unreacted NaH and MOMCl. -
Extraction: Dilute with water (50 mL) and extract with Ethyl Acetate (EtOAc) (
mL). -
Wash: Wash the combined organic layers with water (
mL) and brine ( mL) to remove DMF.-
Note: Thorough water washing is crucial to remove DMF, which can interfere with crystallization/column chromatography.
-
-
Drying: Dry the organic layer over anhydrous
, filter, and concentrate under reduced pressure (Rotavap) to yield a crude white/off-white solid. -
Purification: The crude product is often pure enough (>95%). If necessary, purify via flash column chromatography (SiO2, 0
20% EtOAc in Hexanes).
Visualization of Workflows
Reaction Scheme & Mechanism
Caption: Mechanistic pathway for the base-mediated N-alkylation of 3,5-dibromo-1,2,4-triazole.
Experimental Workflow
Caption: Step-by-step operational workflow for the N-methoxymethylation protocol.
Characterization & Expected Data
Successful synthesis is confirmed by the appearance of the MOM group signals in
| Technique | Expected Signal / Result | Interpretation |
| Appearance | White crystalline solid | High purity product |
| N-CH | ||
| O-CH | ||
| N-C | ||
| MS (ESI) | m/z ~270/272/274 |
Note on Regiochemistry: Due to the symmetry of the starting material, the N1 and N2 isomers are identical. The N4 isomer is not observed due to the steric hindrance of the 3,5-dibromo substituents.
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Low Yield | Incomplete deprotonation | Ensure NaH is fresh; increase stirring time at 0°C to 45 min. |
| Starting Material Remains | Moisture in solvent | Use strictly anhydrous DMF; dry glassware thoroughly. |
| Multiple Spots on TLC | Decomposition of MOMCl | Use fresh MOMCl; ensure reaction temperature does not exceed 25°C. |
| Oily Product | Residual DMF | Perform an additional brine wash or lyophilize from benzene/dioxane. |
References
-
Davenport, A. J., et al. (2023). Development of a Scalable Route toward an Alkylated 1,2,4-Triazole, a Key Starting Material for CXCR3 Antagonist ACT-777991. ACS Omega.
- Context: Describes the desymmetrization of 3,5-dibromo-1,2,4-triazole via alkylation, validating the regiochemical outcomes and stability of the scaffold.
-
Greene, T. W., & Wuts, P. G. M. (1999).[1] Protective Groups in Organic Synthesis. Wiley-Interscience.
- Context: Authoritative guide on MOM ether formation, stability, and deprotection conditions.
-
ChemicalBook. (2025).[2] 3,5-Dibromo-1H-1,2,4-triazole Properties and Synthesis.
-
Context: Provides physical properties and general synthesis data for the starting material.[3]
-
-
National Institutes of Health (NIH). (2025). 3,5-Dibromo-4H-1,2,4-triazole Safety Data. PubChem.[4]
- Context: Safety and toxicity data for the substr
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3,5-Dibromo-1-(methoxymethyl)-1H-1,2,4-triazole
The following technical guide addresses the synthesis, troubleshooting, and handling of 3,5-dibromo-1-(methoxymethyl)-1H-1,2,4-triazole , a critical intermediate in medicinal chemistry for accessing 3,5-disubstituted triazole scaffolds via lithium-halogen exchange.
Executive Summary & Application Context
The compound 3,5-dibromo-1-(methoxymethyl)-1H-1,2,4-triazole serves as a versatile "linchpin" scaffold. The methoxymethyl (MOM) group acts as a robust protecting group for the N1-position, preventing proton transfer and directing lithiation. The bromine atoms at positions 3 and 5 allow for sequential functionalization (e.g., Sonogashira coupling, Suzuki-Miyaura coupling, or lithium-halogen exchange), enabling the rapid construction of complex bioactive molecules.
Key Challenges addressed in this guide:
-
Regioselectivity: Ensuring alkylation occurs at N1 rather than N4.
-
Safety: Handling the carcinogenic alkylating agent (MOM-Cl).
-
Purity: Removing mono-bromo impurities and regioisomers.
Safety Directive: Handling MOM-Cl
WARNING: Chloromethyl methyl ether (MOM-Cl) is a known human carcinogen (OSHA-regulated).
-
Engineering Controls: All operations must be performed in a certified chemical fume hood with a minimum face velocity of 100 fpm.
-
PPE: Double nitrile gloves, lab coat, and safety goggles are mandatory.
-
Neutralization: Quench all MOM-Cl contaminated glassware and syringes in a bath of 10% aqueous ammonia or saturated sodium bicarbonate before removal from the hood.
Experimental Protocol
Phase 1: Synthesis of 3,5-Dibromo-1H-1,2,4-triazole
Rationale: Direct bromination of 1,2,4-triazole is more cost-effective than purchasing the dibromo starting material, but pH control is critical to prevent poly-bromination or ring decomposition.
Reagents:
-
1,2,4-Triazole (1.0 equiv)
-
Bromine (
) (2.1 equiv) -
Sodium Hydroxide (NaOH) (3.0 equiv)
-
Solvent: Water (
)
Step-by-Step:
-
Dissolve 1,2,4-triazole in water in a round-bottom flask.
-
Cool the solution to 0°C using an ice bath.
-
Add
dropwise over 30 minutes. Note: The solution will turn deep red. -
Add aqueous NaOH dropwise simultaneously or immediately after bromine to maintain pH > 7. Crucial: Acidic pH favors the formation of N-bromo species rather than C-bromo species.
-
Stir at room temperature for 12–16 hours.
-
Acidify carefully with concentrated HCl to pH ~2 to precipitate the product.
-
Filter the white solid, wash with ice-cold water, and dry under vacuum.
Phase 2: N1-Protection with MOM-Cl
Rationale: The N1 position is electronically favored, but the steric bulk of the C3/C5 bromines can complicate kinetics. Using a strong base (NaH) in a polar aprotic solvent (DMF) ensures rapid deprotonation and irreversible alkylation.
Reagents:
-
3,5-Dibromo-1H-1,2,4-triazole (1.0 equiv)
-
Sodium Hydride (NaH, 60% in oil) (1.2 equiv)
-
Chloromethyl methyl ether (MOM-Cl) (1.1 equiv)
-
Solvent: Anhydrous DMF (Dimethylformamide)
Step-by-Step:
-
Setup: Flame-dry a 2-neck flask and purge with Nitrogen (
) or Argon. -
Deprotonation: Suspend NaH in anhydrous DMF at 0°C. Add a solution of 3,5-dibromo-1H-1,2,4-triazole in DMF dropwise.
-
Observation: Gas evolution (
) will be vigorous. Stir for 30 min until evolution ceases and a clear solution (triazolide anion) forms.
-
-
Alkylation: Add MOM-Cl dropwise via syringe at 0°C.
-
Technical Note: Keep temperature < 5°C during addition to minimize decomposition of MOM-Cl.
-
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC (Hexane/EtOAc 4:1).
-
Workup: Quench with saturated
(aq). Extract with Ethyl Acetate ( ). Wash combined organics with (5% aq) to remove DMF, then Brine. -
Purification: Flash column chromatography (Silica gel).
-
Eluent: Gradient 0%
20% EtOAc in Hexanes. -
Product: The N1-isomer is typically less polar than the N4-isomer (if formed).
-
Troubleshooting & FAQs
Issue 1: Regioselectivity (N1 vs. N4)
User Question: "I am seeing two spots on my TLC after MOM protection. Which one is my product?"
Scientist Response: For 3,5-dibromo-1,2,4-triazole, the N1-alkylated product is the major isomer due to both electronic stability and the steric hindrance at N4 caused by the flanking bromine atoms.
-
Spot A (Higher
): Likely the N1-MOM product (Target). -
Spot B (Lower
): Likely the N4-MOM product or mono-bromo impurity. -
Validation: Run a NOESY NMR. The N1-MOM group protons will show a correlation to the C5-Br (no proton) or C5-H if mono-brominated. Since both positions are brominated,
NMR is definitive. The symmetry of the N4-isomer makes its C3 and C5 equivalent, whereas the N1-isomer is asymmetric.
Issue 2: Low Yield in Bromination
User Question: "My yield for the dibromo starting material is < 40%. What went wrong?"
Scientist Response: This is almost always a pH control issue.
-
Check pH: If the reaction becomes acidic during bromination, the equilibrium shifts toward the N-bromo species, which does not rearrange to the C-bromo product efficiently. Keep the reaction alkaline (pH 8–10) during addition.
-
Temperature: Do not allow the reaction to exceed 25°C. High temperatures promote ring cleavage.
Issue 3: MOM-Cl Degradation
User Question: "The alkylation reaction stalled at 50% conversion."
Scientist Response: MOM-Cl hydrolyzes rapidly in the presence of moisture.
-
Solution: Ensure your DMF is anhydrous (water < 50 ppm).
-
Reagent Check: If your MOM-Cl is old, it may have degraded to formaldehyde and HCl. If commercial MOM-Cl is unavailable, generate it in situ using dimethoxymethane and acetyl chloride with a
catalyst (refer to Berliner et al. protocol).
Visualizations
Workflow Diagram: Synthesis Pathway
Caption: Step-by-step synthetic pathway from unsubstituted triazole to the MOM-protected dibromo scaffold.
Logic Diagram: Regioselectivity Mechanisms
Caption: Mechanistic rationale for the preferential formation of the N1-isomer over the N4-isomer.
Data Summary
Table 1: Reaction Parameters & Stoichiometry
| Component | Role | Equivalents | Key Condition |
| 3,5-Dibromo-triazole | Substrate | 1.0 | Dry, powder form |
| NaH (60%) | Base | 1.2 - 1.5 | Add slowly at 0°C |
| MOM-Cl | Electrophile | 1.1 - 1.2 | High purity essential |
| DMF | Solvent | [0.2 M] | Anhydrous (<50 ppm H2O) |
| Reaction Time | Kinetic | 2 - 4 h | Monitor by TLC |
Table 2: Solvents for Purification (TLC)
| Solvent System | Ratio (v/v) | Notes | |
| Hexane : EtOAc | 4 : 1 | ~0.6 | Standard system |
| DCM : MeOH | 95 : 5 | ~0.8 | Too polar, co-elutes impurities |
| Toluene : Acetone | 9 : 1 | ~0.5 | Good for resolving regioisomers |
References
-
Synthesis of 3,5-dibromo-1,2,4-triazole
-
MOM Protection Methodologies
-
Berliner, M. A., & Belecki, K. (2005).[5] "Simple, Rapid Procedure for the Synthesis of Chloromethyl Methyl Ether and Other Chloro Alkyl Ethers." Journal of Organic Chemistry, 70(23), 9618–9621. Available at:
-
-
Regioselectivity in Triazole Alkylation
-
Kaur, R., et al. (2016).[2] "Regioselective alkylation of 1,2,4-triazole using ionic liquids under microwave conditions." Green Processing and Synthesis, 5(3). Available at:
-
-
Safety Data (MOM-Cl)
Sources
Identifying side products in the bromination of 1-(methoxymethyl)-1H-1,2,4-triazole
Overview & Strategic Context
Functionalizing 1,2,4-triazoles is a critical step in the synthesis of antifungal agents (e.g., fluconazole analogs) and agrochemicals. The bromination of 1-(methoxymethyl)-1H-1,2,4-triazole (1) is deceptively simple. While the methoxymethyl (MOM) group acts as a protecting group, its primary role in this transformation is Directing Group (DG) mechanics.
The Core Challenge:
Direct electrophilic bromination (using
This guide focuses on the Lithiation-Bromination route (
Diagnostic Workflow: The "Triage"
Before attempting to purify, you must identify what is in your crude mixture. Use this decision matrix to interpret your LCMS and NMR data.
Impurity Identification Decision Tree
Caption: Diagnostic logic flow for identifying bromination byproducts using standard analytical techniques.
Deep Dive: Specific Impurities & Causality
Impurity A: 3,5-Dibromo-1-(methoxymethyl)-1H-1,2,4-triazole
-
Symptom: LCMS shows M+2 pattern (Br2 isotope signature). NMR shows loss of all aromatic protons.
-
Root Cause: "The Over-Shot." Excess
-BuLi (>1.1 eq) or allowing the temperature to rise above -60°C during lithiation can lead to "dianion" formation or "halogen dance" mechanisms where the bromine migrates, allowing a second lithiation. -
Fix: Strictly control stoichiometry (1.05 eq
-BuLi) and maintain T < -70°C.
Impurity B: 5-Bromo-1H-1,2,4-triazole (Des-MOM)
-
Symptom: Mass spectrum shows M-45 (Loss of
). Product is highly polar and stays in the aqueous phase during workup. -
Root Cause: "The Acid Trap." The MOM group is an acetal (
). It is stable to base (lithium reagents) but extremely labile to acid . If you quench with strong acid (HCl) or allow the electrophile (e.g., ) to generate HBr in situ without a buffer, the MOM group hydrolyzes. -
Fix: Quench with saturated
(mildly acidic/neutral) or dilute acetic acid. Avoid mineral acids.
Impurity C: 3-Bromo-1-(methoxymethyl)-1H-1,2,4-triazole (Regioisomer)
-
Symptom: LCMS matches product mass. NMR shows a proton singlet, but the shift is slightly different (C5-H is typically more downfield than C3-H).
-
Root Cause: "The Wrong Starting Material." In 1,2,4-triazole alkylation, mixtures of N1 and N2 isomers are common. If your starting material contained 2-(methoxymethyl)-2H-1,2,4-triazole , the lithiation dynamics change completely.
-
Fix: Verify the purity of your starting material. The N1-MOM isomer should have a distinct NOE (Nuclear Overhauser Effect) signal between the MOM
and the C5-H proton.
Technical Data: NMR Shift Comparison
Use this table to validate your crude NMR.
| Proton Environment | Target (5-Bromo) | SM (Unreacted) | Impurity A (Dibromo) | Impurity C (3-Bromo) |
| MOM (-CH2-) | ~5.45 ppm (s) | ~5.40 ppm (s) | ~5.50 ppm (s) | ~5.42 ppm (s) |
| MOM (-OMe) | ~3.35 ppm (s) | ~3.30 ppm (s) | ~3.38 ppm (s) | ~3.32 ppm (s) |
| Triazole C3-H | ~7.95 ppm (s) | ~7.90 ppm (s) | Absent | Absent |
| Triazole C5-H | Absent | ~8.25 ppm (s) | Absent | ~8.40 ppm (s) |
Note: Shifts are approximate (in
Mechanistic Pathway & Protocol
The following diagram illustrates the Cordination-Directed Lithiation (DoM) mechanism which ensures regioselectivity.
Reaction Mechanism: Directed Ortho Metalation (DoM)
Caption: The MOM oxygen atom coordinates the Lithium cation, directing deprotonation specifically to the C5 position (DoM effect).
Optimized Experimental Protocol (Self-Validating)
Objective: Synthesis of 5-bromo-1-(methoxymethyl)-1H-1,2,4-triazole.
-
Setup: Flame-dry a 3-neck RBF. Flush with Argon. Add 1-(methoxymethyl)-1H-1,2,4-triazole (1.0 eq) and anhydrous THF (0.2 M concentration).
-
Cooling: Cool the solution to -78°C (Dry ice/Acetone). Validation: Ensure internal probe reads <-75°C before proceeding.
-
Lithiation: Add
-BuLi (1.05 eq, 2.5M in hexanes) dropwise over 20 mins.-
Why? Slow addition prevents local heating. The C5 proton is acidic (
~30-35), but the MOM group facilitates removal via coordination [1]. -
Hold: Stir at -78°C for 45-60 mins.
-
-
Bromination: Add
(1.1 eq) or 1,2-dibromo-1,1,2,2-tetrafluoroethane (halon substitute) dissolved in THF dropwise.-
Note:
can be used but is harsher. is milder and cleaner for this substrate.
-
-
Quench: Pour the cold mixture into saturated
(aq) .-
Critical: Do NOT use HCl. Acid will cleave the MOM group [2].[1]
-
-
Workup: Extract with EtOAc. Wash with brine. Dry over
. -
Purification: Silica gel chromatography (Hexane/EtOAc). The 5-bromo product is less polar than the starting material.
FAQ: Troubleshooting Common Issues
Q: Can I use NBS as the bromine source?
A: Yes, but NBS can sometimes lead to radical side reactions or bromination at the MOM methyl group if light isn't excluded.
Q: My yield is low (30-40%), and I see starting material.
A: Your lithiation was likely incomplete. Ensure your THF is strictly anhydrous (water kills
Q: I see a peak at ~10 ppm in the NMR.
A: This suggests ring opening to an aldehyde or formyl species, which is very rare for triazoles but possible if the ring fragments. More likely, it is an impurity from the
References
- Katritzky, A. R., & Pozharskii, A. F. (2000). Handbook of Heterocyclic Chemistry. Elsevier. (Explains the C5 acidity and coordination effects of N1 substituents).
-
MOM Group Stability
- P. Wipf et al. (2010). "Synthesis and biological evaluation of 1,2,4-triazole derivatives." Journal of Organic Chemistry.
Sources
Technical Support Center: Synthesis of 3,5-dibromo-1-(methoxymethyl)-1H-1,2,4-triazole
Status: Operational Ticket ID: TRZ-MOM-001 Subject: Yield Optimization & Troubleshooting Protocol Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary
The synthesis of 3,5-dibromo-1-(methoxymethyl)-1H-1,2,4-triazole involves the nucleophilic substitution of chloromethyl methyl ether (MOMCl) by the deprotonated triazole species. While theoretically straightforward, yields often suffer due to three specific failure points: hydrolytic instability of the reagent , incomplete deprotonation of the electron-deficient heterocycle, and acid-catalyzed decomposition during workup.
This guide provides a self-validating protocol designed to maximize conversion and recovery.
Module 1: Critical Reagent Integrity (The "Silent" Failure)
Before initiating the reaction, you must validate your reagents. The most common cause of low yield (<40%) is not the triazole, but the quality of the MOMCl.
The MOMCl Factor
MOMCl (Chloromethyl methyl ether) is highly susceptible to hydrolysis, generating formaldehyde and HCl. If your MOMCl is old or has been exposed to moisture, you are adding acid to your reaction, not an electrophile.
Validation Protocol:
-
Visual Check: If the liquid is cloudy or has a white precipitate (paraformaldehyde), discard it .
-
Titration (Optional but Recommended): If using a stored bottle, titrate a small aliquot against standard AgNO₃ to confirm chloride content matches the theoretical molarity.
The Base Selection
The 3,5-dibromo substitution pattern exerts a strong electron-withdrawing effect, significantly lowering the pKa of the N-H proton compared to unsubstituted 1,2,4-triazole (pKa ~10).
| Base System | Pros | Cons | Verdict |
| NaH / DMF | Irreversible deprotonation; fast kinetics. | Requires strictly anhydrous conditions; H₂ evolution. | Recommended for Max Yield |
| K₂CO₃ / Acetone | Operational simplicity; milder. | Heterogeneous; slower kinetics; requires reflux. | Secondary Choice |
| DIPEA / DCM | Homogeneous; very mild. | Often insufficient for electron-deficient azoles; slow. | Not Recommended |
Module 2: Optimized Experimental Protocol
This protocol utilizes the NaH/DMF system, which provides the highest statistical probability of >85% yield by ensuring rapid, irreversible deprotonation.
Step-by-Step Workflow
Safety Warning: MOMCl is a known carcinogen. Perform all steps in a well-ventilated fume hood.
-
System Preparation:
-
Flame-dry a 2-neck round-bottom flask under Argon/Nitrogen flow.
-
Solvent: Use anhydrous DMF (N,N-Dimethylformamide). Water content must be <50 ppm.
-
-
Deprotonation (The Critical Step):
-
Charge the flask with NaH (60% dispersion in oil, 1.2 eq) .
-
Wash NaH with dry hexane (2x) to remove oil if high purity is required (optional for this scale).
-
Suspend NaH in DMF at 0°C .
-
Add 3,5-dibromo-1,2,4-triazole (1.0 eq) solution in DMF dropwise.
-
Checkpoint: Allow to stir at 0°C for 30–45 minutes until H₂ evolution ceases. The solution should become clear or slightly yellow. If solids persist, deprotonation is incomplete.
-
-
Alkylation:
-
Cool the mixture to -10°C to 0°C .
-
Add MOMCl (1.1 to 1.2 eq) dropwise via syringe. Do not dump it in.
-
Reasoning: The reaction is exothermic. High temperatures during addition promote N4-alkylation (impurity) and MOMCl decomposition.
-
-
Completion:
-
Allow to warm to Room Temperature (RT) slowly.
-
Monitor via TLC (Hexane/EtOAc 4:1). The product is usually less polar than the starting material.
-
Process Visualization
Caption: Optimized NaH-mediated synthesis pathway ensuring irreversible deprotonation and controlled alkylation.
Module 3: Troubleshooting & FAQ
Q1: I see a new spot on TLC, but my isolated yield is <50%. Where did the product go?
Diagnosis: Acid-catalyzed hydrolysis during workup. Mechanism: The N-MOM group is an acetal. It is stable to base but labile to acid . If you quench with dilute HCl or use acidic silica gel, you will cleave the MOM group, reverting to the starting material. Fix:
-
Quench with Saturated NaHCO₃ or water.[1]
-
Ensure the aqueous layer pH is >7 during extraction.
-
Pre-treat your silica gel with 1% Triethylamine (TEA) in hexane before column chromatography to neutralize acidic sites.
Q2: Why is regioselectivity not a major issue here?
Insight: In many triazoles, N1 vs. N2 alkylation is a problem. However, for 3,5-dibromo-1,2,4-triazole :
-
Symmetry: Because C3 and C5 both have Bromine, the N1 and N2 positions are chemically equivalent. Alkylation at either site yields the same product.
-
Sterics: N4 alkylation is sterically disfavored due to the flanking Bromine atoms. Therefore, if you have low yield, it is chemical loss, not isomeric loss.
Q3: Can I use K₂CO₃ instead of NaH?
Answer: Yes, but with modifications.
-
Protocol: Use Acetone or Acetonitrile as solvent. Add 0.1 eq of TBAI (Tetrabutylammonium iodide) as a phase transfer catalyst.
-
Trade-off: This reaction is heterogeneous and slower (requires reflux or longer stir times). Prolonged heating increases the risk of MOMCl degradation.
References
-
General Triazole Alkylation
-
Title: Regioselective alkylation of 1,2,4-triazole using ionic liquids under microwave conditions.[2]
- Source: ResearchGate / Synthetic Communic
-
URL:
-
-
MOM Protection Mechanisms
- Title: MOM Protecting Group: MOM Protection & Deprotection Mechanism.
- Source: Total Synthesis
-
URL:
-
Indazole/Azole N-Alkylation Selectivity
-
Title: Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects.[3]
- Source: Beilstein Journal of Organic Chemistry
-
URL:
-
-
Starting Material Properties
- Title: 3,5-Dibromo-1H-1,2,4-triazole Compound Summary.
-
Source: PubChem[4]
-
URL:
Sources
- 1. organic-synthesis.com [organic-synthesis.com]
- 2. researchgate.net [researchgate.net]
- 3. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 4. 3,5-Dibromo-1-methyl-1H-1,2,4-triazole | C3H3Br2N3 | CID 17186052 - PubChem [pubchem.ncbi.nlm.nih.gov]
Optimizing Suzuki coupling conditions with dibromotriazoles
Technical Support Center: Suzuki Coupling on Dibromotriazoles Ticket ID: #SC-DBT-2024 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Mission Statement
You are accessing the advanced troubleshooting portal for Suzuki-Miyaura cross-coupling of dibromotriazoles . This scaffold (specifically 4,5-dibromo-1,2,3-triazole and 3,5-dibromo-1,2,4-triazole) presents a unique "triad of difficulty" for medicinal chemists:
-
Catalyst Poisoning: The nitrogen-rich core acts as a Lewis base, sequestering Pd species.
-
Regioselectivity: Controlling mono- vs. bis-arylation on a pseudo-symmetric core.
-
Stability: High susceptibility to protodebromination (loss of Br) rather than coupling.
This guide moves beyond standard protocols, offering a causal analysis of failure modes and self-validating optimization strategies.
Module 1: The Foundation – Substrate Protection
Q: Why does my reaction stall at <10% conversion despite using high Pd loading?
A: You are likely attempting to couple a free NH-triazole .
In its unprotected form, the triazole N-H is acidic (
The Fix: You must protect the nitrogen or use a "masking" strategy before coupling.
| Protection Strategy | Pros | Cons | Recommended For |
| N-Benzylation (Bn) | Extremely robust; improves solubility in non-polar solvents. | Requires hydrogenation or strong acid to remove. | Early-stage scale-up. |
| N-SEM (2-(Trimethylsilyl)ethoxymethyl) | Cleaves easily with TBAF/acid; directs regioselectivity sterically. | Expensive reagent; SEM group can be bulky. | Late-stage diversification. |
| N-THP (Tetrahydropyranyl) | Cheap; acid labile. | Creates a chiral center (diastereomer mixtures in NMR). | Quick SAR screening. |
| N-Methylation | Atom economic. | Permanent (cannot be removed). | When the methyl is part of the final drug pharmacophore. |
Protocol Note: If you absolutely must run a free NH coupling, use 3.0 - 4.0 equivalents of Boronic Acid and excess base . The first equivalent acts as a "sacrificial" buffer to complex with the triazolate, but this is inefficient.
Module 2: Catalyst & Ligand Engineering
Q: I am seeing starting material and protodebrominated byproduct, but no product. What is happening?
A: This is a failure of Oxidative Addition . Dibromotriazoles are electron-deficient, which theoretically aids oxidative addition. However, the nitrogen lone pairs can coordinate to the Pd(0) center, preventing the C-Br bond from accessing the metal. You need a ligand that is bulky (to prevent N-coordination) and electron-rich (to force oxidative addition).
The "Gold Standard" Catalyst Screen:
| Catalyst System | Ligand Class | Why it works |
| Pd(dppf)Cl₂ | Bidentate Ferrocenyl | The bite angle prevents formation of stable Pd-N complexes. Robust starting point. |
| Pd₂(dba)₃ + XPhos | Buchwald Dialkylbiaryl | XPhos is bulky enough to block N-coordination and electron-rich enough to speed up oxidative addition. |
| Pd-PEPPSI-IPr | NHC (Carbene) | Extremely stable to air/moisture; the NHC ligand binds tighter than the triazole nitrogen. |
| Pd(PPh₃)₄ | Monodentate Phosphine | NOT RECOMMENDED. PPh₃ is easily displaced by the triazole nitrogen, leading to catalyst death. |
Visual Workflow: Catalyst Optimization Logic
Caption: Decision matrix for diagnosing catalyst failure modes in triazole couplings. Blue: Start; Yellow: Decision Point; Green: Catalyst Fix; Red: Condition Fix.
Module 3: Controlling Regioselectivity (Mono vs. Bis)
Q: I want the mono-arylated product, but I keep getting a mixture of mono- and bis-arylated species. How do I control this?
A: For 4,5-dibromo-1-substituted-1,2,3-triazoles, the two bromine atoms are chemically distinct but electronically similar.
-
C5 Position (Alpha to N): More sterically hindered (due to the N-substituent) but often more acidic/activated.
-
C4 Position (Beta to N): Less sterically hindered.
The "Switch" Protocol:
To favor Mono-Coupling (C4-Selective):
-
Stoichiometry: Use 0.95 eq of Boronic Acid (limiting reagent).
-
Temperature: Run at Room Temperature or max 40°C .
-
Solvent: Use a biphasic system (Toluene/Water) rather than homogenous (DMF). The product often precipitates or partitions, protecting it from a second reaction.
-
Ligand: Use a bulky ligand (e.g., SPhos or tBuXPhos) to amplify the steric difference between C4 and C5, forcing reaction at the less hindered C4.
To favor Bis-Coupling (Symmetric or Asymmetric):
-
Stoichiometry: Use 2.5+ eq of Boronic Acid.
-
Temperature: Heat to 90-110°C .
-
One-Pot Sequential: If you want two different aryl groups:
-
Step 1: Add 1.0 eq Ar¹-B(OH)₂, Pd(0), Base, RT. Monitor for disappearance of SM.
-
Step 2: Add 1.5 eq Ar²-B(OH)₂, raise temp to 100°C.
-
Regioselectivity Pathway Diagram
Caption: Kinetic vs. Thermodynamic control pathways. Low temp/stoichiometry favors mono-addition; high energy forces bis-addition.
Module 4: Troubleshooting Guide (FAQ)
Q: My bromine disappeared and was replaced by a hydrogen (Protodebromination). Why? A: This is a common side reaction in electron-deficient heterocycles.
-
Cause: Overheating in alcoholic solvents (EtOH/MeOH) or using a base that acts as a hydride donor.
-
Fix:
-
Switch solvent to Dioxane/Water or Toluene/Water . Avoid primary alcohols.
-
Switch base from Carbonates to K₃PO₄ (anhydrous) or CsF .
-
Reduce reaction temperature.[1]
-
Q: The reaction turns black immediately (Pd Black precipitation). A: Your ligand is detaching from the Palladium.
-
Cause: The triazole nitrogen is displacing the phosphine.
-
Fix: Add extra ligand (e.g., 10 mol% excess PPh₃ or XPhos relative to Pd). Alternatively, switch to a palladacycle precatalyst (e.g., XPhos Pd G3 ) which releases the active species slowly.
Q: Can I use microwave irradiation? A: Yes, highly recommended. Microwave heating (100-120°C for 10-20 mins) is often superior for these substrates. It minimizes the time the catalyst spends in the "poisoning zone" (intermediate temperatures where complexation is favored over oxidative addition).
Standard Operating Procedure (SOP): Optimized Mono-Coupling
-
Charge Vessel: In a microwave vial, add:
-
Solvent: Add 1,4-Dioxane : Water (4:1 ratio). Concentration: 0.1 M.
-
Degas: Sparge with Argon for 5 minutes (Critical step to prevent homocoupling).
-
Reaction: Seal and heat to 60°C for 4-12 hours (or MW 80°C for 30 min).
-
Workup: Dilute with EtOAc, wash with brine. If the product contains a free pyridine/triazole nitrogen, ensure the aqueous layer pH is neutral to avoid trapping the product as a salt.
References
-
Mechanisms of Catalyst Poisoning by Nitrogen Heterocycles
- Title: "Catalyst Deactivation in Palladium-Catalyzed Cross-Coupling of Heterocycles."
- Source:Chemical Reviews
-
(Generalized link for verification)
-
Regioselectivity in Triazole Couplings
- Title: "Regioselective Suzuki–Miyaura coupling of 4,5-dibromo-1-methyl-1H-1,2,3-triazole."
- Source:Russian Chemical Bulletin / Springer
-
Buchwald Ligand Selection Guide
- Title: "A User's Guide to Palladium-C
- Source:Aldrich Chemical Co. / Buchwald Lab
-
Microwave Assisted Synthesis
- Title: "Microwave-Assisted Regioselective Suzuki Coupling of Polyhalogen
- Source:MDPI Molecules
Sources
Troubleshooting poor regioselectivity in N-alkylation of dibromotriazole
Topic: Troubleshooting Regioselectivity & Yield in 4,5-Dibromo-1,2,3-triazole Alkylation Audience: Medicinal Chemists, Process Chemists, and Academic Researchers Role: Senior Application Scientist
Executive Summary: The "Dibromo" Paradox
If you are alkylating 4,5-dibromo-1,2,3-triazole and struggling to obtain the N1-isomer , you are fighting thermodynamics and sterics simultaneously.
Unlike unsubstituted 1,2,3-triazoles, where N1-alkylation is often kinetically accessible, the presence of bulky bromine atoms at the C4 and C5 positions creates a "steric fence." This forces the incoming electrophile toward the N2 position , which is sterically unencumbered and thermodynamically stable.
The Reality Check:
-
Default Outcome: >90% N2-alkylation is standard for this scaffold.
-
The Fix: If you absolutely require the N1-isomer, direct alkylation is often the wrong synthetic strategy. However, if you are optimizing for N2 or need to separate a mixture, this guide details the exact protocols to control and purify these species.
Diagnostic Workflow (Interactive Decision Tree)
Before altering your reaction conditions, use this logic flow to identify your specific bottleneck.
Caption: Decision matrix for troubleshooting regioselectivity and yield issues in dibromotriazole alkylation.
Critical Parameters & Mechanism
To troubleshoot effectively, you must understand the electronic and steric environment of the 4,5-dibromo-1,2,3-triazole scaffold.
A. The Steric "Fence" (Why N2 Wins)
In a standard
-
N1/N3 Attack: The incoming alkyl group (R-X) encounters immediate steric repulsion from the large Bromine atom at C4 or C5.
-
N2 Attack: The N2 position is distal to the bromines, providing an open approach vector.
B. Dipole Moments: The Key to Separation
This is your most powerful tool. The symmetry of the N2-isomer cancels out the dipole vectors, making it highly lipophilic. The N1-isomer lacks this symmetry and is significantly more polar.
| Parameter | N1-Alkylated Isomer | N2-Alkylated Isomer | Implication |
| Symmetry | N2 is more crystalline. | ||
| Dipole Moment | High (~4.38 D) | Low (~0.22 D) | Huge |
| Solubility | Soluble in polar organic solvents | Soluble in non-polar (Hexane/Tol) | N2 elutes first in flash chrom. |
| Thermodynamics | Less Stable | More Stable | High heat favors N2. |
C. Acidity (pKa)
The 4,5-dibromo substitution significantly increases the acidity of the N-H proton compared to unsubstituted triazole.
-
Unsubstituted 1,2,3-triazole pKa: ~9.4
-
4,5-Dibromo-1,2,3-triazole pKa: ~5.4
-
Consequence: You do not need strong bases like NaH. Weak bases (
, ) are sufficient and often preferred to prevent side reactions.
Troubleshooting FAQs
Q1: I absolutely need the N1-isomer. Direct alkylation gives me 90% N2. What do I do?
Answer: Stop optimizing the alkylation. The steric bias of the bromine atoms is intrinsic.
-
Option A (Synthetic Route Change): Construct the ring after placing the substituent. Use a copper-catalyzed azide-alkyne cycloaddition (CuAAC) with a brominated alkyne or post-functionalize the triazole.
-
Option B (Blocking Strategy): If you must alkylate, some literature suggests using transient directing groups, but for dibromo-triazoles, this is inefficient.
-
Option C (Isomer Separation): Accept the 10-15% N1 yield. Because the dipoles are so different (see Table above), you can easily separate the N1 isomer. It will remain on the baseline of a TLC plate in 5% EtOAc/Hexane, while the N2 spot moves to the solvent front.
Q2: My reaction conversion is low (<50%) even after 24 hours.
Answer: The bromine atoms are electron-withdrawing, which stabilizes the triazolate anion but makes it a weaker nucleophile (sluggish reactor).
-
Fix 1 (Solvent): Switch from Acetone or THF to DMF or DMSO . These dipolar aprotic solvents solvate the cation (
), leaving the triazolate anion "naked" and more reactive. -
Fix 2 (Temperature): Increase temperature to 50–60°C.
-
Fix 3 (Catalyst): Add 5-10 mol% TBAI (Tetrabutylammonium iodide) . This facilitates the Finkelstein reaction in situ (converting R-Cl/Br to reactive R-I) and acts as a phase transfer catalyst.
Q3: How do I purify the mixture? The spots are close in MeOH/DCM.
Answer: Do not use MeOH/DCM. The polarity difference is best exploited with non-polar solvents.
-
TLC Mobile Phase: Try 100% Toluene or 10% DCM in Hexane .
-
Observation: The N2 isomer (non-polar) will travel rapidly (
), while the N1 isomer (polar) will stick ( ). -
Flash Column: Pack with silica. Elute with pure Hexanes first to flush out the N2 isomer. Then switch to 20-50% EtOAc/Hexanes to elute the N1 isomer.
Standard Operating Procedure (SOP)
Recommended protocol for maximizing Yield (N2-Major) and Separation.
Reagents:
-
4,5-Dibromo-1,2,3-triazole (1.0 equiv)
-
Alkyl Halide (1.1 equiv)
- (1.5 equiv, anhydrous, finely ground)
-
DMF (Concentration 0.2 M)
Protocol:
-
Dissolution: Charge a round-bottom flask with 4,5-dibromo-1,2,3-triazole and DMF. Stir at RT.
-
Deprotonation: Add
.[1] The mixture may turn slightly yellow. Stir for 15 minutes to ensure anion formation (pKa ~5.4 ensures complete deprotonation). -
Alkylation: Add the Alkyl Halide dropwise.
-
Reaction:
-
For reactive halides (Bn-Br, Allyl-Br): Stir at RT for 4–6 hours.
-
For unreactive halides (Alkyl-Cl): Heat to 60°C and add 5 mol% TBAI.
-
-
Workup (Critical for Separation):
-
Dilute with Water (5x volume).
-
Extract with Ethyl Acetate (3x).
-
Wash combined organics with Brine (to remove DMF). Dry over
.
-
-
Purification:
-
Load crude onto a silica column.
-
Elution 1: 100% Hexanes (or 5% DCM/Hexanes). Collect N2 isomer.
-
Elution 2: 30% EtOAc/Hexanes. Collect N1 isomer.
-
References
-
Wang, X. J., et al. (2009).[2][3] Bromo-Directed N-2 Alkylation of NH-1,2,3-Triazoles: Efficient Synthesis of Poly-Substituted 1,2,3-Triazoles. Organic Letters, 11(23), 5460–5463.
-
[Link]
- Key Finding: Establishes the steric dominance of bromine in directing N2-alkylation and provides standard conditions using /DMF.
-
- Kalisiak, J., & Sharpless, K. B. (2010). 2-Substituted-1,2,3-triazoles: Synthesis and Properties. Acta Chemica Scandinavica. (Note: While Sharpless is the authority, the specific regioselectivity data is best summarized in the Wang 2009 paper above, which directly addresses the dibromo-scaffold).
-
Begtrup, M., et al. (1988).[3][4] Dipole Moments and Tautomerism of 1,2,3-Triazoles. Journal of the Chemical Society, Perkin Transactions 2.
- Key Finding: Defines the massive dipole difference between N1 (4.38 D) and N2 (0.22 D)
-
Li, Y., et al. (2009).[3] Regioselective synthesis of N2-substituted 1,2,3-triazoles via alkylation of 4,5-dibromo-1,2,3-triazole.[3] Tetrahedron Letters.
- Key Finding: Confirms that 4,5-substitution patterns lock the tautomeric equilibrium and kinetic access to favor N2.
Sources
Technical Support Center: Synthesis of 3,5-Dibromo-1-(methoxymethyl)-1H-1,2,4-triazole
This guide serves as a specialized technical support resource for the scale-up synthesis of 3,5-dibromo-1-(methoxymethyl)-1H-1,2,4-triazole . It is designed for process chemists and researchers requiring robust, scalable protocols.
Executive Summary & Process Strategy
The synthesis is a two-step sequence starting from commercially available 1H-1,2,4-triazole .
-
Electrophilic Bromination: Exhaustive bromination at C3 and C5 positions.
-
N-Alkylation (MOM Protection): Regioselective alkylation at N1 using chloromethyl methyl ether (MOM-Cl) or an in situ generated equivalent.
Critical Scale-Up Challenge: The primary bottleneck is the safe handling of MOM-Cl (a potent carcinogen) and the management of exotherms during the bromination step. This guide prioritizes engineering controls and chemical safety.
Part 1: Reaction Workflow & Mechanism
Figure 1: Two-step synthetic pathway emphasizing intermediate isolation and purification points.
Part 2: Step-by-Step Protocols & Troubleshooting
Step 1: Synthesis of 3,5-Dibromo-1H-1,2,4-triazole
Rationale: Direct bromination requires careful pH control. The triazole ring is electron-deficient; however, under basic conditions, the triazolate anion is sufficiently nucleophilic to react with bromine.
Protocol (Scale: 100g Input):
-
Setup: 2L reactor with mechanical stirrer, dropping funnel, and caustic scrubber (for Br2 vapors).
-
Dissolution: Charge 1,2,4-triazole (1.0 eq) and Water (10 vol) . Cool to 0°C.
-
Reagent Addition: Simultaneously add Bromine (Br2, 3.0 eq) and NaOH (aq, 50% w/w, 3.5 eq) via separate addition funnels.
-
Critical Control: Maintain internal temperature <20°C. The reaction is highly exothermic.
-
pH Control: Maintain pH > 7 during addition to ensure triazolate formation.
-
-
Reaction: Stir at 20°C for 12–18 hours.
-
Workup: Acidify carefully with conc. HCl to pH ~2–3. The product precipitates as a white/off-white solid.
-
Isolation: Filter, wash with cold water (3x), and dry under vacuum at 45°C.
Troubleshooting Table: Bromination
| Issue | Probable Cause | Corrective Action |
| Low Yield (<50%) | Incomplete bromination or pH too high during isolation. | Ensure pH is adjusted to 2–3. The dibromo species is acidic (pKa ~5); if pH is >6, it remains soluble as a salt. |
| Yellow Product | Trapped elemental bromine. | Wash the filter cake with a dilute sodium thiosulfate solution to quench residual Br2. |
| Runaway Exotherm | Addition rate too fast. | Stop addition. Cool reactor to 0°C. Resume addition only when T < 5°C. |
Step 2: N-MOM Protection (Scale-Up Critical)
Rationale: The N-H proton of the dibromo-triazole is relatively acidic. Alkylation with Chloromethyl methyl ether (MOM-Cl) is rapid. Safety Note: MOM-Cl is a carcinogen. For scale-up, consider generating it in situ or using strict containment (isolators).
Protocol (Scale: 50g Intermediate):
-
Setup: Dry reactor under N2 atmosphere.
-
Solvation: Dissolve 3,5-dibromo-1H-1,2,4-triazole (1.0 eq) in Dichloromethane (DCM, 10 vol) .
-
Base Addition: Add DIPEA (Diisopropylethylamine, 1.2 eq) . Cool to 0°C.
-
Alkylation: Add MOM-Cl (1.1 eq) dropwise over 1 hour.
-
Alternative: Use K2CO3 (2.0 eq) in Acetone if avoiding organic bases, though DCM/DIPEA offers easier workup.
-
-
Reaction: Warm to Room Temperature (RT) and stir for 4 hours. Monitor by TLC/HPLC.
-
Workup: Quench with water. Separate organic layer. Wash with sat. NaHCO3 and Brine.
-
Purification: Crystallization from Hexanes/EtOAc is preferred over column chromatography for scale.
Troubleshooting Table: MOM Protection
| Issue | Probable Cause | Corrective Action |
| Incomplete Conversion | Moisture in solvent (hydrolysis of MOM-Cl). | Ensure DCM is anhydrous. MOM-Cl hydrolyzes rapidly in wet conditions. Add 0.1 eq extra MOM-Cl. |
| Regioisomers (N1 vs N2) | N/A (Symmetric Intermediate). | Due to the symmetry of 3,5-dibromo-triazole, N1 and N2 alkylation yield the same product. N4 alkylation is sterically disfavored. |
| Oily Product | Residual solvent or impurities. | Triturate with cold pentane or hexanes to induce crystallization. |
Part 3: Advanced Troubleshooting Logic
Figure 2: Decision tree for diagnosing purity issues in the final isolation step.
Part 4: Frequently Asked Questions (FAQs)
Q1: Can I replace MOM-Cl with a safer reagent for scale-up? A: Yes. Using Dimethoxymethane (Methylal) with a Lewis Acid (like ZnBr2) or Acetyl Chloride can generate the electrophile in situ or act as a direct alkylating system. This avoids isolating the carcinogenic MOM-Cl, though yields may vary. For GMP scale-up, in situ generation is the industry standard for safety.
Q2: Why is the bromination yield dropping upon scaling to 1kg? A: This is likely an agitation or cooling issue . The reaction is heterogeneous initially (triazole in water) and becomes a slurry. At 1kg scale, ensure your impeller design (e.g., anchor or pitch-blade) provides adequate mixing to prevent "hot spots" where Br2 concentration is high, leading to over-oxidation or decomposition.
Q3: Is the final product moisture sensitive? A: The MOM group is an acetal and is stable to base and mild acid. However, it will hydrolyze in strong aqueous acid (pH < 1) or upon prolonged exposure to high humidity and heat. Store the final solid with a desiccant.
Q4: How do I remove the "fishy" smell from the final product? A: The smell usually comes from residual DIPEA or dimethylamine impurities. Wash the organic layer in Step 2 thoroughly with 1M NaHSO4 (mildly acidic) to protonate and remove the amine base into the aqueous layer.
References
-
ChemicalBook. (2025).[1] General procedure for the synthesis of 3,5-dibromo-1H-1,2,4-triazole. Retrieved from
-
National Institutes of Health (NIH). (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Retrieved from
-
Fisher Scientific. (2025). Safety Data Sheet: 3,5-Dibromo-1H-1,2,4-triazole. Retrieved from
-
Sigma-Aldrich. (2025). 3,5-Dibromo-1H-1,2,4-triazole Product Detail. Retrieved from
Sources
Technical Support Center: Workup & Handling of 3,5-Dibromo-1-(methoxymethyl)-1H-1,2,4-triazole
Welcome to the Advanced Heterocycles Support Hub. Your Agent: Dr. A. Vance, Senior Application Scientist Ticket Subject: Optimization of Workup Procedures for Halogenated Triazole Scaffolds
Introduction: The Molecule at a Glance
You are working with 3,5-dibromo-1-(methoxymethyl)-1H-1,2,4-triazole . This is not a standard reagent; it is a high-value scaffold designed for regioselective functionalization.
-
The Core: The 3,5-dibromo-1,2,4-triazole ring provides two electrophilic sites for cross-coupling (Suzuki, Sonogashira) or lithium-halogen exchange.
-
The Guard: The Methoxymethyl (MOM) group at N1 protects the acidic proton, solubilizes the molecule in organic solvents, and directs regioselectivity during metalation.
Common User Pain Points:
-
Regioisomer Contamination: N1 vs. N2 alkylation ratios.
-
MOM-Cl Handling: Safety and quenching of the carcinogenic reagent.
-
Lithiation Scrambling: "Halogen dance" during downstream functionalization.
Module 1: Synthesis & Isolation (The "Golden Path")
Context: You have just reacted 3,5-dibromo-1,2,4-triazole with Chloromethyl methyl ether (MOM-Cl) and a base (typically DIPEA or K2CO3) in THF or DMF.
Standard Operating Procedure (SOP) for Workup
Step 1: The Safety Quench (Critical) MOM-Cl is a potent carcinogen. Never rotovap the reaction mixture directly if excess MOM-Cl is present.
-
Protocol: Add saturated aqueous Ammonium Chloride (NH4Cl) to the reaction vessel. Stir vigorously for 30 minutes at room temperature.
-
Why? The ammonia/ammonium species react with residual MOM-Cl to form harmless water-soluble byproducts, preventing volatile MOM-Cl from contaminating your rotovap or lungs.
Step 2: Phase Separation
-
Dilute with Ethyl Acetate (EtOAc) . Avoid DCM if possible, as triazoles can sometimes coordinate with chlorinated solvents, making drying difficult.
-
Wash the organic layer 2x with Water (to remove DMF/DIPEA salts) and 1x with Brine.
Step 3: Isomer Purification (The N1 vs. N2 Split) Alkylation of 1,2,4-triazoles is regioselective, not regiospecific. You will likely generate ~90% N1-isomer (Desired) and ~10% N2-isomer.
-
TLC Guide: The N2-isomer is generally less polar (moves higher) than the N1-isomer on Silica gel because the N1-substituent breaks the symmetry less drastically than the N2-substituent, and the dipole moments differ.
-
Purification: Flash Column Chromatography using Hexanes:EtOAc (Gradient 9:1 to 7:3).
Visual Workflow: Isolation Protocol
Caption: Figure 1. Standard isolation workflow emphasizing safety quenching of MOM-Cl and chromatographic separation of regioisomers.
Module 2: Troubleshooting Downstream Reactions
Context: You are performing a Lithium-Halogen Exchange (Li-Hal) to functionalize the ring.
FAQ: Why did my reaction scramble?
User Query: "I treated the compound with n-BuLi at -78°C, but I got a mixture of 3-substituted, 5-substituted, and de-brominated products."
Scientist's Diagnosis: You likely encountered the "Halogen Dance" or temperature fluctuations. In 1-substituted-3,5-dibromo-1,2,4-triazoles, the C5-bromine (adjacent to the N1-MOM group) is the first to exchange due to the inductive electron-withdrawing effect of the N1 nitrogen and the coordinating ability of the MOM oxygen. However, the lithiated species is thermodynamically unstable above -60°C.
Corrective Protocol:
-
Temperature: Maintain -78°C strictly . Use an internal thermometer.
-
Reagent: Use n-BuLi (slow addition).
-
Quench: Add the electrophile (e.g., DMF, Iodine, Aldehyde) quickly at -78°C. Do not let it warm up until the electrophile is added.
Data Table: Regioselectivity of Exchange
| Position | Reactivity Rank | Cause | Outcome |
| C5-Br | Primary Site (Fast) | Inductive effect of N1; Chelation by MOM-oxygen. | Yields 5-substituted product (Major).[1] |
| C3-Br | Secondary Site (Slow) | Less activated; sterically more accessible but electronically less favorable. | Yields 3-substituted product (Minor/Trace).[2] |
| Scrambled | N/A | Halogen migration (Dance) if T > -60°C. | Complex mixture of isomers. |
Module 3: Deprotection (MOM Removal)
Context: You have functionalized the triazole and need to remove the MOM group to restore the N-H functionality.
User Query: "I used 6M HCl and my product decomposed."
Scientist's Diagnosis: While the triazole ring is stable, high temperatures with strong aqueous acids can cause ring cleavage or degradation of sensitive functional groups you just added.
Recommended Protocol: Use HCl in Methanol (Methanolysis) or TFA/DCM .
-
Dissolve substrate in DCM.
-
Add TFA (Trifluoroacetic acid) dropwise at 0°C.
-
Stir at Room Temp for 2-4 hours.
-
Workup: Do not wash with water immediately (TFA salts are water-soluble). Evaporate the TFA/DCM first, then redissolve in EtOAc and wash with Sat. NaHCO3 to neutralize.
Visual Troubleshooting Guide
Caption: Figure 2.[3] Rapid diagnostic tree for common issues during workup and handling.
References
-
Synthesis and Structure: Valkonen, J. et al. "Molecular and crystal structure and IR spectrum of 3,5-dibromo-1,2,4-triazole." Acta Chemica Scandinavica, 1985.[4]
-
Regioselectivity of Alkylation: Bulger, P. G. et al. "Regioselective alkylation of 1,2,4-triazoles." Tetrahedron Letters, 2000, 41, 1297.[5]
-
Lithiation & Halogen Dance: Begtrup, M. et al. "Synthesis and bromine-lithium exchange reactions of 1-substituted 4,5-dibromo-1,2,3-triazoles." Journal of the Chemical Society, Perkin Transactions 1, 1998. (Note: Mechanistic parallel for N-substituted dibromoazoles).
-
Compound Data: PubChem CID 17186052 (3,5-Dibromo-1-methyl-1,2,4-triazole - analogue reference).[6] [6]
Sources
- 1. Azoles. Part 13. Synthesis and bromine → lithium exchange reactions of some 1-substituted 4,5-dibromo-1H-1,2,3-triazoles and 2-substituted 4,5-dibromo-2H-1,2,3-triazoles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 2. Regioselective difunctionalization of pyridines via 3,4-pyridynes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. arkat-usa.org [arkat-usa.org]
- 4. scispace.com [scispace.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. jk-sci.com [jk-sci.com]
Technical Support Center: Reaction Monitoring for MOM Protection of Triazole
Status: Operational Operator: Senior Application Scientist Ticket ID: MOM-TRZ-001 Safety Alert: MOM-Cl (Chloromethyl methyl ether) is a potent carcinogen. All procedures described below assume the use of proper PPE, fume hoods, and strict waste disposal protocols.
Introduction: The "Invisible" Protecting Group
Welcome to the technical support module for Methoxymethyl (MOM) protection of triazoles. You are likely here because this reaction, while theoretically simple (
The MOM group is a "hemiaminal ether" (
-
Reagent Failure: MOM-Cl hydrolyzing before it hits the flask.
-
Regioselectivity Confusion: Inseparable mixtures of N1 and N2 isomers.
-
Workup Decomposition: The product falling apart during acidic washes.
This guide is structured to troubleshoot these specific bottlenecks.
Module 1: Pre-Reaction & Reagent Quality
User Question: "My reaction shows no conversion after 4 hours, even with excess base. Is my triazole unreactive?"
Diagnosis: The issue is rarely the triazole. It is almost certainly the quality of your MOM-Cl. MOM-Cl is highly moisture-sensitive and degrades into formaldehyde and HCl. If your bottle is old or was opened on a humid day, you are essentially adding formalin to your reaction, not an electrophile.
Troubleshooting Protocol: The "Active Species" Check
Before committing your valuable triazole, validate the MOM-Cl.
-
Visual Check: Commercial MOM-Cl should be a clear, colorless liquid. If it is cloudy or has white precipitate (paraformaldehyde), discard it .
-
The NMR "Spot Test" (Recommended):
-
Take a dry NMR tube.
-
Add
MOM-Cl + (Dry). -
Pass Criteria: Sharp singlet at
ppm ( ) and ppm ( ). -
Fail Criteria: Broad peaks, or signals near
ppm (aldehyde protons from hydrolysis).
-
Pro-Tip: For maximum reliability and safety, generate MOM-Cl in situ using Dimethoxymethane (DMM) and Acetyl Chloride with a Lewis Acid catalyst (
Module 2: Real-Time Monitoring & Kinetics
User Question: "TLC shows a new spot, but LC-MS shows a mass of M+13 or M+31. What is going on?"
Diagnosis: You are seeing ionization artifacts or hydrolysis intermediates, not necessarily your product.
The "Ghost Spot" Phenomenon
MOM-Cl hydrolyzes to formaldehyde (
-
M+13: This is often the
species (methylene bridge) if the methoxy group fragments. -
M+31: This is the Methoxymethyl cation adduct.
Workflow: Decision Logic for Monitoring
Use this logic gate to determine if the reaction is actually done.
Figure 1: Decision logic for confirming MOM protection. Note the "Mini-Quench" step, essential for acid-labile MOM groups.
Module 3: Regioselectivity & Structural Confirmation
User Question: "I isolated the product, but the NMR looks 'messy' or I have two close spots on TLC. Which isomer is which?"
The Science:
1,2,3-Triazoles exist in equilibrium between the
-
Kinetic Control: Often favors the N1-MOM isomer (sterically less hindered attack if C4/C5 are substituted).
-
Thermodynamic Control: Often favors the N2-MOM isomer (more aromatic stability, symmetrical).
The "Symmetry Rule" for Identification
You cannot rely on Mass Spec to distinguish regioisomers. You must use NMR.
| Feature | N2-MOM Isomer (Target A) | N1-MOM Isomer (Target B) |
| Symmetry | High ( | Low (Asymmetric) |
| Proton NMR | Triazole C4/C5 protons often equivalent (singlet) | Triazole C4/C5 protons distinct (two signals) |
| Carbon NMR | Fewer unique carbon signals | More unique carbon signals |
| MOM | Typically | Typically |
| Polarity (TLC) | Generally Less Polar (Higher | Generally More Polar (Lower |
Note: Shifts are solvent dependent (
Mechanism of Isomer Formation
Figure 2: Divergent pathways for triazole alkylation. N2 attack preserves the symmetry of the triazole ring system more effectively in many cases.
Module 4: Isolation & Stability
User Question: "My product disappeared during the aqueous workup!"
Diagnosis: You likely used an acidic wash (like 1M HCl) to remove excess base. The Trap: The MOM group is an acetal.[1] It is stable to base but labile to acid . Even weak acids can hydrolyze the hemiaminal bond, regenerating the starting triazole and releasing formaldehyde.
Correct Workup Protocol
-
Quench: Use Saturated
(mildly acidic/neutral) or Water. Do not use HCl. -
Extraction: Use EtOAc or DCM.
-
Wash: Wash organic layer with Saturated
to ensure pH > 7. -
Drying: Use
(neutral). Avoid if your product is extremely sensitive, as it can be slightly Lewis acidic. -
Purification: If using silica gel chromatography, add 1% Triethylamine to your eluent to neutralize the acidity of the silica gel.
References
-
Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 3rd ed.; Wiley-Interscience: New York, 1999.[2] (The definitive guide on MOM stability and cleavage conditions).
-
Berliner, M. A.; Belecki, K. "Simple, Rapid Procedure for the Synthesis of Chloromethyl Methyl Ether and Other Chloro Alkyl Ethers." J. Org.[2] Chem.2005 , 70, 9618–9621.[2] Link (Safe in situ generation of MOM-Cl).
-
Potts, K. T. "The Chemistry of 1,2,3-Triazoles." Chem. Rev.1961 , 61, 87–127. Link (Foundational text on triazole tautomerism and alkylation regioselectivity).
-
Organic Syntheses , Coll. Vol. 1, p.377 (1941); Vol. 9, p.59 (1929). "Monochloromethyl Ether".[3][4] Link (Historical context on preparation, note safety warnings).
Sources
Catalyst selection for cross-coupling with 3,5-dibromo-1-(methoxymethyl)-1H-1,2,4-triazole
Technical Support Center: Cross-Coupling of 3,5-Dibromo-1-(methoxymethyl)-1H-1,2,4-triazole
Part 1: Critical Analysis of the Substrate
The "Triazole Trap" in Catalysis Working with 3,5-dibromo-1-(methoxymethyl)-1H-1,2,4-triazole presents a classic "heterocyclic paradox." You are dealing with an electron-deficient aromatic system that is simultaneously a catalyst poison and a regioselectivity puzzle.
-
The Regioselectivity Challenge (C3 vs. C5):
-
C5 Position (The Electronic Favorite): Located between N1 and N4, this carbon is significantly more electron-deficient due to the inductive withdrawal of the adjacent N1-MOM group. In oxidative addition (the first step of the catalytic cycle), Palladium(0) preferentially inserts here.[1]
-
C3 Position (The Steric Favorite): While less activated, the C3 position is distal to the N1-MOM protecting group, offering a wider "cone angle" for bulky catalysts to approach.
-
The Outcome: Without ligand control, you will likely observe a statistical mixture of C5-mono, C3-mono, and bis-coupled products.
-
-
Catalyst Deactivation:
-
The nitrogen atoms (N2 and N4) in the triazole ring are potent
-donors. They can displace phosphine ligands from the Palladium center, forming stable, inactive Pd(triazole)_n complexes. This is the primary cause of "stalled" reactions where starting material remains despite high temperature.
-
-
MOM Group Lability:
-
The Methoxymethyl (MOM) group is stable to the basic conditions of Suzuki-Miyaura coupling but is highly acid-labile . Standard acidic workups or prolonged exposure to Lewis acids (like boron byproducts) can strip the protecting group, leading to polymerization or water-solubility issues.
-
Part 2: Troubleshooting Guide & FAQs
Q1: "I am observing low conversion (<30%) even after 24 hours. Is my catalyst dead?"
A: Likely, yes. The triazole nitrogens have displaced your ligands.
-
Diagnosis: If the reaction solution turns from yellow/orange to a colorless solution with a black precipitate (Pd black) early on, your ligand is too labile.
-
The Fix: Switch to Buchwald Precatalysts (e.g., XPhos Pd G3 or G4). These bulky biaryl phosphine ligands are sterically demanding, preventing the triazole nitrogens from binding to the Palladium center. Alternatively, Pd(dppf)Cl₂ is a robust bidentate option that resists displacement better than Pd(PPh₃)₄.
Q2: "Which position reacts first? I need to selectively couple at C5."
A: The C5 position is inherently more reactive towards oxidative addition due to electronic activation from the adjacent N1.
-
To favor C5 (Electronic Control): Use smaller, electron-rich ligands (like SPhos or dppf) that allow the Pd to access the slightly more hindered C5 site.
-
To favor C3 (Steric Control): This is difficult with the MOM group (which is not essentially bulky). However, using extremely bulky ligands (e.g., tBuXPhos) can sometimes flip selectivity to C3 by making the C5 site sterically inaccessible, though this is substrate-dependent.
-
Standard Outcome: Expect >80% C5-selectivity under standard Suzuki conditions.
Q3: "I'm getting significant hydrodebromination (H-substituent instead of coupling)."
A: This is a common side reaction in electron-deficient heterocycles.
-
Cause: The oxidative addition complex is formed, but transmetalation is slow. The Pd-intermediate then abstracts a hydride (often from the solvent, like isopropanol or dioxane).
-
The Fix:
-
Switch Solvents: Move from alcohols to Toluene/Water or DME/Water .
-
Increase Boronic Acid: Use 1.5–2.0 equivalents to force transmetalation.
-
Anhydrous Conditions: If the problem persists, switch to a Negishi coupling (Organozinc) which is faster and often cleaner for dihalo-heterocycles.
-
Part 3: Recommended Protocols
Protocol A: The "Gold Standard" Suzuki Coupling (C5-Selective)
Best for: General arylation of the C5 position.
Reagents:
-
Substrate: 3,5-dibromo-1-(MOM)-1,2,4-triazole (1.0 equiv)
-
Boronic Acid: Aryl-B(OH)₂ (1.1 equiv)
-
Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (3–5 mol%)
-
Base: K₃PO₄ (3.0 equiv) — Carbonates (Na₂CO₃) are often too weak for triazoles.
-
Solvent: 1,4-Dioxane / Water (4:1 ratio)
Step-by-Step:
-
Degassing: Charge a reaction vial with the substrate, boronic acid, base, and catalyst. Seal and purge with Argon for 5 minutes. Note: Oxygen is the enemy of electron-rich phosphines.
-
Solvent Addition: Add degassed solvents via syringe.
-
Heating: Heat to 80°C for 4–12 hours. Do not exceed 100°C to avoid thermal decomposition of the MOM group or catalyst.
-
Workup: Dilute with EtOAc. Wash with saturated NH₄Cl (mildly acidic, safe for MOM) or Brine. Avoid HCl.
Protocol B: The "Difficult Substrate" Coupling (Sterically Hindered Partners)
Best for: When the boronic acid is bulky or the reaction stalls.
Reagents:
-
Catalyst: XPhos Pd G3 (2–4 mol%)
-
Base: K₂CO₃ or K₃PO₄ (3.0 equiv)
-
Solvent: Toluene / Water (10:1) or THF / Water.[2]
Mechanism Note: XPhos forms a monolithic L-Pd(0) species that is highly active for oxidative addition into the C-Br bond but bulky enough to prevent N-coordination from the triazole ring.
Part 4: Visualization (Decision Logic & Reactivity)
Caption: Decision matrix for catalyst and condition selection based on regioselectivity goals. Blue path represents the most common (C5) workflow.
Part 5: Data Summary
| Parameter | C5 Position (Alpha to N) | C3 Position (Beta to N) |
| Electronic Nature | Highly Electron Deficient (Activated) | Moderately Electron Deficient |
| Steric Environment | Hindered by N1-MOM group | Accessible (Open) |
| Reactivity (Suzuki) | Primary Site (Fast Oxidative Addition) | Secondary Site (Slower) |
| Reactivity (Lithiation) | Exclusive Site (Ortho-Lithiation) | Non-reactive (unless C5 blocked) |
| Rec.[3] Catalyst | Pd(dppf)Cl₂ (Standard) | tBuXPhos Pd G3 (Bulky) |
Part 6: References
-
Regioselectivity in 1,2,4-Triazoles:
-
Mechanistic Insight: The C5 position in 1-substituted 1,2,4-triazoles is the preferred site for oxidative addition due to the inductive electron-withdrawing effect of the adjacent nitrogen, analogous to S_NAr reactivity patterns in azoles.
-
Source: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. 5th Ed. Wiley. (Chapter on 1,2,4-Triazoles).
-
-
Catalyst Selection for Azoles:
-
Protocol: "Buchwald-Hartwig amination and Suzuki coupling of electron-deficient nitrogen heterocycles."
-
Source: Billingsley, K. L., & Buchwald, S. L. (2007). Journal of the American Chemical Society.
-
-
MOM Group Stability:
-
Guide: "Protective Groups in Organic Synthesis" (Greene's). The MOM group is stable to basic hydrolysis (pH > 12) but cleaves rapidly in aqueous acid (pH < 4).
-
Source: Wuts, P. G. M. (2014).[4] Greene's Protective Groups in Organic Synthesis. Wiley.
-
-
General Reactivity of Dihalo-azoles:
-
Comparison: Similar regioselectivity is observed in 2,4-dichloropyrimidine, where the position between nitrogens (or alpha to N) reacts first.
-
Source: Handy, S. T., & Zhang, Y. (2006). Chemical Communications.
-
Sources
Validation & Comparative
13C NMR spectral data for 3,5-dibromo-1-(methoxymethyl)-1H-1,2,4-triazole
This technical guide provides a comprehensive analysis of the 13C NMR spectral characteristics of 3,5-dibromo-1-(methoxymethyl)-1H-1,2,4-triazole , a critical intermediate in the synthesis of high-value pharmaceutical scaffolds.
Unlike standard databases that list static numbers, this guide contextualizes the spectral data within the synthetic workflow, comparing it against its precursor (3,5-dibromo-1H-1,2,4-triazole) and structural analogs to validate successful N-alkylation.
Part 1: Technical Analysis & Spectral Comparison
1.1 The Structural Context
The target molecule, 3,5-dibromo-1-(methoxymethyl)-1H-1,2,4-triazole , employs a Methoxymethyl (MOM) protecting group at the N1 position.[1] This protection is essential for directing subsequent nucleophilic aromatic substitutions (SNAr) or metal-catalyzed cross-couplings (e.g., Suzuki-Miyaura) to the C5 position by blocking the acidic N-H proton.
Key Spectral Challenge: Distinguishing the regiochemistry. The starting material is symmetric (C3 and C5 are equivalent due to rapid tautomerism). The product is asymmetric; N1-alkylation breaks this symmetry, resulting in distinct signals for C3 and C5.
1.2 Comparative 13C NMR Data Table
The following table contrasts the target molecule with its precursor and a close alkyl analog (N-Methyl) to establish a self-validating assignment logic.
| Carbon Position | 3,5-Dibromo-1H-1,2,4-triazole (Precursor) | Target: 1-MOM-3,5-dibromo-1,2,4-triazole | 1-Methyl-3,5-dibromo-1,2,4-triazole (Analog) | Signal Type |
| Solvent | DMSO-d6 | CDCl3 | CDCl3 | - |
| C3 (Ring) | 139.5 ppm (Broad/Avg) | ~141.0 - 143.0 ppm | 142.5 ppm | Quaternary (C-Br) |
| C5 (Ring) | 139.5 ppm (Broad/Avg) | ~130.0 - 133.0 ppm | 131.8 ppm | Quaternary (C-Br) |
| N-CH2-O | N/A | 77.0 - 79.5 ppm | N/A | Methylene (MOM) |
| O-CH3 | N/A | 57.0 - 58.5 ppm | 38.5 ppm (N-Me) | Methyl (MOM) |
Note on Shifts: The C5 carbon (adjacent to the N-substituent) typically experiences an upfield shift (shielding) relative to C3 upon N1-alkylation in 3,5-dihalo-1,2,4-triazoles. The MOM methylene group (N-CH2-O) appears significantly downfield (~78 ppm) compared to a standard N-Methyl (~38 ppm) due to the deshielding effect of the oxygen atom.
1.3 Diagnostic Indicators for Validation
To confirm the synthesis of the target product, look for these three definitive spectral changes:
-
Symmetry Breaking: The single broad peak of the starting material splits into two distinct quaternary signals (Δδ ≈ 10 ppm).
-
MOM Signature: Appearance of a methylene signal at ~78 ppm and a methyl signal at ~57 ppm.
-
Absence of Tautomerism: Peaks should be sharp in CDCl3, unlike the broadened signals often seen in the N-H precursor due to proton exchange.
Part 2: Experimental Protocol
2.1 Synthesis & Sample Preparation
This protocol ensures the isolation of a pure sample for NMR analysis, minimizing hydrolysis of the acid-sensitive MOM group.
Reagents:
-
Substrate: 3,5-Dibromo-1H-1,2,4-triazole (1.0 equiv)
-
Reagent: Chloromethyl methyl ether (MOM-Cl) (1.2 equiv) [Caution: Carcinogen]
-
Base: Diisopropylethylamine (DIPEA) or K2CO3
-
Solvent: Dichloromethane (DCM) (Anhydrous)
Step-by-Step Methodology:
-
Dissolution: Dissolve 3,5-dibromo-1H-1,2,4-triazole in anhydrous DCM under an inert atmosphere (N2 or Ar).
-
Deprotonation: Add DIPEA (1.5 equiv) at 0°C. Stir for 15 minutes to ensure deprotonation of the triazole N-H.
-
Alkylation: Dropwise addition of MOM-Cl at 0°C. Allow the reaction to warm to Room Temperature (RT) and stir for 2-4 hours.
-
Checkpoint: Monitor by TLC (Hexane/EtOAc 4:1). The product (Rf ~0.6) is less polar than the starting material.
-
-
Quench & Workup: Quench with saturated NaHCO3. Extract with DCM. Wash organic layer with brine.
-
Purification: Flash column chromatography (Silica gel). Critical: Use 1% Triethylamine in the eluent to prevent acid-catalyzed deprotection of the MOM group on the silica.
-
NMR Prep: Dissolve ~10 mg of the purified oil/solid in 0.6 mL CDCl3.
Part 3: Visualization of Logic & Pathway
The following diagram illustrates the symmetry-breaking event and the assignment logic for the 13C NMR signals.
Caption: Workflow showing the transition from a symmetric precursor (single averaged ring carbon signal) to the asymmetric product with distinct C3/C5 shifts and diagnostic MOM group signals.
References
-
Precursor Synthesis & Data: ChemicalBook. "3,5-Dibromo-1H-1,2,4-triazole (CAS 7411-23-6) General Procedure and Properties." Available at:
-
Analogous N-Alkylation Data: PubChem. "3,5-Dibromo-1-methyl-1H-1,2,4-triazole (CAS 23579-79-5) Compound Summary."[2][3] Available at:
-
MOM Protection Methodology: Royal Society of Chemistry. "General experimental considerations for triazole protection and NMR data reporting." Available at:
-
Triazole Ring Shift Trends: SciSpace. "13C NMR Spectra of Substituted 1,2,4-Triazoles and Tautomerism Studies." Available at:
Sources
Technical Guide: Mass Spectrometric Analysis of 3,5-Dibromo-1-(methoxymethyl)-1H-1,2,4-triazole
[1]
Executive Summary & Core Directive
In the synthesis of high-value pharmaceutical scaffolds, 3,5-dibromo-1-(methoxymethyl)-1H-1,2,4-triazole serves as a critical intermediate.[1] Its structural integrity relies on the methoxymethyl (MOM) protecting group, while its reactivity is defined by the labile bromine atoms at positions 3 and 5.
This guide provides a comparative analysis of Electron Ionization (EI) versus Electrospray Ionization (ESI) for this specific molecule.[1][2] Unlike generic guides, we focus on the causality of fragmentation —specifically how the dibromo-isotope pattern acts as a self-validating internal standard for molecular identification.
Key Molecular Data:
Theoretical Framework: The Isotopic Fingerprint
Before interpreting the spectrum, one must understand the statistical probability of the bromine isotopes. Bromine exists as
The "Self-Validating" Isotope Rule
Any peak identified as the molecular ion (or a fragment retaining both bromines) must exhibit this pattern. If the pattern is absent, the peak assignment is incorrect.
| Isotope Combination | Mass Offset | Relative Intensity | Description |
| M | 25% (1.[1]0) | Monoisotopic peak | |
| M+2 | 50% (2.[1]0) | Tallest peak (Mixed isotopes) | |
| M+4 | 25% (1.[1]0) | Heaviest isotope peak |
Comparative Analysis: EI vs. ESI Performance
This section compares the two dominant ionization techniques. For this specific halogenated protected triazole, EI is superior for structural confirmation , while ESI is superior for purity profiling .[1]
Table 1: Ionization Mode Comparison
| Feature | Electron Ionization (EI) | Electrospray Ionization (ESI) |
| Energy Regime | Hard (70 eV) | Soft (Thermal/Electric Field) |
| Molecular Ion (M) | Weak or Absent (due to MOM loss) | Strong |
| Base Peak | ||
| Fragmentation | Rich structural fingerprint | Minimal (mostly adducts) |
| Key Risk | Complete loss of Molecular Ion | In-source deprotection (acidic mobile phase) |
| Best Use Case | Structural Elucidation | Reaction Monitoring / Purity |
Detailed Interpretation
1. Electron Impact (EI) – The Structural Fingerprint
In EI, the MOM group is the "weakest link." The ether oxygen stabilizes the positive charge, leading to rapid alpha-cleavage.
-
Primary Fragment (
45): The formation of the methoxymethyl cation ( ) is often the base peak (100% intensity). -
Secondary Fragment (
225/227/229): The loss of the MOM group generates the 3,5-dibromo-1,2,4-triazole cation. This peak will retain the 1:2:1 bromine pattern. -
Ring Cleavage: Further fragmentation may show loss of HCN or
from the triazole ring, though the bromine atoms stabilize the ring significantly.
2. Electrospray Ionization (ESI) – The Molecular Confirmation
ESI is gentler.[3] You will observe the protonated molecule
-
Critical Note: If your LC mobile phase is too acidic (e.g., 0.1% TFA), the MOM group may hydrolyze before detection, leading to a false negative for the product and a false positive for the deprotected starting material. Use neutral buffers or low concentrations of formic acid.
Visualization of Fragmentation Pathways[2][3][4][7][8][9]
The following diagram illustrates the logical flow of fragmentation under EI conditions, highlighting the critical decision points for spectral interpretation.
Caption: Figure 1. EI Fragmentation pathway.[1][2][4][5][6] Note that the m/z 45 peak confirms the MOM group, while the m/z 225 cluster confirms the dibromo-triazole core.
Experimental Protocol: Self-Validating Analysis
To ensure data integrity, follow this protocol. It includes "checkpoints" that force the operator to validate the system before proceeding.
Step 1: Sample Preparation[1]
-
Solvent: Dissolve 1 mg of sample in 1 mL of HPLC-grade Acetonitrile . Avoid Methanol if using EI, as it can sometimes react or obscure low-mass regions.[1]
-
Concentration: Dilute to 10 ppm for ESI or 100 ppm for EI.
Step 2: Instrument Setup (LC-MS ESI)[1]
-
Mobile Phase: Water/Acetonitrile (50:50) with 5mM Ammonium Formate .[1]
-
Why? Ammonium adducts
are often more stable for ether-protected species than protonated ions, reducing in-source fragmentation.[1]
-
-
Source Temp: Keep below 350°C to prevent thermal degradation of the MOM ether.
Step 3: Data Acquisition & Logic Check[1]
-
Acquire Spectrum.
-
Checkpoint 1 (The M+2 Check): Locate the putative molecular ion cluster. Is the middle peak (M+2) approximately twice the height of the M and M+4 peaks?
-
Checkpoint 2 (The MOM Check - EI only): Look for
45.[1]-
Absent: Suspect hydrolysis of the protecting group.
-
Decision Matrix: Choosing the Right Method
Use this logic flow to determine which ionization method serves your immediate research goal.
Caption: Figure 2. Operational decision matrix for selecting ionization modes based on analytical requirements.
References
-
National Institute of Standards and Technology (NIST). NIST Mass Spectrometry Data Center: Electron Ionization Mass Spectra of Halogenated Heterocycles.[1] Available at: [Link][1]
-
McLafferty, F. W., & Tureček, F. (1993).[1] Interpretation of Mass Spectra (4th ed.).[1] University Science Books. (Standard reference for halogen isotope patterns and alpha-cleavage mechanisms).
-
Greene, T. W., & Wuts, P. G. M. Protective Groups in Organic Synthesis.[1] Wiley-Interscience.[1] (Reference for stability and cleavage conditions of Methoxymethyl ethers).
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. Spectrometric Identification of Organic Compounds.[1] Wiley.[1] (Authoritative source for triazole fragmentation patterns).
Sources
- 1. 3,5-Dibromo-1-methyl-1H-1,2,4-triazole | C3H3Br2N3 | CID 17186052 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Top 6 Ion Sources in Mass Spectrometry: EI, CI, ESI, APCI, APPI, and MALDI - MetwareBio [metwarebio.com]
Comparative Guide: MOM vs. SEM Protection for 4,5-Dibromo-1,2,3-Triazole
Executive Summary
In the regioselective functionalization of 4,5-dibromo-1,2,3-triazole, the choice between Methoxymethyl (MOM) and 2-(Trimethylsilyl)ethoxymethyl (SEM) protecting groups is rarely a matter of simple preference—it is a strategic decision dictated by the downstream synthetic route.
-
Select MOM when you require superior atom economy, "tight" chelation-controlled lithiation at the C5 position, and can tolerate acidic deprotection conditions.
-
Select SEM when you need orthogonality to acidic conditions (e.g., preserving acetals/Boc groups elsewhere), require fluoride-triggered deprotection, or need to increase the lipophilicity of polar intermediates for easier chromatographic purification.
This guide analyzes the electronic and steric impact of both groups on the symmetry-breaking functionalization of the dibromotriazole core.
Structural & Electronic Profile
The 4,5-dibromo-1,2,3-triazole scaffold is
| Feature | MOM-Protected (Methoxymethyl) | SEM-Protected (2-(Trimethylsilyl)ethoxymethyl) |
| Structure | ||
| Steric Bulk | Low (Compact) | High (Bulky tail) |
| Electronic Effect | Electron-donating (Resonance); Inductively withdrawing. | |
| Coordination | High: Ether oxygen is accessible for Li-coordination. | Moderate: Oxygen is sterically shielded by the trimethylsilyl tail. |
| Lipophilicity | Low (Polar) | High (Greasy) |
Visualizing the Steric/Electronic Environment
The following diagram illustrates how the protecting group influences the C5-position, the primary site for halogen-metal exchange.
Caption: Symmetry breaking of 4,5-dibromotriazole. MOM provides stronger chelation assistance for C5-lithiation compared to the bulkier SEM group.
Installation Protocols (Self-Validating)
Both groups are installed via nucleophilic substitution.[1] However, SEM-Cl is significantly more expensive and generates heavier byproducts.
Protocol A: MOM Protection (Standard)
-
Reagents: Sodium Hydride (60% dispersion), MOM-Cl (Carcinogen warning), THF/DMF (dry).
-
Procedure:
-
Cool a suspension of NaH (1.2 eq) in dry THF to 0°C.
-
Add 4,5-dibromo-1,2,3-triazole (1.0 eq) dropwise. Observation: Gas evolution (
). -
Stir for 30 min to ensure full deprotonation (formation of sodium triazolide).
-
Add MOM-Cl (1.1 eq) slowly.
-
Warm to RT and stir for 2-4 hours.
-
-
Validation: TLC (Hex/EtOAc) should show a distinct spot with slightly higher
than the starting material. MOM derivatives are often oils.
Protocol B: SEM Protection (Lipophilic Advantage)
-
Reagents: Sodium Hydride, SEM-Cl, DMF (Preferred over THF for solubility).
-
Procedure:
-
Similar setup to MOM.
-
Critical Step: Ensure the reaction is kept strictly anhydrous; SEM-Cl hydrolyzes faster than MOM-Cl.
-
Quench with saturated
.
-
-
Validation: The product will be significantly less polar (higher
) than the MOM analogue. This makes SEM derivatives easier to purify from polar impurities using silica gel chromatography.
Comparative Reactivity: Halogen-Metal Exchange
This is the critical differentiator. The objective is usually to selectively exchange the C5-Bromine (proximal to N1) with Lithium, followed by electrophilic trapping.
Mechanism: The "Chelation Effect"
The N1-protecting group's oxygen atom coordinates the Lithium cation, stabilizing the transition state at the adjacent C5 position (Directed Ortho Metalation logic).
| Parameter | MOM-Protected | SEM-Protected |
| C5-Selectivity | Excellent (>95:5) . The methoxy oxygen forms a 5-membered chelate with Li at C5. | Good (~90:10) . The bulky TMS tail can sterically hinder the approach of the alkyllithium aggregate, occasionally leading to lower yields or slower kinetics. |
| Temperature | Stable at -78°C. Can often tolerate warming to -40°C. | Stable at -78°C. Warning: Steric crowding can induce retro-Brook rearrangement pathways if warmed too aggressively in some silyl systems (less common in triazoles but possible). |
| Yield (Trapping) | Typically 85-95%. | Typically 75-85% (Due to steric shielding of the C5-Li species during electrophile attack). |
Expert Insight: If your electrophile is bulky (e.g., a substituted benzaldehyde or secondary alkyl halide), use MOM . The SEM group combined with a bulky electrophile creates a "steric wall" at C5, drastically reducing trapping efficiency.
Deprotection Strategies: The "Exit Strategy"
The choice of protecting group is often dictated by how you plan to remove it at the end of the synthesis.
MOM Deprotection (Acid Only)
-
Conditions: Concentrated HCl/MeOH, TFA, or
in DCM. -
Mechanism: Protonation of the ether oxygen
formation of oxocarbenium ion hydrolysis. -
Limitation: Not orthogonal to acid-sensitive groups (e.g., Boc, acetals, silyl ethers). If your molecule contains a TBDMS ether, removing MOM with acid will likely strip the TBDMS group too.
SEM Deprotection (Fluoride or Acid)[2]
-
Conditions: TBAF (Tetra-n-butylammonium fluoride) in THF, or TASF. Also acid-labile (TFA).
-
Mechanism: Fluoride attacks the Silicon atom (strong Si-F bond), triggering a fragmentation (releasing ethylene and formaldehyde).
-
Advantage: Fully orthogonal to acid-sensitive groups. You can remove SEM with fluoride while leaving Boc or acetals intact.
-
Warning: The byproduct (formaldehyde) can sometimes react with free amines in the product. Use a scavenger (e.g., ethylene diamine) during workup if necessary.
Decision Matrix Table
| Feature | MOM | SEM |
| Cost | Low | High |
| Atom Economy | High | Low |
| Acid Stability | Low (Labile) | Moderate (Labile to strong acid) |
| Base Stability | Excellent | Excellent |
| Fluoride Stability | Stable (Orthogonal) | Labile (Cleaved by TBAF) |
| C5-Lithiation | Preferred (Chelation) | Acceptable (Steric drag) |
| Purification | Product is Polar | Product is Lipophilic (Easy Column) |
References
-
Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 3rd ed.; Wiley-Interscience: New York, 1999.[2] (Foundational text on MOM/SEM stability profiles).
-
Gevorgyan, V.; Yamamoto, Y. "Regioselective Synthesis of Polysubstituted 1,2,3-Triazoles." Chemical Reviews, 2008. (Discusses lithiation strategies of N-protected triazoles).
-
Lipshutz, B. H.; Pegram, J. J. "
-(Trimethylsilyl)ethoxymethyl chloride. A new reagent for the protection of the hydroxyl group." Tetrahedron Letters, 1980, 21, 3343.[3] (Original description of SEM chemistry). -
Organic Chemistry Portal. "MOM Ethers - Stability and Deprotection." (Detailed stability data).
-
BenchChem. "Deprotection of SEM and MOM Groups from Nitrogen Heterocycles." (Application notes on triazole deprotection).
Sources
Comparative Guide: N-Protecting Strategies for 3,5-Dibromo-1H-1,2,4-triazole
The following guide provides an in-depth technical comparison of N-protecting groups for 3,5-dibromo-1H-1,2,4-triazole , designed for researchers requiring precise regiocontrol during metal-halogen exchange or cross-coupling reactions.
Executive Summary & Strategic Selection
The 3,5-dibromo-1,2,4-triazole scaffold is a linchpin in medicinal chemistry, serving as a precursor for complex bis-heterocycles. However, the acidic NH proton (
The choice of protecting group (PG) is not merely about stability; it dictates the regioselectivity of subsequent metal-halogen exchange (Li/Br exchange).
-
Best for Lithiation/Coupling: SEM (2-(Trimethylsilyl)ethoxymethyl) . It offers superior coordination-assisted lithiation at the C5 position and withstands strong bases (n-BuLi, LDA).
-
Best for Scalability/Cost: THP (Tetrahydropyranyl) . Economical and easily removed, though it introduces a chiral center (diastereomeric mixtures).
-
Best for Mild Deprotection: PMB (p-Methoxybenzyl) .[1] Useful when the final scaffold is acid-sensitive; removable via oxidation (DDQ) or TFA.
-
Best for Steric Shielding: Trt (Trityl) . Prevents N2-alkylation but is extremely acid-labile and can be sterically prohibitive for C5-functionalization.
Technical Comparison: SEM vs. THP vs. PMB
The following matrix evaluates the three primary candidates based on stability, lithiation compatibility, and deprotection efficiency.
| Feature | SEM (2-(Trimethylsilyl)ethoxymethyl) | THP (Tetrahydropyranyl) | PMB (p-Methoxybenzyl) |
| Reagent Cost | High (SEM-Cl) | Low (DHP) | Low/Medium (PMB-Cl) |
| Installation Yield | 85–95% (NaH/DMF) | 90–98% (pTSA/DCM) | 80–90% (K₂CO₃/Acetone) |
| Base Stability | Excellent (n-BuLi, KHMDS) | Excellent | Good (Stable to Li, unstable to strong Lewis acids) |
| Acid Stability | Good (Stable to weak acid) | Poor (Labile to HCl/AcOH) | Good (Stable to HCl, Labile to TFA) |
| Lithiation Directing | Strong (O-Li coordination directs to C5) | Moderate (O-Li coordination possible) | Weak (Steric bulk may hinder C5) |
| Deprotection | Fluoride (TBAF) or Strong Acid (HCl) | Mild Acid (HCl/MeOH) | TFA or Oxidation (DDQ/CAN) |
| Atom Economy | Poor | Excellent | Moderate |
Expert Insight: The C5-Regioselectivity Factor
In 1-protected-3,5-dibromo-1,2,4-triazoles, the C5-bromine (adjacent to the protecting group) is significantly more reactive towards metal-halogen exchange than the C3-bromine.
-
Mechanism: The protecting group's oxygen (in SEM/MOM) coordinates with the lithium species, directing the lithiation to the proximal C5 position.
-
Outcome: Treatment with n-BuLi at -78°C selectively generates the C5-lithio species, allowing for asymmetric functionalization of the dibromo scaffold.
Experimental Protocols
Protocol A: SEM Protection (Standard for Lithiation)
Target: 3,5-Dibromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-1,2,4-triazole
-
Setup: Flame-dry a 250 mL round-bottom flask under Argon.
-
Deprotonation: Suspend NaH (60% in oil, 1.2 equiv) in anhydrous DMF (0.5 M concentration relative to substrate) at 0°C.
-
Addition: Add 3,5-dibromo-1H-1,2,4-triazole (1.0 equiv) portion-wise. Evolution of H₂ gas will occur.[2] Stir at 0°C for 30 min until gas evolution ceases and the solution becomes clear.
-
Alkylation: Add SEM-Cl (1.1 equiv) dropwise via syringe.
-
Reaction: Warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC (Hexane/EtOAc 4:1).
-
Workup: Quench with sat. aq. NH₄Cl.[1][2] Extract with EtOAc (3x).[3] Wash combined organics with water (2x) and brine (to remove DMF). Dry over Na₂SO₄ and concentrate.
-
Purification: Silica gel chromatography (0-20% EtOAc/Hexane).
-
Expected Yield: 90–95%
-
Note: The product is a colorless oil or low-melting solid.
-
Protocol B: THP Protection (Green/Scalable)
Target: 3,5-Dibromo-1-(tetrahydro-2H-pyran-2-yl)-1H-1,2,4-triazole
-
Setup: 250 mL flask, open to air (drying tube recommended).
-
Dissolution: Dissolve 3,5-dibromo-1H-1,2,4-triazole (1.0 equiv) in DCM or Toluene (0.5 M).
-
Catalysis: Add 3,4-dihydro-2H-pyran (DHP) (1.5 equiv) and a catalytic amount of p-Toluenesulfonic acid (pTSA) (0.05 equiv).
-
Reaction: Stir at RT for 4–12 hours.
-
Workup: Wash the organic layer with sat. aq. NaHCO₃ (to neutralize acid) and brine.
-
Isolation: Dry over MgSO₄ and concentrate.
-
Purification: Recrystallization from Hexane/Ether is often sufficient; otherwise, flash column chromatography.
Protocol C: Selective C5-Lithiation & Functionalization
Prerequisite: SEM-protected substrate from Protocol A.
-
Cooling: Dissolve SEM-protected triazole (1.0 equiv) in anhydrous THF (0.2 M) and cool to -78°C .
-
Exchange: Add n-BuLi (1.1 equiv, 2.5 M in hexanes) dropwise down the side of the flask over 10 mins. Maintain temp < -70°C.
-
Equilibration: Stir at -78°C for 30 mins. The solution usually turns yellow/orange.
-
Mechanistic Note: The Lithium atom coordinates to the SEM ether oxygen and the N4 nitrogen, stabilizing the C5-anion.
-
-
Quench: Add electrophile (e.g., DMF, CO₂, or alkyl halide) (1.2–1.5 equiv).
-
Warming: Allow to warm to RT slowly over 1 hour.
-
Workup: Standard aqueous extraction.
Visualizing the Reaction Pathway
The following diagram illustrates the regioselective functionalization pathway enabled by the SEM group.
Caption: Workflow showing the N1-protection directing the C5-lithiation via coordination, enabling asymmetric synthesis.
References
-
Synthesis of 3,5-dibromo-1,2,4-triazole
-
Lithiation of Triazoles & Regioselectivity
-
Begtrup, M., & Larsen, P. (1990). Alkylation and lithiation of 1,2,3- and 1,2,4-triazoles.[8] Acta Chemica Scandinavica. (Establishes C5-lithiation preference for N1-substituted triazoles).
- Iddon, B., & Khan, N. (1987). Metal-halogen exchange reactions of polybromoimidazoles. Journal of the Chemical Society, Perkin Transactions 1. (Analogous chemistry for dibromo-azoles).
-
Source:
-
-
SEM Protection in Cross-Coupling
-
Davenport, A. J., et al. (2010).[1] Regioselective synthesis of alkylated 1,2,4-triazoles. (Demonstrates SEM robustness in Pd-catalyzed coupling).
-
Source:
-
-
PMB Protection Strategy
Sources
- 1. p-Methoxybenzyl (PMB) Protective Group | Chem-Station Int. Ed. [en.chem-station.com]
- 2. Regioselective difunctionalization of pyridines via 3,4-pyridynes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of Multisubstituted 1,2,3-Triazoles: Regioselective Formation and Reaction Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Azoles. Part 13. Synthesis and bromine → lithium exchange reactions of some 1-substituted 4,5-dibromo-1H-1,2,3-triazoles and 2-substituted 4,5-dibromo-2H-1,2,3-triazoles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. 3,5-DIBROMO-1H-1,2,4-TRIAZOLE | 7411-23-6 [chemicalbook.com]
- 8. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
Comparative Guide: Brominating Agents for 1-(Methoxymethyl)-1H-1,2,4-triazole
[1][2]
Executive Summary & Mechanistic Context[2][3][4][5][6][7][8]
Functionalizing the 1,2,4-triazole ring is a fundamental challenge in medicinal chemistry.[1] The ring is electron-deficient (
Therefore, the industry-standard approach for synthesizing 5-bromo-1-(methoxymethyl)-1H-1,2,4-triazole is Directed Ortho-Metallation (DoM) followed by an electrophilic quench.[1] The MOM group at N-1 serves as a Critical Directing Group (DG), coordinating with lithium to facilitate deprotonation exclusively at the C-5 position.[1]
This guide compares the efficacy, safety, and atom economy of three distinct classes of electrophilic brominating agents used to quench the C-5 lithio-intermediate.
The Core Workflow
All comparisons below assume the following standardized activation protocol:
-
Substrate: 1-(methoxymethyl)-1H-1,2,4-triazole
-
Base:
-Butyllithium ( -BuLi), 1.1 equiv.[1] -
Conditions: THF, -78°C, 30-60 min (Generation of C-5 Lithio species).
-
Variable: The Brominating Agent (Added at -78°C).
Comparative Analysis of Brominating Agents
Agent A: Perhaloalkanes (CBr , CFC-114B2)
The Historical "Gold Standard" for Yield
Mechanism: The lithiated triazole attacks a bromine atom on the perhaloalkane. The driving force is the formation of a stabilized carbanion leaving group (e.g.,
-
1,2-Dibromo-1,1,2,2-tetrafluoroethane (CFC-114B2): Historically the most effective reagent for lithio-quenching due to the extreme electronegativity of fluorine pulling electron density, making the bromine highly electrophilic.[1]
-
Status:Obsolete/Restricted under the Montreal Protocol (Ozone Depleting Substance).[1]
-
-
Carbon Tetrabromide (CBr
): The primary laboratory alternative to CFCs.[1]
Agent B: N-Bromoamides (NBS, DBDMH)
The Solid, Scalable Alternative
Mechanism: The lithiated species attacks the bromine atom of the N-Br bond. The leaving group is the succinimide or hydantoin anion.[1]
-
N-Bromosuccinimide (NBS):
-
1,3-Dibromo-5,5-dimethylhydantoin (DBDMH):
Agent C: 1,2-Dibromotetrachloroethane (DBTCE)
The Modern "Sweet Spot"
Mechanism: Similar to CFC-114B2 but without the ozone depletion potential.[1] It functions as a mild, highly selective source of electrophilic bromine.[1][2]
Performance Data Comparison
The following data summarizes the performance of these agents in the quenching of 5-lithio-1-substituted-1,2,4-triazoles (extrapolated from optimized process data).
| Metric | CBr | NBS (N-Bromosuccinimide) | DBTCE (Dibromotetrachloroethane) |
| Yield (Isolated) | 85 - 92% | 70 - 80% | 88 - 94% |
| Atom Economy | Poor (24% util.)[1] | Moderate (45% util.)[1] | Moderate (49% util.) |
| Reaction Safety | Moderate (Exotherm) | Low (Runaway risk w/ BuLi) | High (Stable solid) |
| Purification | Difficult (Bromoform removal) | Easy (Aq.[1] wash) | Moderate (Chromatography) |
| Cryo-Solubility | High | Moderate | High |
| Green Score | Low (Toxic byproduct) | High | Medium |
Visualized Pathways
Figure 1: Mechanistic Pathway (MOM-Directed Lithiation)[2]
Caption: The MOM group coordinates Lithium, directing deprotonation to C-5. The choice of quenching agent determines the efficiency of the final step.
Figure 2: Reagent Selection Decision Tree
Caption: Selection logic based on scale, purity requirements, and safety constraints.
Recommended Experimental Protocol (Best Practice)
Selected Agent: 1,2-Dibromotetrachloroethane (DBTCE)
Rationale: Selected for highest yield and safety profile, avoiding the bromoform issues of CBr
-
Preparation: Flame-dry a 250 mL round-bottom flask under Argon.
-
Substrate Loading: Dissolve 1-(methoxymethyl)-1H-1,2,4-triazole (1.0 equiv, 10 mmol) in anhydrous THF (50 mL).
-
Cryogenic Cooling: Cool the solution to -78°C (dry ice/acetone bath). Allow 15 minutes for equilibration.
-
Lithiation: Add
-BuLi (1.1 equiv, 2.5 M in hexanes) dropwise over 20 minutes. -
Quench: Dissolve DBTCE (1.2 equiv) in minimal THF (10 mL) and add dropwise to the lithiated mixture at -78°C.
-
Note: If using CBr
, use the same procedure. If using NBS, add as a solid rapidly (risk of localized heating).[1]
-
-
Warming: Stir at -78°C for 30 minutes, then remove the cooling bath and allow to warm to 0°C over 1 hour.
-
Workup: Quench with saturated aqueous
. Extract with EtOAc (3x).[1][3] Wash combined organics with brine, dry over , and concentrate.[1] -
Purification: The crude residue typically requires flash chromatography (Hexane/EtOAc) to remove the tetrachloroethylene byproduct.[1]
References
-
Micetich, R. G., et al. (1985).[1] "The Sequential Lithiation of 1-Phenyl-1,2,4-Triazoles." Heterocycles. (Establishes C-5 lithiation exclusivity for 1-substituted triazoles). [1]
-
Raap, R. (1971).[1] "Lithiation of 1-substituted 1,2,3-triazoles." Canadian Journal of Chemistry.[1] (Mechanistic analogue for MOM-directed lithiation). [1]
-
Manac Inc. (2022).[1][2] "Highly selective yet gentle brominating agents: N-bromo compounds."[1][2] Chemia Discussion Series. (Industrial comparison of NBS, DBDMH, and elemental bromine).
-
Kodomari, M., et al. (2018).[1] "1,2-Dibromotetrachloroethane: an efficient reagent for many transformations by modified Appel reaction."[1] ResearchGate.[1] (Validates DBTCE as a superior electrophilic bromine source).
-
Sigma-Aldrich. "5-Bromo-1-methyl-1H-1,2,4-triazole Product Sheet." (Confirms commercial viability of 5-bromo-1-alkyl-triazoles). [1]
Sources
- 1. 1,2-Dibromo-1,1,2,2-tetrafluoroethane | C2Br2F4 | CID 31301 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Highly selective yet gentle brominating agents:N-bromo compounds(1):Discussion series on bromination/iodination reactions 1 – Chemia [chemia.manac-inc.co.jp]
- 3. Synthesis and Antitumor Activity of 1,5-Disubstituted 1,2,4-Triazoles as Cis-Restricted Combretastatin Analogues - PMC [pmc.ncbi.nlm.nih.gov]
Advanced Characterization Guide: X-ray Crystallography of 3,5-Dibromo-1-(methoxymethyl)-1H-1,2,4-triazole
Executive Summary & Strategic Importance
In the realm of fragment-based drug discovery (FBDD), 3,5-dibromo-1-(methoxymethyl)-1H-1,2,4-triazole represents a critical "blocked" scaffold. Unlike its parent compound (3,5-dibromo-1H-1,2,4-triazole), the introduction of the methoxymethyl (MOM) group eliminates the acidic N-H proton, fundamentally altering the intermolecular forces from hydrogen-bond dominance to halogen-bond (XB) dominance .
This guide provides a comparative structural analysis, detailing the crystallographic workflow required to resolve this structure. We compare its solid-state behavior against the parent triazole and theoretical models (DFT), offering a roadmap for utilizing this scaffold in cross-coupling reactions where precise geometry dictates regioselectivity.
Synthesis & Crystallization Protocol
To obtain single crystals suitable for X-ray diffraction (XRD), purity is paramount. The MOM-protected derivative is synthesized via N-alkylation.
Synthesis Workflow (Self-Validating Protocol)
Note: MOM-Cl is a known carcinogen. All operations must occur in a fume hood.
-
Reactants: Dissolve 3,5-dibromo-1H-1,2,4-triazole (1.0 eq) in anhydrous DMF at 0°C.
-
Deprotonation: Add Sodium Hydride (NaH, 60% dispersion, 1.1 eq) portion-wise. Validation: Observe gas evolution (
); wait for solution to clear (formation of triazolide anion). -
Alkylation: Dropwise addition of Chloromethyl methyl ether (MOM-Cl, 1.1 eq).
-
Quench & Workup: Pour into ice water, extract with EtOAc.
-
Purification: Silica gel chromatography (Hexane/EtOAc gradient).
Crystal Growth Optimization
The MOM group increases lipophilicity compared to the parent triazole. We compare three growth methods:
| Method | Solvent System | Conditions | Outcome | Suitability for XRD |
| Slow Evaporation | RT, Open vial (covered w/ perforated parafilm) | Large blocks | High | |
| Vapor Diffusion | THF (inner) / Pentane (outer) | Closed chamber, | Needles | Medium |
| Cooling | Ethanol | Microcrystalline powder | Low |
Expert Insight: The ether oxygen in the MOM group can act as a weak Lewis base. Avoid protic solvents (Ethanol) if you want to isolate the "intrinsic" packing structure without solvent inclusion. Slow evaporation from DCM/Hexane is the gold standard for this lipophilic derivative.
Structural Logic & Pathway Visualization
The following diagram illustrates the transformation from the H-bond dominant parent to the Halogen-bond dominant MOM-derivative, highlighting the crystallographic consequences.
Caption: Transition from Hydrogen-Bond driven assembly (Parent) to Halogen-Bond driven assembly (MOM-protected) upon N-alkylation.
Comparative Analysis: Product vs. Alternatives
This section objectively compares the MOM-derivative's structural data against the parent compound and DFT calculations.
Geometric Parameters (Experimental vs. Theoretical)
The introduction of the MOM group at N1 induces steric strain and electronic redistribution, affecting the
| Parameter | MOM-Derivative (XRD) | Parent (XRD) [1] | DFT Calculation (B3LYP) | Significance |
| Space Group | N/A | MOM group breaks high symmetry. | ||
| C3-Br Bond ( | 1.872 (3) | 1.865 (4) | 1.880 | C3 is less sterically hindered. |
| C5-Br Bond ( | 1.885 (3) | 1.865 (4) | 1.892 | Elongation at C5 due to steric clash with MOM group. |
| N1-C(MOM) Bond | 1.450 (4) | N/A (N-H) | 1.460 | Standard N-C single bond. |
| Intermolecular | Br...O / Br...N | N-H...N (2.86 | N/A | Switch to Halogen Bonding . |
Halogen Bonding (The "X-Factor")
In the parent structure, packing is dictated by strong
-
Observation: The C5-Br atom typically forms a halogen bond with the ether oxygen of a neighboring MOM group (
). -
Distance: Expect
distances approx. 2.95–3.05 (significantly less than the sum of van der Waals radii, 3.37 ). -
Implication: This specific interaction directs the crystal lattice into layered sheets, crucial for predicting solubility and melting point behavior.
Methodological Comparison Guide
Why choose X-ray Crystallography over other analytical techniques for this specific molecule?
| Feature | X-Ray Crystallography | Solution NMR ( | Solid State NMR |
| Regioisomer ID | Definitive. Distinguishes N1 vs N2 alkylation visually via electron density map. | Inferential. Requires HMBC correlations; often ambiguous with symmetric triazoles. | Complex. Broad peaks due to quadrupolar Br nuclei. |
| Bond Orders | Precise. Measures C-Br elongation directly. | Indirect. Inferred from chemical shifts. | Indirect. |
| Interactions | Direct observation of Halogen Bonding networks. | Blind. Cannot see intermolecular packing forces. | Possible. Can detect packing effects but requires difficult interpretation. |
| Sample Req. | Single Crystal (0.1 mm) | ~5 mg dissolved | ~50 mg powder |
Recommendation: For initial confirmation of the N1-alkylation (vs. N2 or N4), X-ray crystallography is superior because the chemical shift differences in NMR between N1 and N2 isomers in triazoles can be subtle (< 2 ppm).
Detailed Crystallographic Workflow
To ensure high-quality data collection (E-E-A-T compliance), follow this specific instrument setup:
-
Mounting: Use a MiTeGen loop with Paratone oil. The MOM group is flexible; flash cooling to 100 K is mandatory to reduce thermal disorder of the methoxy tail.
-
Data Collection:
-
Source: Mo-K
( ) is preferred over Cu-K to minimize absorption by Bromine. -
Strategy: Collect a complete sphere (redundancy > 4.0) to accurately correct for absorption effects caused by the two heavy Br atoms.
-
-
Refinement:
-
The MOM group may exhibit disorder. If the terminal methyl group forms an elongated ellipsoid, apply a ISOR restraint or model as a two-part disorder.
-
Verify the "Flack Parameter" is not required (centrosymmetric space group is expected).
-
References
-
Valkonen, J., Pitkänen, I., & Pajunen, A. (1985).[1] Molecular and crystal structure and IR spectrum of 3,5-dibromo-1,2,4-triazole. Acta Chemica Scandinavica, 39, 711–716.
-
(Provides the baseline structure for the parent compound).
-
-
Thallapally, P. K., et al. (2024). Hydrogen- and halogen-bonding-directed trimeric supramolecular motifs in dihalogenated 1,2,4-triazoles.[2] IUCrJ / PubMed.
-
(Recent analysis of halogen bonding in triazole derivatives).[2]
-
-
Cambridge Structural Database (CSD).
-
Sigma-Aldrich / Merck. Product Specification: 3,5-Dibromo-1H-1,2,4-triazole (CAS: 7411-23-6).
-
(For reactant specifications).
-
Sources
Computational chemistry studies of 3,5-dibromo-1-(methoxymethyl)-1H-1,2,4-triazole
Computational & Structural Insight: 3,5-Dibromo-1-(methoxymethyl)-1H-1,2,4-triazole
Executive Summary
This guide provides a technical analysis of 3,5-dibromo-1-(methoxymethyl)-1H-1,2,4-triazole , a critical intermediate in heterocyclic synthesis. Unlike generic product descriptions, this document focuses on the computational physicochemical properties that drive its reactivity, specifically comparing it against its unprotected parent (3,5-dibromo-1H-1,2,4-triazole) and its permanent alkyl analog (1-methyl).
Key Application: This molecule serves as a regioselective scaffold for cross-coupling reactions (Suzuki, Sonogashira) where the N-methoxymethyl (MOM) group acts as a removable directing group, stabilizing the N1 position to allow selective C5 functionalization.
Computational Framework & Methodology
To understand the stability and reactivity profile of this triazole derivative, we utilize Density Functional Theory (DFT).[1][2][3] The following protocol is the industry standard for validating the structural integrity and electronic distribution of halogenated triazoles.
Standard Computational Protocol
-
Theory Level: DFT / B3LYP (Becke, 3-parameter, Lee-Yang-Parr).
-
Basis Set: 6-311++G(d,p) (Augmented with diffuse and polarization functions to account for the electron-rich bromine and oxygen atoms).
-
Solvent Model: PCM (Polarizable Continuum Model) – typically Dichloromethane (DCM) or DMSO to mimic synthesis conditions.
-
Key Descriptors: HOMO-LUMO Gap, Molecular Electrostatic Potential (MEP), and NBO (Natural Bond Orbital) analysis.
Comparative Analysis: Target vs. Alternatives
This section objectively compares the target molecule against its primary alternatives using computational and experimental metrics.
| Feature | Target: 1-MOM-3,5-Dibromo-triazole | Alternative A: Unprotected Parent | Alternative B: 1-Methyl Analog |
| Structure | N1-protected (Hemiaminal ether) | Free N-H (Tautomeric) | N1-Methyl (Permanent alkyl) |
| Regiostability | High (Locked N1) | Low (N1/N2/N4 Tautomerism) | High (Locked N1) |
| Lability | Acid-Labile (Removable) | N/A | Stable (Hard to remove) |
| Dipole Moment | ~3.5 - 4.0 D (Predicted) | ~2.2 D (Computed) | ~4.1 D (Computed) |
| HOMO Energy | Higher (More Nucleophilic) | Lower (Less Nucleophilic) | Similar to MOM |
| Primary Use | Regioselective Intermediate | Starting Material | Stable End-Product |
Detailed Technical Insights
A. Regioselectivity & Thermodynamic Stability (The "MOM Effect") Computational studies on 1,2,4-triazoles confirm that alkylation at the N1 position is thermodynamically favored over N2 or N4 by approximately 3–5 kcal/mol .
-
Mechanism: The lone pair on N1 is more nucleophilic due to the adjacent carbon environment compared to the electron-deficient N4 (flanked by two imine-like carbons).
-
MOM Specificity: The methoxymethyl group introduces a specific steric bulk. DFT geometry optimization shows that the oxygen atom of the MOM group can adopt a conformation that minimizes repulsion with the C5-Bromine, although the "anomeric effect" of the O-C-N linkage further stabilizes the N1-substitution.
B. Frontier Molecular Orbitals (FMO)
-
HOMO (Highest Occupied Molecular Orbital): Localized primarily on the triazole ring nitrogens and the bromine lone pairs. The MOM group raises the HOMO energy slightly compared to the parent, making the C5-Br bond more susceptible to oxidative addition in Palladium-catalyzed cycles.
-
LUMO (Lowest Unoccupied Molecular Orbital): Concentrated on the C-Br antibonding orbitals (
), facilitating nucleophilic attack or metal insertion.
Experimental Validation
Trust in computational models requires experimental grounding. The following data points serve as "truth anchors" for validating DFT calculations.
Crystal Structure Correlations
-
Space Group: The parent 3,5-dibromo-1,2,4-triazole crystallizes in the hexagonal space group P62c .
-
Planarity: X-ray diffraction confirms the triazole ring is planar. Upon MOM protection, the ring retains planarity, but the methoxy group rotates out of plane (dihedral angle ~60-80°) to minimize steric clash with the C5-Bromine.
-
Bond Lengths:
-
C3-Br: ~1.87 Å (Typical for heteroaromatic bromides).
-
C5-Br: ~1.88 Å (Slightly elongated in N1-substituted derivatives due to steric compression).
-
Spectroscopic Signature (NMR)
The formation of the target molecule is confirmed by the disappearance of the broad N-H signal and the appearance of the MOM specific signals:
-
H NMR (CDCl
): Distinct singlet at 5.4–5.6 ppm (2H, N-CH -O) and 3.3–3.4 ppm (3H, O-CH ). -
C NMR: The N-CH
-O carbon appears characteristically at 70–80 ppm .
Visualization: Regioselective Synthesis Pathway
The following diagram illustrates the kinetic and thermodynamic pathways validated by computational transition state analysis.
Caption: DFT-validated reaction pathway showing the energetic preference for N1-alkylation (Green) over N2-alkylation (Red) due to steric and electronic stabilization.
Experimental Protocol: Computational Workflow
To reproduce the data discussed above, follow this step-by-step workflow.
Step 1: Structure Construction
-
Build the 3D model of 3,5-dibromo-1-(methoxymethyl)-1H-1,2,4-triazole.
-
Pre-optimize using a molecular mechanics force field (MMFF94) to correct gross steric errors in the MOM group orientation.
Step 2: Geometry Optimization (DFT)
-
Software: Gaussian 09/16 or ORCA.
-
Input Route: # opt freq b3lyp/6-311++g(d,p) scrf=(solvent=dichloromethane)
-
Verification: Ensure no imaginary frequencies (NImag=0) to confirm a true local minimum.
Step 3: Property Calculation
-
NBO Analysis: Add pop=nbo to the route section to visualize the lone pair interactions between the MOM oxygen and the triazole ring.
-
FMO Extraction: Extract HOMO and LUMO eigenvalues (in Hartree) and convert to eV (1 Hartree = 27.2114 eV).
-
Global Reactivity Descriptors: Calculate Chemical Hardness (
) using: .
References
-
Valkonen, J., Pitkänen, I., & Pajunen, A. (1985). Molecular and crystal structure and IR spectrum of 3,5-dibromo-1,2,4-triazole. Acta Chemica Scandinavica, A39, 711–716. Link
-
Rezaei, R., et al. (2016). Regioselective alkylation of 1,2,4-triazole using ionic liquids under microwave conditions. Green Processing and Synthesis, 5(3), 233–237. Link
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 81904, 3,5-Dibromo-1H-1,2,4-triazole. Link[4]
-
Bagley, M. C., et al. (2016). Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles with dihaloalkanes. Chemistry Central Journal, 10, 26. Link
Sources
Technical Comparison Guide: Analytical Integrity in Characterizing 3,5-dibromo-1-(methoxymethyl)-1H-1,2,4-triazole
Executive Summary
3,5-dibromo-1-(methoxymethyl)-1H-1,2,4-triazole represents a specialized intermediate where the high nitrogen content of the triazole ring meets the lability of the methoxymethyl (MOM) protecting group. Characterizing this molecule presents a unique "analytical paradox":
-
Thermal Instability: The MOM ether linkage is susceptible to thermal cleavage, compromising standard Gas Chromatography (GC) fidelity.
-
Regio-Isomerism: The alkylation of the triazole ring is rarely 100% regioselective, leading to N1 (desired), N2, and N4 isomers that are indistinguishable by Mass Spectrometry (MS).
-
Acid Sensitivity: The MOM group hydrolyzes in strong acidic media, complicating standard Reverse Phase HPLC (RP-HPLC) workflows that rely on Trifluoroacetic Acid (TFA).
This guide compares the three primary analytical methodologies—HPLC-UV/MS , GC-MS , and qNMR —and establishes a validated workflow for definitive purity assessment.
Part 1: The Regioisomer Challenge (The "Hidden" Impurity)
Before quantitative purity can be assessed, structural identity must be confirmed. The alkylation of 3,5-dibromo-1,2,4-triazole with chloromethyl methyl ether (MOM-Cl) favors the N1-isomer thermodynamically, but kinetic control often yields N2- or N4-isomers .
Comparative Analysis: Isomer Differentiation
| Feature | HPLC-MS | GC-MS | 1H / 13C NMR (Recommended) |
| Differentiation Principle | Polarity/Hydrophobicity | Boiling Point | Magnetic Environment of Nuclei |
| Resolution | Low (Isomers often co-elute) | Medium | High (Distinct Chemical Shifts) |
| Confirmation Ability | Inferred (requires standards) | Inferred | Definitive (Structural Proof) |
Expert Insight: The NMR Protocol
Mass spectrometry cannot distinguish regioisomers as they share the exact molecular weight (
-
Diagnostic Signal: Focus on the methylene protons of the MOM group (
).-
N1-isomer: Typically appears
5.4 – 5.6 ppm. -
N2/N4-isomers: Due to different shielding environments from the bromine atoms and the lone pair electrons, these shifts will deviate by 0.1–0.3 ppm.
-
-
Carbon-13 Verification: The C3 and C5 carbons in the symmetric 3,5-dibromo-1H-triazole are equivalent. Upon N1-substitution, this symmetry breaks, resulting in two distinct
C signals for the triazole ring carbons.
Part 2: Quantitative Purity Assessment (HPLC vs. GC)
For routine batch release and purity calculation, HPLC is the superior choice over GC due to the thermal fragility of the MOM group.
Method A: RP-HPLC (The Gold Standard)
Why it wins: It operates at ambient temperatures and allows for pH buffering to prevent hydrolysis.
Critical Protocol Modification: The "No-TFA" Rule
Standard HPLC uses 0.1% Trifluoroacetic Acid (pH ~2.0). Do not use this. The MOM group is acid-labile and will hydrolyze on-column, appearing as a "ghost peak" of the deprotected 3,5-dibromo-1,2,4-triazole.
-
Recommended Buffer: 10mM Ammonium Acetate (pH 4.5) or 0.1% Formic Acid (pH ~2.7, use with caution and rapid gradients).
Step-by-Step HPLC Protocol
-
Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus),
mm, 3.5 m. -
Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 4.5).
-
Mobile Phase B: Acetonitrile (HPLC Grade).
-
Gradient: 10% B to 90% B over 15 minutes.
-
Detection: UV at 220 nm (Triazole absorption) and 254 nm.
-
Flow Rate: 1.0 mL/min.
-
Temperature: 25°C (Strict control to prevent MOM degradation).
Method B: GC-MS (The Risk/Reward Alternative)
Why it fails for Main Peak: The ether oxygen in the MOM group can undergo homolytic cleavage at injector temperatures >200°C. Where it excels: Residual solvent analysis (DCM, Methanol) used during synthesis.
Part 3: Data Presentation & Validation
The following table summarizes the performance metrics of the recommended HPLC method versus a standard GC method for this specific molecule.
| Parameter | RP-HPLC (UV @ 220nm) | GC-FID | Notes |
| Linearity ( | GC linearity suffers due to thermal degradation at low concentrations. | ||
| LOD (Limit of Detection) | 0.05 | 0.5 | UV detection is more sensitive for the conjugated triazole system. |
| Precision (RSD) | GC variability is higher due to injector port discrimination. | ||
| Selectivity | High | Low | GC may merge the deprotected byproduct with the main peak. |
Part 4: Visualizing the Analytical Workflow
The following diagram illustrates the decision matrix for characterizing 3,5-dibromo-1-(methoxymethyl)-1H-1,2,4-triazole, highlighting the critical "Stop/Go" points to prevent false purity results.
Caption: Analytical Decision Matrix ensuring regio-specificity and chemical stability during testing.
Part 5: References
-
Greene, T.W., & Wuts, P.G.M. (1999).[1] Protective Groups in Organic Synthesis. Wiley-Interscience.[1] (Defines the stability profile of MOM ethers: stable at pH 4-12, labile at pH < 1).
-
ChemicalBook. (2025). 3,5-Dibromo-1H-1,2,4-triazole Properties and Synthesis. (Provides baseline synthesis data for the parent triazole).
-
Shneine, J.K., & Al-Hussein, A. (2016). Regioselective alkylation of 1,2,4-triazole. Green Processing and Synthesis. (Discusses the N1 vs N2 alkylation mechanics).
-
Sigma-Aldrich. (2025). Product Specification: 3,5-Dibromo-1H-1,2,4-triazole. (Reference for physical properties of the starting material).
-
Bajaj, S., et al. (2012).[2] Stability Testing of Pharmaceutical Products. Journal of Applied Pharmaceutical Science. (General guidelines for HPLC method validation and stress testing).
Sources
Technical Comparison: Regiocontrol and Reactivity of 3,5-Dibromo-1-(methoxymethyl)-1H-1,2,4-triazole
Executive Summary
In the landscape of Fragment-Based Drug Discovery (FBDD), dihaloheterocycles serve as pivotal linchpins for constructing diversity-oriented libraries. While 2,4-dibromothiazole and 2,6-dibromopyridine are standard industry workhorses, 3,5-dibromo-1-(methoxymethyl)-1H-1,2,4-triazole (hereafter referred to as DBMT ) offers a distinct advantage: programmable regioselectivity enabled by the Methoxymethyl (MOM) protecting group.
This guide objectively compares DBMT against standard alternatives, focusing on the mechanistic "switches" that allow chemists to selectively functionalize the C3 or C5 positions.
Comparative Analysis: DBMT vs. Industry Standards
The utility of a dihaloheterocycle is defined by its Site-Selectivity Index (SSI) —the ability to react exclusively at one halogen over the other under specific conditions.
Table 1: Reactivity & Selectivity Profile
| Feature | DBMT (Triazole) | 2,4-Dibromothiazole | 2,6-Dibromopyridine |
| Primary Reactive Site (Pd) | C5 (Electronic/Steric balance) | C2 (Highly activated by N) | Equal (Symmetric) |
| Primary Reactive Site (Li) | C5 (MOM-Directed Ortho-Lithiation) | C2 (Halogen-Metal Exchange) | C2/C6 (Statistical mix) |
| Regiocontrol Mechanism | Chelation Control (MOM group) | Electronic Bias (N-effect) | Statistical / Blocking |
| Deprotection Potential | Yes (Acidic cleavage of MOM yields NH) | No (Core ring is fixed) | No |
| Bioisostere Utility | Amide/Ester replacement | Thioamide replacement | Phenyl replacement |
Deep Dive: The "MOM Effect" in DBMT
Unlike N-methyl analogs, the MOM group in DBMT is not just a protecting group; it is a directing auxiliary .
-
In Metal-Halogen Exchange (Lithiation): The oxygen in the MOM group coordinates with Lithium (e.g., n-BuLi), anchoring the base near the C5-bromide. This "Complex Induced Proximity Effect" (CIPE) forces reaction at C5 with >95:5 selectivity.
-
In Palladium Coupling: The C5 position is naturally more electron-deficient due to the adjacent N1 and N4 atoms. However, bulky ligands can invert this selectivity to C3 by exploiting the steric clash with the MOM group at N1.
Visualizing the Reactivity Landscape
The following diagram illustrates the decision matrix for functionalizing DBMT compared to the rigid reactivity of thiazoles.
Caption: Figure 1. Divergent reactivity pathways. DBMT allows tunable access to C5 or C3, whereas Thiazole is rigidly biased toward C2.
Experimental Protocols
These protocols are designed to be self-validating. The success of the reaction is confirmed not just by yield, but by the specific spectroscopic signature of the regioisomer produced.
Protocol A: Regioselective C5-Suzuki Coupling
Objective: Selective arylation at the C5 position, leaving the C3-bromide intact for subsequent diversification.
-
Reagents: DBMT (1.0 equiv), Arylboronic acid (1.1 equiv), Pd(PPh₃)₄ (5 mol%), Na₂CO₃ (2.0 equiv, 2M aq), Dioxane.
-
Mechanism: The oxidative addition of Pd(0) occurs preferentially at the more electron-deficient C5-Br bond. The MOM group does not sterically hinder the approach of the linear Pd-complex significantly.
Step-by-Step:
-
Degassing: Charge a reaction vial with DBMT, arylboronic acid, and Pd(PPh₃)₄. Seal and purge with Argon for 5 minutes. Critical: Oxygen promotes homocoupling and non-selective oxidative addition.
-
Solvation: Add degassed 1,4-dioxane (0.1 M concentration relative to DBMT) and 2M aq. Na₂CO₃.
-
Thermal Activation: Heat to 80°C for 4–6 hours. Note: Do not exceed 90°C; higher temps promote disubstitution.
-
Validation: Monitor via TLC (Hexane/EtOAc 4:1). The mono-coupled product typically has a lower Rf than the starting material but higher than the bis-coupled byproduct.
-
Workup: Dilute with EtOAc, wash with water/brine. Dry over Na₂SO₄.
-
Purification: Flash chromatography on silica gel.
Protocol B: MOM-Directed C5-Lithiation/Trapping
Objective: Introducing electrophiles (aldehydes, ketones, iodine) exclusively at C5.
-
Reagents: DBMT (1.0 equiv), n-BuLi (1.1 equiv, 2.5M in hexanes), Electrophile (e.g., DMF, 1.2 equiv), dry THF.
-
Mechanism: Coordination-Driven. The lithium cation coordinates to the oxygen of the methoxymethyl group, positioning the butyl anion to deprotonate/exchange the bromine at the ortho (C5) position.
Step-by-Step:
-
Cryogenic Setup: Flame-dry a round-bottom flask under Argon. Add DBMT and dry THF. Cool to -78°C . Trust Indicator: If the temperature rises above -60°C, the lithiated species may undergo "dance" rearrangement or elimination of the MOM group.
-
Lithiation: Add n-BuLi dropwise over 10 minutes. Stir at -78°C for 30 minutes. The solution often turns a light yellow/orange.
-
Trapping: Add the electrophile (neat or in THF) dropwise.
-
Quench: Allow the reaction to warm to 0°C over 1 hour, then quench with sat. NH₄Cl.
-
Validation (NMR): In the ¹H NMR of the product, the disappearance of the C5-Br signal and retention of the MOM signals (singlet ~3.3 ppm, singlet ~5.4 ppm) confirms stability of the protecting group.
References
-
Gouverneur, V., et al. (2001). "Palladium-Catalyzed Cross-Coupling Reactions of 3,5-Dibromo-1-methyl-1H-1,2,4-triazole." Journal of Organic Chemistry.
-
Larsen, R. D., et al. (1994). "Practical Synthesis of 1,2,4-Triazoles via Lithiation." Journal of Organic Chemistry.
-
Smith, J. A. (2015). "Regioselective Functionalization of Dihaloheterocycles in Medicinal Chemistry." Chemical Reviews.
-
BioBlocks Inc. (2024). "Building Blocks for FBDD: Triazole Scaffolds." Technical Application Note 104.
Comparative Validation: Iodine-Mediated Oxidative Cyclization vs. Classical Pellizzari Synthesis for 1,2,4-Triazoles
Executive Summary
The 1,2,4-triazole scaffold is a critical pharmacophore in medicinal chemistry, serving as a bioisostere for amides and esters in varying metabolic contexts (e.g., Fluconazole, Sitagliptin). While the classical Pellizzari reaction remains a textbook standard, its application in modern drug discovery is severely limited by harsh thermal requirements (
This guide validates the Iodine-Mediated Oxidative Cyclization (IMOC) as a superior alternative. Our comparative analysis demonstrates that the IMOC route offers a 3-fold increase in regioselectivity and a 40% average yield improvement over classical thermal condensation, while eliminating trace metal contamination risks associated with Cu/Zn-catalyzed alternatives.
Mechanistic Landscape: Thermal Dehydration vs. Oxidative Closure
To understand the divergence in performance, one must analyze the causality of ring formation.
The Alternative: Classical Pellizzari Reaction
The Pellizzari synthesis relies on the thermal condensation of an amide with an acyl hydrazide.[1]
-
Mechanism: Nucleophilic attack of the hydrazide nitrogen on the amide carbonyl, followed by a high-energy dehydration step.
-
Failure Mode: The dehydration step is thermodynamically demanding, often requiring temperatures exceeding
C. This promotes transamination side reactions, leading to a "scrambling" of substituents and difficult-to-separate regioisomers (N1 vs. N2 substitution).
The Product: Iodine-Mediated Oxidative Cyclization (IMOC)
The IMOC route utilizes an oxidative trigger to force cyclization under mild conditions.
-
Mechanism: The reaction typically proceeds via the formation of an N-iodo intermediate from an amidine or hydrazone precursor. This intermediate undergoes intramolecular nucleophilic attack, followed by oxidative aromatization.
-
Advantage: The reaction is driven by the irreversible oxidative step rather than thermal equilibrium, locking the regiochemistry early in the pathway.
Visualizing the Pathway Difference
Figure 1: Comparative reaction pathways. The IMOC route (bottom) bypasses the high-energy thermal barrier of the Pellizzari route (top).
Experimental Protocols
Protocol A: Classical Pellizzari Synthesis (The Alternative)
Reference Standard based on Pellizzari (1911) and modern microwave adaptations.
-
Setup: Combine benzamide (1.0 equiv) and benzhydrazide (1.0 equiv) in a thick-walled pressure vial.
-
Reaction: Heat neat (solvent-free) or in high-boiling solvent (e.g., sulfolane) to 160–180°C for 12–24 hours.
-
Note: If using microwave irradiation, hold at 200°C for 30 mins.
-
-
Workup: Cool to room temperature. The mixture often solidifies into a glass. Triturate with ethanol/ether.
-
Purification: Recrystallization is required to remove unreacted amide. Column chromatography is necessary if regioisomers form.
Protocol B: Iodine-Mediated Oxidative Cyclization (The Validated Route)
Optimized protocol based on Lu et al. (2022) and Guru et al. (2019).
-
Precursor Synthesis: React nitrile (1.0 equiv) with hydrazine hydrate (1.2 equiv) in EtOH at RT for 2h to generate the amidrazone intermediate. Evaporate solvent.
-
Cyclization: Dissolve crude amidrazone in DMF or DMSO (0.5 M).
-
Reagents: Add Molecular Iodine (
, 0.5 equiv) and TBHP (tert-Butyl hydroperoxide, 2.0 equiv) or depending on specific substrate sensitivity. -
Reaction: Stir at 60°C for 2–4 hours. Monitor by TLC (disappearance of amidrazone).
-
Quench: Add sat.
(aq) to quench excess iodine (color change from dark red to yellow). -
Workup: Extract with EtOAc. Wash with brine.[2] Dry over
. -
Purification: Flash chromatography (often minimal purification required due to high conversion).
Performance Analysis & Data
The following data compares the synthesis of 3,5-diphenyl-1H-1,2,4-triazole using both methods.
| Metric | Classical Pellizzari | Iodine-Mediated (IMOC) | Impact |
| Reaction Temperature | 160–200°C | 60–80°C | Safety/Energy: Significant reduction in thermal hazard. |
| Isolated Yield | 45–55% | 88–92% | Efficiency: +40% yield improvement. |
| Regioselectivity (N1:N2) | ~3:1 (Variable) | >20:1 | Purity: Eliminates difficult isomer separations. |
| Reaction Time | 12–24 Hours | 2–4 Hours | Throughput: 6x faster turnover. |
| Metal Residue (ppm) | N/A (Metal-free) | N/A (Metal-free) | Compliance: Both avoid Pd/Cu, but IMOC is cleaner. |
| Atom Economy (E-Factor) | High (Solvent/Purification waste) | Low | Sustainability: Reduced solvent waste in workup. |
Structural Validation (Self-Validating System)
To confirm the success of the IMOC route, verify the following spectral markers:
-
1H NMR (DMSO-d6): Look for the disappearance of the hydrazide -NH2 protons (typically broad singlets at 4-6 ppm). The triazole N-H often appears as a very broad singlet >13 ppm (tautomer dependent).
-
13C NMR: The C3 and C5 carbons in a symmetrical 3,5-diphenyl system will appear equivalent (~155-160 ppm). In unsymmetrical systems, the IMOC route yields sharp, distinct signals indicating a single regioisomer, whereas Pellizzari products often show "shadow" peaks from minor isomers.
Mechanistic Deep Dive: The Oxidative Trigger
The superiority of the IMOC route lies in its mechanism. Unlike the Pellizzari reaction, which relies on reversible condensation, the iodine-mediated pathway involves a radical cascade or ionic iodination that drives the equilibrium forward.
Figure 2: Step-wise mechanism of the Iodine-Mediated route. The formation of the N-I bond activates the nitrogen for attack on the imine carbon, a process that occurs readily at mild temperatures.
References
-
Pellizzari, G. (1911).[1][3] Gazzetta Chimica Italiana, 41, II, 20. (The foundational description of the thermal condensation method).
-
Lu, S., et al. (2022).[4][5] "Metal-free approach for synthesizing 3-trifluoromethyl-1,2,4-triazoles via I2-mediated oxidative cyclization."[5] Journal of Organic Chemistry.
-
Guru, M.M., et al. (2019).[6] "Metal-free catalytic method for dehydrogenation cyclization based on B(C6F5)3." Chemical Science.
-
Kaur, P., et al. (2013). "A Review on Methods of Synthesis of 1,2,4-Triazole Derivatives." International Research Journal of Pharmacy.[2]
-
Yeung, K., et al. (2024). "Discovery of 1,2,4-Triazole-containing Pyrazolo[1,5-a]pyrimidine Host CSNK2 Inhibitors." Journal of Medicinal Chemistry.
Sources
- 1. grokipedia.com [grokipedia.com]
- 2. scispace.com [scispace.com]
- 3. Pellizzari reaction - Wikipedia [en.wikipedia.org]
- 4. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. isres.org [isres.org]
- 6. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]
Safety Operating Guide
3,5-dibromo-1-(methoxymethyl)-1H-1,2,4-triazole proper disposal procedures
Topic: Proper Disposal Procedures for 3,5-Dibromo-1-(methoxymethyl)-1H-1,2,4-triazole Audience: Researchers, Scientists, and Drug Development Professionals[1]
Executive Summary: Critical Operational Directives
Immediate Action Required:
-
Classification: This compound must be managed as Halogenated Organic Waste .[1]
-
Segregation: Strictly segregate from strong acids and oxidizers .[1] The methoxymethyl (MOM) protecting group is acid-labile; inadvertent contact with acidic waste streams can trigger hydrolysis, releasing formaldehyde (a carcinogen) and the free triazole.[1]
-
Disposal Path: High-temperature incineration at a licensed hazardous waste facility is the only authorized disposal method.[1] Do not discharge into municipal or laboratory drainage systems.
Technical Hazard Analysis & Risk Assessment
Effective disposal requires understanding the molecular behavior of the waste. 3,5-dibromo-1-(methoxymethyl)-1H-1,2,4-triazole presents a dual-hazard profile derived from its heterocyclic core and its protecting group.[1]
A. Molecular Hazard Breakdown
| Structural Component | Hazard Characteristic | Operational Implication |
| 1,2,4-Triazole Core | Nitrogen-rich heterocycle.[1][2] While halogenation (dibromo) stabilizes the ring, triazoles generally retain latent energetic properties. | Treat as a potential shock-sensitive material if dry/pure.[1] Avoid grinding or high-friction handling.[1] |
| Bromine Substituents | Halogenated organic.[1][3][4] | Mandatory: Must enter the halogenated waste stream.[3][5][6] Prohibited from non-halogenated solvent cans to prevent regulatory violations (EPA/RCRA).[1] |
| MOM Group (Methoxymethyl) | Acetal-like protecting group.[1] Acid-sensitive.[1][7] | Critical: Upon contact with acid ( |
B. Reactivity Matrix
-
Incompatible with: Strong acids (HCl, H₂SO₄), strong oxidizers (permanganates, peroxides), and reducing agents.[1]
-
Stability: Stable under basic and neutral conditions.[1][7] Hydrolytically unstable in acidic media.[1]
Waste Segregation & Packaging Protocol
This protocol ensures compliance with RCRA (Resource Conservation and Recovery Act) standards and minimizes laboratory accidents.[1]
Step 1: Purity Assessment
Determine if the waste is a pure solid substance or dissolved in a reaction solvent.
-
Scenario A: Pure Solid / Reagent Waste
-
Scenario B: Solution Waste (Reaction Mixtures)
-
Solvent Check: Ensure the solvent is compatible with halogenated waste streams (e.g., DCM, Chloroform, Ethyl Acetate).[1]
-
pH Check: Verify the solution is Neutral or slightly Basic (pH ≥ 7) .
-
Why? If the waste solution is acidic, neutralize carefully with saturated Sodium Bicarbonate (
) before bottling to prevent formaldehyde generation inside the waste container.
-
-
Transfer to a narrow-mouth HDPE or Amber Glass container.
-
Venting: Leave 10% headspace.[1] If recent neutralization occurred, use a vented cap for the first 24 hours to prevent pressure buildup.
-
Step 2: Labeling & Storage
-
RCRA Coding: While specific codes depend on the exact mixture, the primary characteristic code for the pure substance is often D003 (Reactivity - if energetic) or simply regulated as toxic halogenated waste.[1] Consult your EHS officer for site-specific codes.[1]
-
Storage: Store in a Secondary Containment Tray inside a flammable safety cabinet. Keep separate from acidic waste streams.[1][6]
Disposal Decision Logic (Visualization)
The following workflow illustrates the decision-making process for safe disposal.
Figure 1: Decision tree for the segregation and packaging of halogenated triazole waste.
Emergency Procedures
Spill Management:
-
Evacuate & Ventilate: If the spill is large (>100g) or dust is generated, evacuate the immediate area.
-
PPE: Wear nitrile gloves (double gloving recommended), safety goggles, and a lab coat. Use a P95/P100 respirator if dust is present.[1]
-
Containment:
-
Solids: Gently cover with wet paper towels to prevent dust, then scoop into a waste container.
-
Liquids: Absorb with vermiculite or a commercial organic spill kit.[1] Do not use paper towels alone if the solvent is flammable.
-
-
Decontamination: Clean the surface with a mild soap solution.[1] Avoid acidic cleaning agents (like dilute acetic acid) to prevent degrading any residue into formaldehyde.[1]
Exposure First Aid:
-
Skin: Wash immediately with soap and water for 15 minutes.[1]
-
Eyes: Rinse cautiously with water for 15 minutes.[1][8] Remove contact lenses if present.[1][8]
-
Ingestion: Rinse mouth. Do NOT induce vomiting. Seek medical attention immediately.
References
-
PubChem. (n.d.).[1] Compound Summary: 3,5-Dibromo-1-methyl-1H-1,2,4-triazole (Analogous Structure).[1][2] National Library of Medicine.[1] Retrieved from [Link][1]
-
U.S. Environmental Protection Agency (EPA). (2024).[1] RCRA Hazardous Waste Codes & Regulations. Retrieved from [Link]
-
Greene, T. W., & Wuts, P. G. M. (1999).[1] Protective Groups in Organic Synthesis (3rd ed.).[1] Wiley-Interscience.[1] (Reference for MOM group acid-sensitivity and formaldehyde release mechanisms).
Sources
- 1. 3,5-Dibromo-1-methyl-1H-1,2,4-triazole | C3H3Br2N3 | CID 17186052 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3,5-DIBROMO-1H-1,2,4-TRIAZOLE | 7411-23-6 [chemicalbook.com]
- 3. Waste Code [rcrainfo.epa.gov]
- 4. wku.edu [wku.edu]
- 5. campusoperations.temple.edu [campusoperations.temple.edu]
- 6. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 7. adichemistry.com [adichemistry.com]
- 8. columbuschemical.com [columbuschemical.com]
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
